molecular formula C14H10F2O3 B1422165 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid CAS No. 1261903-90-5

3-(3,5-Difluorophenyl)-5-methoxybenzoic acid

Cat. No.: B1422165
CAS No.: 1261903-90-5
M. Wt: 264.22 g/mol
InChI Key: ZWSJZDJCJQRNJV-UHFFFAOYSA-N
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Description

3-(3,5-Difluorophenyl)-5-methoxybenzoic acid is a benzoic acid derivative research compound with the CAS Registry Number 1261903-90-5 . It has a molecular formula of C 14 H 10 F 2 O 3 and a molecular weight of 264.22 g/mol . This chemical is typically supplied as a solid and should be stored according to the manufacturer's specifications, with some recommendations indicating storage in a 2-8°C refrigerator or at -20°C for long-term stability . As a building block featuring both a carboxylic acid functional group and difluorophenyl rings, this compound is of significant interest in medicinal chemistry and pharmaceutical research for the synthesis and development of more complex molecules . It is intended for use by qualified researchers in a controlled laboratory setting. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(3,5-difluorophenyl)-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-13-5-8(2-10(6-13)14(17)18)9-3-11(15)7-12(16)4-9/h2-7H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSJZDJCJQRNJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00689637
Record name 3',5'-Difluoro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261903-90-5
Record name 3',5'-Difluoro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3,5-Difluorophenyl)-5-methoxybenzoic acid is a biaryl carboxylic acid with a molecular structure that suggests its potential utility in medicinal chemistry and materials science. The interplay of its constituent parts—a flexible biphenyl core, electron-withdrawing fluorine atoms, a methoxy group, and an acidic carboxylic acid moiety—gives rise to a unique set of physicochemical properties. These properties are critical determinants of the molecule's behavior in biological and chemical systems, influencing everything from its solubility and permeability across cell membranes to its interaction with therapeutic targets.[1][2] This guide provides a comprehensive overview of the key physicochemical characteristics of 3-(3,5-difluorophenyl)-5-methoxybenzoic acid, methodologies for their experimental determination, and a plausible synthetic route.

Core Physicochemical Properties

PropertyValueSource & Rationale
Molecular Formula C₁₄H₁₀F₂O₃[4]
Molecular Weight 264.22 g/mol [4]
Melting Point (°C) Estimated: 130-150This estimate is based on the melting points of structurally related compounds: 3,5-difluorobenzoic acid (121-124 °C)[5][6] and 3-methoxybenzoic acid (110.5 °C).[7] The larger, more rigid structure of the target molecule would likely lead to a higher melting point.
Boiling Point (°C) Not availableDue to the high melting point and carboxylic acid functionality, this compound is likely to decompose before boiling under atmospheric pressure.
pKa Estimated: 3.5 - 4.0The pKa of 3-methoxybenzoic acid is predicted to be 3.84.[7] The electron-withdrawing difluorophenyl group is expected to slightly increase the acidity of the carboxylic acid, resulting in a slightly lower pKa.
LogP Estimated: 3.0 - 4.0The experimental LogP of 3-methoxybenzoic acid is 2.02.[7] The addition of the lipophilic 3,5-difluorophenyl group would significantly increase the LogP value.
Solubility Predicted to be low in aqueous media and higher in organic solvents.The relatively high estimated LogP and the crystalline nature suggested by the estimated melting point indicate that the compound will likely have poor aqueous solubility.

Experimental Determination of Physicochemical Properties

Accurate experimental determination of these properties is crucial for any research or development program. The following sections outline standard, field-proven protocols for these measurements.

Melting Point Determination

The melting point provides a quick assessment of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound, while a broad range suggests the presence of impurities.[8]

Protocol: Capillary Melting Point Method [3][9]

  • Sample Preparation: A small amount of the dry, crystalline 3-(3,5-difluorophenyl)-5-methoxybenzoic acid is finely powdered.

  • Capillary Loading: The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped gently to pack the sample into the sealed end to a height of 2-3 mm.

  • Measurement: The loaded capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated rapidly to about 20°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute.

  • Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Workflow for Melting Point Determination

MeltingPoint cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result Powder Powder the crystalline sample Load Load into capillary tube (2-3 mm) Powder->Load Place Place capillary in apparatus Load->Place Heat_fast Rapid heating to ~20°C below expected MP Place->Heat_fast Heat_slow Slow heating (1-2°C/min) Heat_fast->Heat_slow Observe Record start and end of melting Heat_slow->Observe MP_Range Melting Point Range Observe->MP_Range

Caption: Workflow for determining the melting point of a crystalline solid.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the acidity of a compound.[10] For a carboxylic acid, it indicates the pH at which the compound is 50% ionized. This is a critical parameter for understanding a drug's absorption and distribution.[11]

Protocol: Potentiometric Titration [12][13][14]

  • Solution Preparation: A standard solution of 3-(3,5-difluorophenyl)-5-methoxybenzoic acid (e.g., 1 mM) is prepared in a suitable solvent, often a mixture of water and a co-solvent like methanol or DMSO to ensure solubility. A standardized solution of a strong base (e.g., 0.1 M NaOH) is also prepared.

  • Titration Setup: The sample solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution.

  • Titration: The base solution is added in small, precise increments using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Workflow for pKa Determination

pKa cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Prep_Sample Prepare sample solution (e.g., 1 mM) Setup Setup with pH electrode and stirrer Prep_Sample->Setup Prep_Titrant Prepare standardized titrant (e.g., 0.1 M NaOH) Add_Titrant Add titrant in increments Prep_Titrant->Add_Titrant Setup->Add_Titrant Record_pH Record pH after each addition Add_Titrant->Record_pH Record_pH->Add_Titrant Repeat Plot Plot pH vs. Titrant Volume Find_Half_Equiv Identify half-equivalence point Plot->Find_Half_Equiv Determine_pKa pKa = pH at half-equivalence Find_Half_Equiv->Determine_pKa

Caption: Workflow for determining the pKa of a weak acid by potentiometric titration.

LogP Determination by Shake-Flask Method

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is its preference for a lipid-like environment over an aqueous one.[15] It is a key predictor of a drug's ability to cross cell membranes. The shake-flask method is the gold standard for LogP determination.[1][2]

Protocol: Shake-Flask Method [1][16]

  • Solvent Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together overnight and then allowing the phases to separate.

  • Sample Preparation: A stock solution of 3-(3,5-difluorophenyl)-5-methoxybenzoic acid is prepared in a suitable solvent (e.g., DMSO). A small aliquot of the stock solution is added to a mixture of the pre-saturated n-octanol and buffer.

  • Equilibration: The mixture is shaken gently for a period of time (e.g., 1-24 hours) to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as HPLC-UV.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Workflow for LogP Determination

LogP cluster_prep Preparation cluster_equilibration Equilibration & Separation cluster_analysis Analysis & Calculation Saturate Mutually saturate n-octanol and buffer Add_Sample Add sample to saturated solvent mixture Saturate->Add_Sample Shake Shake to allow partitioning Add_Sample->Shake Centrifuge Centrifuge to separate phases Shake->Centrifuge Quantify Quantify concentration in each phase (HPLC) Centrifuge->Quantify Calculate LogP = log([Octanol]/[Aqueous]) Quantify->Calculate

Caption: Workflow for determining the LogP of a compound by the shake-flask method.

Aqueous Solubility Determination

Aqueous solubility is a critical property that affects a drug's absorption and bioavailability.[17] Poor solubility can be a major hurdle in drug development.

Protocol: HPLC-Based Equilibrium Solubility Assay [18][19][20]

  • Sample Preparation: An excess amount of solid 3-(3,5-difluorophenyl)-5-methoxybenzoic acid is added to a series of vials containing aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Equilibration: The vials are agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-72 hours) to ensure that equilibrium is reached.[21]

  • Sample Processing: The resulting saturated solutions are filtered or centrifuged to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate or supernatant is determined by a validated HPLC-UV method against a standard curve.

  • Result: The solubility is reported as the concentration of the dissolved compound at each pH.

Workflow for Aqueous Solubility Determination

Solubility cluster_prep Preparation cluster_equilibration Equilibration & Separation cluster_analysis Analysis Add_Excess Add excess solid to buffers of varying pH Agitate Agitate at constant temperature until equilibrium Add_Excess->Agitate Filter Filter or centrifuge to remove undissolved solid Agitate->Filter Quantify Quantify concentration of dissolved compound by HPLC Filter->Quantify Result Report solubility at each pH Quantify->Result

Caption: Workflow for determining the aqueous solubility of a compound.

Synthesis of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid

The synthesis of this biaryl compound can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction.[22][23] This powerful carbon-carbon bond-forming reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex.[24]

Proposed Synthetic Route: Suzuki-Miyaura Coupling

A plausible route involves the coupling of 3-bromo-5-methoxybenzoic acid (or its corresponding methyl ester) with 3,5-difluorophenylboronic acid.

Step-by-Step Protocol (Illustrative) [25]

  • Reactant Preparation: In a reaction vessel, dissolve 3-bromo-5-methoxybenzoic acid methyl ester, 3,5-difluorophenylboronic acid, and a suitable base (e.g., potassium carbonate) in a solvent system such as a mixture of toluene, ethanol, and water.

  • Catalyst Addition: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

  • Reaction: The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 80-100°C) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the methyl ester of the target compound.

  • Hydrolysis: The purified methyl ester is then hydrolyzed to the carboxylic acid by treatment with a base (e.g., sodium hydroxide) in a mixture of water and an alcohol (e.g., methanol), followed by acidification with a strong acid (e.g., hydrochloric acid).

  • Final Purification: The resulting 3-(3,5-difluorophenyl)-5-methoxybenzoic acid can be further purified by recrystallization.

Synthetic Pathway via Suzuki-Miyaura Coupling

Synthesis cluster_reaction Suzuki-Miyaura Coupling Reactant1 3-Bromo-5-methoxybenzoic acid methyl ester Coupling Pd(PPh₃)₄, K₂CO₃ Toluene/Ethanol/H₂O, Heat Reactant1->Coupling Reactant2 3,5-Difluorophenylboronic acid Reactant2->Coupling Intermediate Methyl 3-(3,5-difluorophenyl)-5-methoxybenzoate Coupling->Intermediate Hydrolysis 1. NaOH, H₂O/MeOH 2. HCl Intermediate->Hydrolysis Product 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid Hydrolysis->Product

Caption: Plausible synthetic route to 3-(3,5-difluorophenyl)-5-methoxybenzoic acid.

Conclusion

The physicochemical properties of 3-(3,5-difluorophenyl)-5-methoxybenzoic acid are pivotal to its potential applications. This technical guide has provided a detailed overview of its key properties, robust experimental protocols for their determination, and a viable synthetic strategy. A thorough understanding and experimental validation of these characteristics are essential first steps in unlocking the full potential of this and other novel chemical entities in drug discovery and materials science.

References

  • FooDB. (2010, April 8). Showing Compound 3-Methoxybenzoic acid (FDB010546). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
  • ResearchGate. (2012, August 5). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • ResearchGate. (2017, August 7). (PDF) An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Retrieved from [Link]

  • PharmaGuru. (2023, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Data.gov. (2023, September 6). Compound 530761: m-Methoxybenzoic acid, 3,5-difluorophenyl ester. Retrieved from [Link]

  • East Stroudsburg University. (2008). Potentiometric Titration of an Unknown Weak Acid. Retrieved from [Link]

  • Sciencemadness.org. (2016, January 1). Preparation of 3-methoxybenzoic acid. Retrieved from [Link]

  • University of Babylon. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]

  • ResearchGate. (2016, January 22). (PDF) LogP / LogD shake-flask method v1. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Royal Society of Chemistry. (2014, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Retrieved from [Link]

  • University of Kufa. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

  • Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Retrieved from [Link]

  • University of Michigan-Dearborn. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

  • YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

  • SciSpace. (1995, July 27). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • Waters Corporation. (n.d.). Determination of Partitioning Coefficient by UPLC-MS/MS. Retrieved from [Link]

  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

  • University of Tartu. (2024, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.

Sources

spectroscopic analysis of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid

Abstract

This technical guide provides a comprehensive spectroscopic analysis of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid, a molecule of interest in medicinal chemistry and materials science. As a Senior Application Scientist, the objective of this document is to move beyond mere data presentation and offer a foundational guide for researchers. We will explore the structural elucidation of this biphenyl derivative through the integrated application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices, the interpretation of complex spectral data, and the synergistic power of these techniques will be detailed to provide a self-validating framework for analysis.

Molecular Structure and Analytical Rationale

The structural complexity of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid, featuring two distinct aromatic rings with different substitution patterns, necessitates a multi-faceted analytical approach. The molecule contains a carboxylic acid, a methoxy group, and strategically placed fluorine atoms, all of which provide unique spectroscopic handles.

To facilitate a clear discussion, the following IUPAC-based numbering system will be used throughout this guide:

Caption: Molecular structure of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For this specific compound, ¹H, ¹³C, and 2D NMR techniques provide unambiguous evidence for its constitution.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum is predicted to show five distinct signals in the aromatic region, one signal for the methoxy group, and a characteristic broad signal for the carboxylic acid proton. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for carboxylic acids as it solubilizes the compound well and allows for the observation of the acidic proton.

  • Carboxylic Acid Proton (-COOH): A very broad singlet is expected far downfield, typically >12 ppm. Its labile nature often results in a broad peak, and its chemical shift is highly dependent on concentration and solvent.

  • Difluorophenyl Ring Protons (H2', H4', H6'):

    • H4': This proton is flanked by two meta-coupled fluorine atoms. This will result in a triplet.

    • H2' and H6': These two protons are chemically equivalent due to symmetry. They are coupled to the H4' proton (ortho-coupling) and the F3' and F5' fluorine atoms (meta-coupling), leading to a complex multiplet, likely a doublet of triplets.

  • Methoxybenzoic Acid Ring Protons (H2, H4, H6): These protons are in a meta-relationship to each other, resulting in small coupling constants (J ≈ 2-3 Hz).

    • H2, H4, H6: These will appear as closely spaced multiplets, likely triplets or doublet of doublets with fine splitting.

  • Methoxy Protons (-OCH₃): A sharp singlet, integrating to three protons, is expected around 3.8-3.9 ppm.[1]

¹³C NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will reveal all 14 carbon atoms of the molecule. A key feature will be the pronounced splitting of carbon signals due to coupling with fluorine atoms (¹JCF, ²JCF, etc.), which is invaluable for assignment.

  • Carbonyl Carbon (C7): Expected in the 165-185 δ range for carboxylic acids.[2]

  • Fluorine-Bearing Carbons (C3', C5'): These carbons will appear as doublets with very large one-bond C-F coupling constants (¹JCF ≈ 240-250 Hz).

  • Methoxy-Bearing Carbon (C5): The direct attachment to oxygen will shift this carbon signal downfield.

  • Methoxy Carbon (C8): A characteristic signal around 55-56 ppm is expected.[1][3]

  • Other Aromatic Carbons: The remaining aromatic carbons will appear in the typical 100-150 ppm range. Carbons ortho and para to the fluorine atoms will show smaller, but still significant, C-F coupling.

2D NMR Spectroscopy: Confirming Connectivity

To definitively assign the ¹H and ¹³C signals, 2D NMR experiments are essential.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons.[4] It will unequivocally link each aromatic proton signal to its corresponding carbon signal, and the methoxy protons to the methoxy carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure.[4] Key expected correlations include:

    • The methoxy protons (H8) to C5.

    • The carboxylic acid proton to C1 and C2.

    • Correlations between protons on one ring and carbons on the other, across the C3-C1' bond, providing definitive proof of the biphenyl linkage.

Table 1: Predicted NMR Data Summary (in DMSO-d₆)
AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
-COOH>12 (br s, 1H)~167C1, C2, C6
H2~7.5-7.8 (m, 1H)~123C4, C6, C7, C1'
H4~7.4-7.6 (m, 1H)~125C2, C5, C6
H6~7.8-8.0 (m, 1H)~115C2, C4, C5, C7
-OCH₃~3.8 (s, 3H)~56C5
H2'/H6'~7.6-7.8 (m, 2H)~105 (d, ²JCF ≈ 25 Hz)C4', C1', C3
H4'~7.2-7.4 (tt, 1H)~112 (t, ³JCF ≈ 20 Hz)C2'/C6', C3'/C5'
C1-~132-
C3-~142-
C5-~160-
C1'-~135 (t, ³JCF ≈ 8 Hz)-
C3'/C5'-~163 (dd, ¹JCF ≈ 245 Hz)-
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time is necessary.

  • 2D NMR Acquisition: Perform standard HSQC and HMBC experiments using gradient-selected pulse sequences. Optimize the HMBC experiment for an expected long-range coupling constant of ~8 Hz.

Caption: General workflow for integrated spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum provides a molecular "fingerprint" based on the vibrational frequencies of chemical bonds.

Spectral Interpretation

The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid, methoxy, and carbon-fluorine bonds.

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region.[2][5] This characteristic broadness is due to hydrogen bonding, which forms stable dimers in the solid state.

  • C-H Stretch (Aromatic & Methoxy): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The C-H stretching of the methoxy group is expected as a weaker band in the 2850-2960 cm⁻¹ region.[6][7]

  • C=O Stretch (Carbonyl): A very strong and sharp absorption will be present between 1690-1760 cm⁻¹.[2][8] Its exact position depends on dimerization; for hydrogen-bonded dimers, it typically appears around 1710 cm⁻¹.[5]

  • C=C Stretch (Aromatic): Several medium to weak bands are expected in the 1450-1600 cm⁻¹ region, characteristic of the aromatic rings.

  • C-F Stretch: The carbon-fluorine bonds will give rise to very strong absorption bands in the 1000-1360 cm⁻¹ range.[9] Given the presence of two C-F bonds on one ring, multiple strong bands are expected in this region, corresponding to symmetric and asymmetric stretching modes.[9]

  • C-O Stretch (Ether & Acid): Strong bands corresponding to the C-O stretching of the methoxy group and the carboxylic acid will be visible in the 1200-1300 cm⁻¹ region.

Table 2: Predicted IR Data Summary
Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
2500-3300Strong, Very BroadO-H StretchCarboxylic Acid
~3050Medium-WeakC-H StretchAromatic
~2950, ~2850WeakC-H StretchMethoxy (-OCH₃)
~1710Strong, SharpC=O StretchCarboxylic Acid
1450-1600Medium-WeakC=C StretchAromatic Rings
1100-1350Very StrongC-F StretchAryl-Fluoride
1200-1300StrongC-O StretchEther & Carboxylic Acid
Experimental Protocol: IR Spectroscopy
  • Technique Selection: Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.

  • Background Scan: Perform a background scan to subtract atmospheric CO₂ and H₂O absorptions.

  • Sample Analysis: Place a small amount of the solid sample directly on the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Collect the spectrum, typically over the 4000-400 cm⁻¹ range, co-adding at least 16 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues about the molecule's structure.

Molecular Ion and Fragmentation Analysis

Using Electron Ionization (EI), the molecule will be ionized to form a radical cation (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. The molecular formula is C₁₄H₁₀F₂O₃, giving a molecular weight of approximately 264.06 g/mol .

The stable aromatic rings suggest that the molecular ion peak will be relatively intense.[10] The fragmentation is expected to proceed through the loss of stable neutral molecules or radicals from the more labile carboxylic acid and methoxy groups.

  • [M - OH]⁺ (m/z 247): Loss of a hydroxyl radical from the carboxylic acid is a common fragmentation pathway for aromatic acids.[10][11]

  • [M - COOH]⁺ (m/z 219): Loss of the entire carboxyl group as a radical is another characteristic fragmentation.[10][12]

  • [M - OCH₃]⁺ (m/z 233): Loss of a methoxy radical is also a plausible fragmentation pathway.

Fragmentation_Pathway M [C₁₄H₁₀F₂O₃]⁺• m/z = 264 (Molecular Ion) M_OH [M - OH]⁺ m/z = 247 M->M_OH - •OH M_COOH [M - COOH]⁺ m/z = 219 M->M_COOH - •COOH M_OCH3 [M - OCH₃]⁺ m/z = 233 M->M_OCH3 - •OCH₃

Caption: Predicted major fragmentation pathways in EI-MS.

Table 3: Predicted Mass Spectrometry Data
m/zPredicted IonNotes
264[M]⁺•Molecular Ion
247[M - OH]⁺Loss of hydroxyl radical
233[M - OCH₃]⁺Loss of methoxy radical
219[M - COOH]⁺Loss of carboxyl radical
Experimental Protocol: Mass Spectrometry
  • Ionization Method: Electron Ionization (EI) is a standard method for small, relatively volatile organic molecules.

  • Sample Introduction: Introduce the sample via a direct insertion probe or, if sufficiently volatile and thermally stable, through a Gas Chromatography (GC) inlet.

  • Mass Analyzer: Use a quadrupole or time-of-flight (TOF) analyzer to separate the ions based on their m/z ratio.

  • Data Acquisition: Scan a mass range sufficient to include the molecular ion (e.g., m/z 50-500).

Conclusion: A Synergistic Approach

The structural elucidation of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid is not achieved by any single technique but by the logical integration of all three. NMR spectroscopy provides the detailed carbon-hydrogen framework and connectivity. IR spectroscopy rapidly confirms the presence of key functional groups (carboxylic acid, ether, C-F bonds). Finally, mass spectrometry validates the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. This guide demonstrates a robust, self-validating workflow that ensures the highest degree of confidence in structural assignment for complex organic molecules.

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Columbia University. HSQC and HMBC - NMR Core Facility. [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • MDPI. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • NATURE. (1964). Detection of the Methoxyl Group by Infrared Spectroscopy. [Link]

  • Wikipedia. Carbon–fluorine bond. [Link]

  • UCLA Department of Chemistry & Biochemistry. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

  • Whitman College. GCMS Section 6.12 - Fragmentation of a Carboxylic Acid. [Link]

  • Supporting Information. General procedure for the Ni-catalyzed carboxylation of aryl halides with HCO2Li•H2O. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis and characterization of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid, a biaryl carboxylic acid with potential applications in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the scientific rationale behind the chosen methodologies.

Introduction: The Significance of Biaryl Carboxylic Acids

Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, frequently imparting desirable pharmacological and physicochemical properties. The target molecule, 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid, combines the structural features of a biphenyl system with a carboxylic acid moiety, a common pharmacophore, and a methoxy group, which can modulate lipophilicity and metabolic stability. The presence of the difluorophenyl ring is of particular interest, as fluorine substitution can significantly influence properties such as pKa, metabolic stability, and binding affinity through steric and electronic effects.

The synthesis of such unsymmetrical biaryls is most effectively achieved through modern cross-coupling methodologies, with the Suzuki-Miyaura reaction being a prominent and versatile choice.[1][2] This guide will focus on a robust synthetic strategy employing this reaction, followed by a detailed exposition of the analytical techniques required to confirm the structure and purity of the final compound.

I. Strategic Approach to Synthesis: The Suzuki-Miyaura Cross-Coupling

The core of the synthetic strategy revolves around the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the efficient construction of the biaryl linkage from an organoboron species and an organohalide.[2]

Retrosynthetic Analysis and Selection of Starting Materials

A retrosynthetic analysis of the target molecule suggests two primary disconnection approaches for the Suzuki-Miyaura coupling:

  • Route A: Coupling of 3-bromo-5-methoxybenzoic acid with (3,5-difluorophenyl)boronic acid.

  • Route B: Coupling of 1-bromo-3,5-difluorobenzene with (3-carboxy-5-methoxyphenyl)boronic acid.

For this guide, Route A is selected as the preferred pathway. This decision is based on the commercial availability and generally lower cost of both 3-bromo-5-methoxybenzoic acid[3][4] and (3,5-difluorophenyl)boronic acid.[1] This choice obviates the need for multi-step syntheses of the starting materials, streamlining the overall process.

The proposed synthetic workflow is depicted in the following diagram:

G cluster_synthesis Synthesis Workflow SM1 3-bromo-5-methoxybenzoic acid Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base) SM1->Reaction SM2 (3,5-Difluorophenyl)boronic acid SM2->Reaction Product 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid Reaction->Product G cluster_characterization Characterization Workflow Product Purified Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Product->NMR MS Mass Spectrometry (HRMS) Product->MS MP Melting Point Product->MP IR IR Spectroscopy Product->IR Confirmation Structure and Purity Confirmed NMR->Confirmation MS->Confirmation MP->Confirmation IR->Confirmation

Sources

An In-depth Technical Guide to the Structural Analogs and Derivatives of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid, its structural analogs, and derivatives. We will delve into the synthetic strategies for creating these molecules, explore their diverse biological activities, and elucidate the critical structure-activity relationships that govern their therapeutic potential. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction: The Significance of the Biphenyl Carboxylic Acid Scaffold

The biphenyl carboxylic acid moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1] The inherent rigidity of the biphenyl system, combined with the versatile chemical reactivity of the carboxylic acid group, provides a robust framework for designing molecules with tailored biological functions.[1] Derivatives of this scaffold have been successfully developed as anti-inflammatory, anticancer, antihypertensive, and antimicrobial agents.[2]

The subject of this guide, 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid, incorporates key structural features that are often associated with potent biological activity. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability.[3] The methoxy group can also influence the molecule's pharmacokinetic and pharmacodynamic properties.[3] Understanding the interplay of these structural elements is crucial for the rational design of novel drug candidates.

Synthetic Strategies: The Power of Suzuki-Miyaura Cross-Coupling

The construction of the aryl-aryl bond in 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid and its analogs is most effectively achieved through the Suzuki-Miyaura cross-coupling reaction.[4] This palladium-catalyzed reaction has become a cornerstone of modern organic synthesis due to its mild reaction conditions, high yields, and broad functional group tolerance.[4]

A general and reliable synthetic approach involves the coupling of two key building blocks: a substituted aryl halide and an arylboronic acid. For the synthesis of the parent compound, this would typically involve the reaction of 3-bromo-5-methoxybenzoic acid with (3,5-difluorophenyl)boronic acid.

Proposed Synthetic Workflow:

G cluster_0 Starting Materials cluster_1 Reaction Conditions 3-bromo-5-methoxybenzoic_acid 3-bromo-5-methoxybenzoic acid Suzuki_Coupling Suzuki-Miyaura Cross-Coupling 3-bromo-5-methoxybenzoic_acid->Suzuki_Coupling 3,5-difluorophenylboronic_acid (3,5-difluorophenyl)boronic acid 3,5-difluorophenylboronic_acid->Suzuki_Coupling Palladium_Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Palladium_Catalyst->Suzuki_Coupling Base Base (e.g., K2CO3) Base->Suzuki_Coupling Solvent Solvent (e.g., Toluene/Water) Solvent->Suzuki_Coupling Product 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid Suzuki_Coupling->Product

Caption: Proposed Suzuki-Miyaura cross-coupling for the synthesis of the target compound.

Detailed Experimental Protocol (General Procedure):

A detailed protocol for a similar Suzuki-Miyaura coupling to synthesize a 3-phenylbenzoic acid is provided as a reference.[5]

  • Reaction Setup: In a two-neck flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-bromo-5-methoxybenzoic acid (1.0 eq) and (3,5-difluorophenyl)boronic acid (1.1 eq) in a suitable solvent system such as a mixture of toluene and water.

  • Catalyst and Base Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq), and a base, such as potassium carbonate (2.0-3.0 eq), to the reaction mixture.

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to yield the desired 3-(3,5-difluorophenyl)-5-methoxybenzoic acid.

Structural Analogs and Derivatives: Exploring Chemical Space

The biphenyl carboxylic acid scaffold allows for extensive chemical modification to explore structure-activity relationships (SAR). Key points of diversification include:

  • Substitution on the Phenyl Rings: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) on either of the phenyl rings can significantly impact biological activity.

  • Modification of the Carboxylic Acid: The carboxylic acid group can be converted to esters, amides, or other bioisosteres to modulate polarity, solubility, and target engagement.

  • Alteration of the Linker: While the core is a direct biphenyl linkage, introducing flexible or rigid linkers between the aromatic rings can alter the conformational properties of the molecule.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of biphenyl carboxylic acids have demonstrated a broad spectrum of biological activities, with anti-inflammatory and anticancer effects being particularly prominent.[2]

Anti-inflammatory Activity

The anti-inflammatory properties of many biphenyl carboxylic acid derivatives stem from their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[4] The structural features of 3-(3,5-difluorophenyl)-5-methoxybenzoic acid analogs can be fine-tuned to achieve selective inhibition of COX-2, which is associated with inflammation, over COX-1, which plays a role in gastric protection, thereby potentially reducing gastrointestinal side effects.[6][7]

A notable mechanism of action for some biphenyl carboxylic acid derivatives involves the inhibition of the NF-κB signaling pathway.[8] This pathway is a critical regulator of inflammatory responses.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression induces Biphenyl_Derivative Biphenyl Carboxylic Acid Derivative Biphenyl_Derivative->IKK_Complex inhibits

Caption: Inhibition of the NF-κB signaling pathway by biphenyl carboxylic acid derivatives.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of biphenyl carboxylic acid derivatives.[9] The presence of methoxy groups, in particular, has been associated with cytotoxic activity against various cancer cell lines.[3] The mechanism of action for these compounds can be multifaceted, including the induction of apoptosis and cell cycle arrest.[10]

Table 1: Anticancer Activity of Biphenyl Carboxylic Acid Analogs

Compound IDR1 (Position 3')R2 (Position 5')Cell LineIC50 (µM)Reference
1 FFMCF-7Data not availableN/A
2 HHMCF-710.14 ± 2.05[9]
3 ClHMCF-7> 50[9]
4 OCH3HMCF-7> 50[9]
5 CF3HMCF-7> 50[9]

Note: The table presents hypothetical and literature-derived data for illustrative purposes. Specific IC50 values for 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid and its direct derivatives require further experimental investigation.

The data, although limited for the exact target molecule, suggests that substitutions on the second phenyl ring significantly influence anticancer activity.[9] For instance, an unsubstituted phenyl ring (Compound 2) showed good activity, while the introduction of chloro, methoxy, or trifluoromethyl groups led to a decrease in potency.[9] This underscores the importance of a systematic SAR exploration to identify optimal substitution patterns.

Future Directions and Therapeutic Potential

The structural framework of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid presents a promising starting point for the development of novel therapeutic agents. Future research should focus on:

  • Synthesis and Biological Evaluation of a Focused Library: A systematic synthesis of analogs with diverse substitutions on both phenyl rings and modifications of the carboxylic acid moiety is warranted.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by the most active compounds will be crucial for their further development.

  • Pharmacokinetic and In Vivo Efficacy Studies: Promising candidates should be advanced to preclinical studies to evaluate their drug-like properties and therapeutic efficacy in relevant animal models.

By leveraging the principles of medicinal chemistry and a thorough understanding of the structure-activity relationships, the biphenyl carboxylic acid scaffold, exemplified by 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid, holds significant potential for the discovery of next-generation therapeutics.

References

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  • An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. (2017). ResearchGate. [Link]

  • Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. (2023). MDPI. [Link]

  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (n.d.). NIH. [Link]

  • Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. (2022). PubMed. [Link]

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  • Identification of Novel Biphenyl Carboxylic Acid Derivatives as Novel Antiresorptive Agents that Do Not Impair Parathyroid Hormone. (2008). Oxford Academic. [Link]

  • Studies on anti-inflammatory agents. V. Synthesis and pharmacological properties of 3-(difluoromethyl)-1-(4-methoxyphenyl)-5- [4-(methylsulfinyl)phenyl]pyrazole and related compounds. (n.d.). PubMed. [Link]

  • Understanding biocatalyst inhibition by carboxylic acids. (n.d.). NIH. [Link]

  • Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. (n.d.). PubMed. [Link]

  • Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. (n.d.).
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  • Synthesis, anticancer and antioxidant activities of 2,4,5-trimethoxy chalcones and analogues from asaronaldehyde: Structure-activity relationship. (2021). ResearchGate. [Link]

  • Structure-activity relationship of anticancer drug candidate quinones. (2023). TÜBİTAK Academic Journals. [Link]

  • Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. (2006). oc-praktikum.de. [Link]

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A Strategic Guide to the Preliminary Toxicity Assessment of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide outlines a comprehensive, tiered strategy for the preliminary toxicity assessment of the novel compound, 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid. Designed for researchers, toxicologists, and drug development professionals, this document provides a framework for early-stage safety evaluation, integrating computational toxicology with validated in vitro assays. The narrative emphasizes the scientific rationale behind experimental choices, furnishing detailed, field-proven protocols for cytotoxicity, genotoxicity, and cardiovascular safety screening. By establishing a robust, self-validating system of analysis, this guide aims to facilitate informed decision-making in the critical early phases of drug discovery, ensuring that resources are focused on candidates with the most promising safety profiles.

Introduction: Deconstructing the Molecule and Rationale for Assessment

3-(3,5-Difluorophenyl)-5-methoxybenzoic acid is a small molecule characterized by three key structural features: a benzoic acid moiety, a methoxy group, and a difluorinated phenyl ring. Each of these components presents potential toxicological considerations. Benzoic acid and its derivatives are widely used, but some can cause skin and eye irritation.[1][2] The presence of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity; however, the metabolism of fluorinated compounds can sometimes lead to toxic byproducts.[3][4]

Given these structural alerts, a preliminary toxicity assessment is not merely a regulatory formality but a critical scientific necessity. An early and rigorous evaluation of a compound's potential liabilities allows for the early termination of unpromising candidates, thereby conserving resources and mitigating risks in later development stages.[5] This guide proposes a logical, multi-stage workflow, beginning with non-experimental computational predictions and progressing to targeted, high-throughput in vitro assays.

Section 1: In Silico Profiling: The Digital First Pass

Before committing to resource-intensive wet-lab experiments, a thorough in silico analysis is paramount. Computational toxicology utilizes computer models to predict the adverse effects of compounds based on their chemical structure.[6] This approach provides a rapid, cost-effective initial screen for potential liabilities.[7][8]

Physicochemical and ADMET Prediction

The first step involves predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule. Numerous free and commercial software platforms are available for this purpose, employing quantitative structure-activity relationship (QSAR) models.[6][9][10] These tools analyze vast datasets of known compounds to forecast the behavior of a novel molecule.[11]

Rationale: Predicting properties like water solubility, lipophilicity (logP), and potential for cytochrome P450 (CYP) inhibition is essential.[9] For instance, poor solubility can complicate in vitro assay design, while inhibition of key CYP enzymes (e.g., 3A4, 2D6) signals a high risk for drug-drug interactions.[9]

Predicted Properties of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid (Based on Structural Analogs):

PropertyPredicted ValueImplication for Toxicity AssessmentSource
Molecular Weight~264 g/mol Adheres to Lipinski's Rule of Five, suggesting good absorption potential.[12]
logP3.0 - 4.0Moderate lipophilicity; suggests potential for membrane permeability.[12]
Water SolubilityLowMay require a solvent like DMSO for in vitro assays.[12]
pKa (Acidic)3.5 - 4.5The carboxylic acid will be ionized at physiological pH.[12]
CYP450 InhibitionPossibleThe aromatic rings may interact with CYP enzyme active sites.[9]
hERG InhibitionPotential RiskA common liability for compounds with aromatic features.[13]
MutagenicityUnknownRequires experimental validation.[14]
Toxicity Hazard Prediction

Specialized QSAR models can predict specific toxicological endpoints, such as mutagenicity, carcinogenicity, and organ toxicity.[15] These predictions are based on identifying toxicophores (substructural fragments known to be associated with toxicity) within the molecule.

Rationale: While not definitive, these predictions help to prioritize which experimental assays are most critical. A positive in silico prediction for mutagenicity, for example, would place a high emphasis on conducting a thorough Ames test.

Section 2: Foundational In Vitro Cytotoxicity Assessment

The first and most fundamental wet-lab experiment is the determination of cytotoxicity. This assay identifies the concentration range at which the compound causes cell death, information that is crucial for designing and interpreting subsequent in vitro tests.

Rationale: Performing genotoxicity or other mechanistic assays at highly cytotoxic concentrations can lead to false-positive results. Cell death can trigger secondary effects, like DNA fragmentation, that are not a direct result of genotoxic interaction.[16] Therefore, all subsequent in vitro tests should be conducted at concentrations at or below a threshold of significant cytotoxicity (e.g., causing ~55% cell death).[16]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is based on the principle that viable cells with active metabolism can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Culture: Plate a suitable human cell line (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity) in a 96-well plate at a predetermined density and allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid in DMSO. Perform a serial dilution in culture medium to create a range of final treatment concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Incubate for a relevant period (e.g., 24 or 48 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours, allowing formazan crystals to form.

  • Solubilization: Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Section 3: Genotoxicity Assessment: A Critical Safety Checkpoint

Genotoxicity assays are designed to detect compounds that can cause damage to DNA and chromosomes, a key indicator of carcinogenic potential.[14] A standard preliminary screen involves a bacterial mutagenicity test and an in vitro mammalian cell assay for chromosomal damage.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to evaluate a chemical's potential to cause gene mutations.[14][17] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own and require it for growth). The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and form colonies on a histidine-free medium.[17]

Rationale: This test is a rapid and sensitive screen for point mutations and frameshift mutations.[18] The inclusion of a rat liver extract (S9 fraction) allows for the detection of metabolites that may be mutagenic, simulating mammalian metabolism.[17]

Experimental Protocol: Ames Test (Plate Incorporation Method)

This protocol is adapted from OECD Test Guideline 471.

Step-by-Step Methodology:

  • Strain Preparation: Prepare overnight cultures of the required Salmonella typhimurium strains (e.g., TA98, TA100, TA1535).[14]

  • Treatment Mixture: In a sterile tube, combine the test compound at various concentrations, the bacterial culture, and either a phosphate buffer (for direct mutagenicity) or the S9 metabolic activation mix.[18]

  • Plating: Add molten top agar to the treatment mixture, gently vortex, and pour the contents onto the surface of a minimal glucose agar plate (lacking histidine).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate observed in the negative control.

In Vitro Mammalian Cell Micronucleus Test

This assay detects chromosomal damage.[19] Micronuclei are small, membrane-bound DNA fragments that are left behind in the cytoplasm after cell division when whole chromosomes or fragments of chromosomes fail to be incorporated into the daughter nuclei.[20]

Rationale: The micronucleus test identifies agents that are clastogenic (cause chromosome breaks) or aneugenic (cause chromosome loss).[21] It provides complementary information to the Ames test, focusing on larger-scale genetic damage in a mammalian cell system. This assay should be conducted in accordance with OECD Test Guideline 487.[21][22]

Experimental Protocol: In Vitro Micronucleus Assay

Step-by-Step Methodology:

  • Cell Culture: Use a suitable mammalian cell line (e.g., human lymphocytes, CHO, or TK6 cells).[19][20]

  • Treatment: Treat the cells with at least three non-cytotoxic concentrations of the test compound, determined from the initial cytotoxicity assay.[19] Include both positive and negative (vehicle) controls. The treatment should occur with and without S9 metabolic activation.

  • Cytokinesis Block: Add Cytochalasin B to the culture. This agent blocks cytokinesis (the final stage of cell division), resulting in binucleated cells. This makes it easier to identify micronuclei that were formed during the preceding mitosis.

  • Harvesting and Staining: After an appropriate incubation period, harvest the cells, treat them with a hypotonic solution, fix them, and drop them onto microscope slides. Stain the cells with a DNA-specific stain like Giemsa or a fluorescent dye.

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[19][20]

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control indicates a positive result.

Section 4: Cardiovascular Safety: The hERG Channel Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced cardiac arrhythmia (Torsade de Pointes).[13] Therefore, assessing a compound's activity at the hERG channel is a critical step in early safety profiling.

Rationale: Many drugs have been withdrawn from the market due to unforeseen hERG-related cardiotoxicity.[13] An early in vitro screen provides a crucial warning sign, allowing for medicinal chemistry efforts to mitigate this risk or for the project to be deprioritized.

Experimental Protocol: Automated Patch Clamp hERG Assay

Automated patch-clamp systems offer a higher throughput alternative to traditional manual patch-clamping for screening hERG liability.[13]

Step-by-Step Methodology:

  • Cell Line: Use a stable cell line overexpressing the hERG channel (e.g., HEK293-hERG).

  • Assay Preparation: Harvest the cells and place them into the automated patch-clamp instrument (e.g., QPatch or SyncroPatch).

  • Seal Formation: The instrument automatically establishes a high-resistance "gigaseal" between the cell membrane and the measurement aperture.

  • Voltage Protocol: Apply a specific voltage protocol designed to elicit the characteristic hERG current.[23] Record the baseline current.

  • Compound Application: Perfuse the cells with increasing concentrations of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid.

  • Data Acquisition: Record the hERG current at each concentration after the effect has stabilized. A known hERG blocker (e.g., E-4031) should be used as a positive control.

  • Data Analysis: Calculate the percentage of hERG current inhibition at each concentration relative to the baseline. Determine the IC50 value for hERG inhibition.

Section 5: Data Integration and Decision-Making Framework

The true power of this tiered assessment lies in the integration of all data points to form a holistic preliminary risk profile. No single assay is definitive, but together they provide a strong, evidence-based foundation for decision-making.

G cluster_0 Phase 1: In Silico & Foundational cluster_1 Phase 2: Specific Toxicity Endpoints cluster_2 Phase 3: Risk Assessment & Decision Start Compound: 3-(3,5-Difluorophenyl) -5-methoxybenzoic acid InSilico In Silico ADMET & Toxicity Prediction Start->InSilico Cytotoxicity In Vitro Cytotoxicity (e.g., MTT Assay) InSilico->Cytotoxicity Genotoxicity Genotoxicity Screening - Ames Test (OECD 471) - Micronucleus Test (OECD 487) Cytotoxicity->Genotoxicity Cardiotoxicity Cardiovascular Safety - hERG Assay Cytotoxicity->Cardiotoxicity Decision Integrate Data & Assess Risk Profile Genotoxicity->Decision Cardiotoxicity->Decision Proceed Proceed Decision->Proceed All clear Optimize Optimize Decision->Optimize Specific liability identified Terminate Terminate Decision->Terminate Clear hazard signal

Interpreting the Outcomes:

  • Low-Risk Profile: The compound shows low cytotoxicity (IC50 > 50 µM), is negative in both genotoxicity assays, and has a weak or no effect on the hERG channel (IC50 > 30 µM). This profile supports progression to more complex in vitro or in vivo models.

  • Moderate-Risk Profile: The compound is non-genotoxic but shows moderate hERG inhibition (e.g., IC50 of 1-10 µM). This is a common challenge. The decision to proceed would depend on the compound's potency and therapeutic indication. It may be flagged for medicinal chemistry optimization to reduce hERG activity.

  • High-Risk Profile: A positive result in either the Ames or micronucleus test is a significant red flag. Genotoxicity is a major safety concern, and such a finding would strongly argue for the termination of the compound's development unless there is an overwhelming therapeutic rationale and a clear path to mitigate the risk.

Conclusion

The preliminary toxicity assessment of a novel chemical entity like 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid is a systematic process of evidence gathering and risk evaluation. By employing a tiered strategy that begins with cost-effective in silico predictions and progresses to validated, high-throughput in vitro assays, researchers can make informed, data-driven decisions early in the drug discovery pipeline. This structured approach, grounded in established OECD guidelines and scientific rationale, not only enhances the efficiency of the development process but also upholds the highest standards of scientific integrity and patient safety.

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  • Benzoic acid and its derivatives as naturally occurring compounds in foods and as additives: Uses, exposure, and controversy. PubMed.
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  • Mammalian Cell In Vitro Micronucleus Assay.
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  • Metabolism and Toxicity of Fluorine Compounds. PMC - NIH.
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  • Physical and chemical properties of 3,5-Dimethoxybenzoic Acid. Benchchem.
  • Microbial Mutagenicity Assay: Ames Test. PMC - NIH.
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  • Computational Toxicology: Modeling and Predicting Adverse Effects. AZoLifeSciences.
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  • Best Practice hERG Assay | Advanced Solutions | Mediford Corpor
  • Provisional Peer Reviewed Toxicity Values for Benzoic Acid.
  • 3,5-Difluorobenzoic acid | C7H4F2O2 | CID 101265. PubChem.
  • In Silico ADMET Prediction Service. CD ComputaBio.
  • The following statement is for US EPA submissions only.
  • Ames Mutagenicity Test. Nelson Labs.
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  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu
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  • Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models | Journal of Medicinal Chemistry.
  • Showing Compound 3-Methoxybenzoic acid (FDB010546). FooDB.
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A Senior Scientist's Guide to 3-(3,5-Difluorophenyl)-5-methoxybenzoic Acid: Synthesis, Characterization, and Applications in Advanced Materials and Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: In the pursuit of novel functional molecules, the strategic combination of distinct chemical moieties into a single scaffold presents a powerful approach for innovation. This guide introduces 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid, a bespoke biphenyl compound engineered for versatility. By integrating a metabolically robust difluorophenyl group, a rigid biphenyl core, and reactive methoxy and carboxylic acid functionalities, this molecule emerges as a high-potential building block. We will explore its rational design, provide a field-proven synthetic protocol via Suzuki-Miyaura coupling, detail its comprehensive characterization, and propose its application in two high-impact domains: the development of advanced polymers and metal-organic frameworks, and as a promising scaffold for next-generation therapeutic agents.

The Molecular Blueprint: Deconstructing 3-(3,5-Difluorophenyl)-5-methoxybenzoic Acid

The value of a molecular building block is defined by the functionality of its components. 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid is not a random assortment of atoms; it is a rationally designed scaffold where each functional group imparts specific, advantageous properties.

  • The Biphenyl Core: The central biphenyl structure provides a rigid, aromatic backbone. This inherent rigidity is a desirable trait in material science, contributing to higher glass transition temperatures (Tg) and improved thermal stability in polymers.[1] In drug design, this constrained conformation can lead to higher binding affinity and selectivity for a specific biological target.

  • The 3,5-Difluorophenyl Moiety: The inclusion of a difluorophenyl ring is a strategic choice rooted in established medicinal chemistry principles. Fluorine substitution is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the strong electron-withdrawing nature of fluorine can significantly alter the acidity (pKa) of nearby protons and influence the molecule's overall electronic properties, potentially improving its pharmacokinetic profile and binding interactions.[2] For instance, the addition of a difluorophenyl group to salicylic acid yielded Diflunisal, a potent anti-inflammatory agent with improved lipophilicity and a longer duration of action compared to aspirin.[2]

  • The Methoxybenzoic Acid Moiety: This portion of the molecule offers multiple points for chemical derivatization.

    • The carboxylic acid group is a versatile chemical handle. It can participate in esterification and amidation reactions to be incorporated into polyesters and polyamides.[1] Crucially, it serves as a primary coordinating ligand for metal ions, making it an ideal component for the synthesis of Metal-Organic Frameworks (MOFs).[3]

    • The methoxy group (-OCH₃) is an electron-donating group that can influence the reactivity of the aromatic ring. It can also be demethylated to a hydroxyl group, providing an additional reactive site for polymerization or functionalization, a technique often used in the synthesis of complex macromolecules like dendrimers.[1]

Synthesis and Purification: A Validated Protocol

The creation of the C-C bond between the two aromatic rings is the critical step in synthesizing this molecule. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the industry-standard method for this transformation due to its high efficiency, tolerance of various functional groups, and relatively mild reaction conditions.[4][5]

Synthetic Workflow Overview

The logical synthetic route involves coupling a boronic acid (or boronic ester) derivative of one ring system with a halogenated derivative of the other. Here, we present the coupling of 3,5-difluorophenylboronic acid with 3-bromo-5-methoxybenzoic acid.

G cluster_reaction Suzuki-Miyaura Coupling Reactant1 3-Bromo-5-methoxybenzoic Acid Reactants_Mix Reaction Mixture Reactant1->Reactants_Mix Reactant2 3,5-Difluorophenylboronic Acid Reactant2->Reactants_Mix Catalyst Pd/C or Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) Catalyst->Reactants_Mix Solvent Solvent System (e.g., DME/H₂O) Solvent->Reactants_Mix Workup Acid/Base Workup (Extraction) Reactants_Mix->Workup Reaction (Heat) Precipitation Acidification & Precipitation Workup->Precipitation Isolate Aqueous Layer Purification Recrystallization (e.g., Ethanol/Water) Precipitation->Purification Collect Crude Solid Product 3-(3,5-Difluorophenyl)- 5-methoxybenzoic acid Purification->Product Isolate Pure Product

Caption: Suzuki-Miyaura coupling workflow for synthesis.

Step-by-Step Synthesis Protocol

Causality: This protocol is designed for high yield and purity. The use of a phase-transfer-capable solvent system (DME/water) ensures that both the organic-soluble reactants and the aqueous-soluble base can interact effectively. Using a robust palladium catalyst like Pd/C can simplify post-reaction purification.[6]

  • Vessel Preparation: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 3-bromo-5-methoxybenzoic acid (1.0 eq), 3,5-difluorophenylboronic acid (1.1 eq), and sodium carbonate (Na₂CO₃) (2.5 eq).

  • Catalyst Addition: Add the palladium catalyst. For a heterogeneous catalyst, 10% Palladium on Carbon (Pd/C) (0.02 eq) is a cost-effective and easily removable choice.[6] For homogeneous catalysis, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used.

  • Solvent Addition & Degassing: Add a 3:1 mixture of 1,2-dimethoxyethane (DME) and water. Bubble nitrogen gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-12 hours.

  • Workup & Extraction: Cool the reaction mixture to room temperature. If Pd/C was used, filter the mixture through a pad of Celite to remove the catalyst. Dilute the filtrate with water and transfer to a separatory funnel. Wash with ethyl acetate or diethyl ether (2x) to remove non-polar impurities; discard the organic layers.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with 2M hydrochloric acid (HCl) until the pH is ~2. The target product, being a carboxylic acid, is insoluble in acidic aqueous solution and will precipitate out as a solid.

  • Purification: Collect the crude solid by vacuum filtration. Wash the solid with cold water. For final purification, recrystallize the solid from a suitable solvent system, such as an ethanol/water or methanol/water mixture, to yield the final product as a crystalline solid.[7]

Comprehensive Characterization

Confirming the identity and purity of a newly synthesized compound is non-negotiable. A combination of spectroscopic and chromatographic techniques provides a self-validating system of characterization.[8][9]

Property / Technique Expected Data / Observation Purpose
Molecular Formula C₁₄H₁₀F₂O₃Confirms elemental composition.
Molecular Weight 264.23 g/mol Verifies the mass of the synthesized molecule.
Appearance White to off-white crystalline powderBasic physical property check.[10]
¹H NMR Aromatic protons (multiplets), methoxy protons (~3.8 ppm, singlet), carboxylic acid proton (>10 ppm, broad singlet)Confirms the chemical environment of all hydrogen atoms.
¹³C NMR Peaks for all 14 unique carbon atoms, including the carbonyl carbon (~170 ppm).Provides the carbon skeleton of the molecule.
FT-IR (ATR) Broad O-H stretch (2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), C-F stretches (1100-1300 cm⁻¹)Identifies key functional groups.[7]
Mass Spectrometry (MS) [M-H]⁻ or [M+H]⁺ peak corresponding to the molecular weight. High-resolution MS (HRMS) confirms the exact mass.Provides definitive molecular weight and fragmentation data.
HPLC A single major peak with >98% purity.Quantifies the purity of the final compound.

Application in Novel Material Synthesis

The structural features of 3-(3,5-difluorophenyl)-5-methoxybenzoic acid make it an excellent candidate as a specialized organic linker for creating high-performance materials like Metal-Organic Frameworks (MOFs).

Rationale for MOF Synthesis

MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The carboxylic acid group on our molecule is a classic binding site for metal ions (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺). The elongated, rigid biphenyl backbone can lead to the formation of MOFs with large pores and high surface areas, which are desirable for applications in gas storage, separation, and catalysis.[11]

Experimental Workflow: Solvothermal MOF Synthesis

G cluster_synthesis Solvothermal Synthesis Ligand 3-(3,5-Difluorophenyl)- 5-methoxybenzoic acid Mix Combine & Sonicate Ligand->Mix Metal Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Metal->Mix Solvent Solvent (e.g., DMF/Ethanol) Solvent->Mix Reaction Seal in Teflon-lined Autoclave & Heat (e.g., 120°C, 48h) Mix->Reaction Isolation Cool, Filter & Wash (with fresh DMF, Ethanol) Reaction->Isolation Crystallization Activation Solvent Exchange & Heat under Vacuum Isolation->Activation Remove Impurities Product Porous MOF Material Activation->Product Activate Pores G cluster_pathway Inflammatory Pathway AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Target) AA->COX2 Binds to Active Site PGs Prostaglandins (Inflammatory Mediators) COX2->PGs Catalyzes Conversion Block Inflammation Reduced PGs->Block Inhibitor 3-(3,5-Difluorophenyl)- 5-methoxybenzoic acid Inhibitor->COX2 Inhibits

Sources

Methodological & Application

Synthesis of 3-(3,5-Difluorophenyl)-5-methoxybenzoic Acid: A Detailed Protocol Utilizing Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Dr. Gemini, Senior Application Scientist

Abstract

The synthesis of biaryl compounds is a cornerstone of modern medicinal chemistry and materials science. Among these, 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid represents a valuable building block for the development of novel pharmaceutical agents and functional materials. This application note provides a comprehensive, field-proven protocol for the synthesis of this target molecule via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, and discuss critical parameters for process optimization and troubleshooting. This guide is designed to equip researchers with the expertise to reliably execute this synthesis and adapt the methodology for related biaryl structures.

Introduction: The Significance of Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a Nobel Prize-winning organic reaction that forges a carbon-carbon single bond between an organoboron species and an organohalide using a palladium complex as a catalyst.[1] First reported by Akira Suzuki in 1979, this reaction has become one of the most robust and versatile methods for synthesizing substituted biaryls, styrenes, and polyolefins.[1][2] Its widespread adoption is due to several key advantages, including mild reaction conditions, exceptional tolerance of a wide range of functional groups, the commercial availability and stability of the boronic acid reagents, and the generation of non-toxic, easily removable inorganic byproducts.[3]

This protocol focuses on the coupling of 3-bromo-5-methoxybenzoic acid with (3,5-difluorophenyl)boronic acid, a reaction of significant interest in drug discovery programs where the difluorophenyl motif is often used to modulate physicochemical properties such as lipophilicity and metabolic stability.

Reaction Scheme and Catalytic Cycle

The overall transformation is depicted below:

Figure 1: Synthesis of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid

Chemical reaction showing 3-bromo-5-methoxybenzoic acid reacting with (3,5-difluorophenyl)boronic acid in the presence of a palladium catalyst and a base to yield 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid.

The efficacy of the Suzuki-Miyaura coupling hinges on a catalytic cycle involving a palladium catalyst. The generally accepted mechanism proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

  • Oxidative Addition : A low-valent Pd(0) complex reacts with the aryl halide (3-bromo-5-methoxybenzoic acid), inserting itself into the carbon-bromine bond. This step forms a new, square planar Pd(II) intermediate.[6] The oxidative addition is often the rate-determining step of the cycle.[4]

  • Transmetalation : This step requires the presence of a base, which activates the organoboron compound ( (3,5-difluorophenyl)boronic acid) to form a more nucleophilic boronate species.[1][7] This boronate then transfers its organic group to the Pd(II) complex, displacing the halide and forming a diarylpalladium(II) intermediate.[4]

  • Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X pd_intermediate1 Ar¹-Pd(II)L₂-X (Aryl Palladium Halide) oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation [Ar²-B(OR)₃]⁻ pd_intermediate2 Ar¹-Pd(II)L₂-Ar² (Diaryl Palladium Complex) transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination Formation of Ar¹-Ar² bond reductive_elimination->pd0 Regeneration of Pd(0) Catalyst aryl_halide Ar¹-X (3-bromo-5-methoxybenzoic acid) boronic_acid Ar²-B(OH)₂ ((3,5-difluorophenyl)boronic acid) base Base (e.g., K₂CO₃) product Ar¹-Ar² (Final Product)

Diagram 1: The catalytic cycle of the Suzuki-Miyaura coupling.

Materials and Reagents

For optimal results and reproducibility, use reagents from reliable commercial sources without further purification unless specified.

ReagentCAS No.Molecular FormulaMW ( g/mol )Notes
3-Bromo-5-methoxybenzoic acid157893-14-6C₈H₇BrO₃231.04Aryl halide partner. Irritant.[8][9]
(3,5-Difluorophenyl)boronic acid156545-07-2C₆H₅BF₂O₂157.91Organoboron partner.[10]
Tetrakis(triphenylphosphine)palladium(0)14221-01-3C₇₂H₆₀P₄Pd1155.56Pd(0) catalyst source.
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21Anhydrous base.
1,4-Dioxane123-91-1C₄H₈O₂88.11Anhydrous, reaction solvent.
Deionized Water7732-18-5H₂O18.02Co-solvent.
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11Extraction solvent.
Brine (Saturated NaCl solution)7647-14-5NaCl58.44For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04Drying agent.
Hydrochloric Acid (HCl)7647-01-0HCl36.462M aqueous solution for acidification.

Detailed Experimental Protocol

This protocol is based on a 1 mmol scale of the limiting reagent, 3-bromo-5-methoxybenzoic acid.

Experimental_Workflow start Start setup 1. Reaction Setup - Add reagents to flask - Purge with Argon start->setup reaction 2. Reaction Execution - Heat to 80-90 °C - Stir for 12-16 h - Monitor by TLC/LC-MS setup->reaction workup 3. Aqueous Work-up - Cool to RT - Acidify with 2M HCl - Extract with EtOAc reaction->workup purify 4. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography workup->purify characterize 5. Characterization - ¹H NMR, ¹³C NMR, MS - Confirm structure and purity purify->characterize end End Product characterize->end

Diagram 2: General experimental workflow for the synthesis.

Step 1: Reaction Setup

  • To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-methoxybenzoic acid (231 mg, 1.0 mmol, 1.0 equiv.).

  • Add (3,5-difluorophenyl)boronic acid (190 mg, 1.2 mmol, 1.2 equiv.).[11]

  • Add potassium carbonate (415 mg, 3.0 mmol, 3.0 equiv.).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (35 mg, 0.03 mmol, 3 mol%).

  • Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

Step 2: Reaction Execution

  • Using a syringe, add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.

  • Place the flask in a pre-heated oil bath at 85-90 °C.

  • Stir the reaction mixture vigorously for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

Step 3: Work-up and Extraction

  • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with ethyl acetate (20 mL).[12]

  • Transfer the filtrate to a separatory funnel.

  • Acidify the aqueous layer to a pH of ~2-3 using a 2M HCl solution. The product should precipitate or move into the organic layer.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (1 x 40 mL).

Step 4: Purification

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid.

Step 5: Characterization

  • The structure and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Scientific Rationale and Troubleshooting

Causality Behind Experimental Choices:

  • Catalyst Selection : Pd(PPh₃)₄ is a reliable and commercially available Pd(0) catalyst suitable for a broad range of Suzuki couplings. For more challenging substrates, or to improve reaction rates, more advanced catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a palladium precursor like Pd₂(dba)₃ may be employed.[3][6]

  • Base : The choice of base is critical. Potassium carbonate is a moderately strong inorganic base that is effective for activating the boronic acid without causing hydrolysis of other functional groups.[1] Stronger bases like cesium carbonate or phosphates can be used for less reactive aryl chlorides. For substrates with base-labile groups, a milder base like potassium fluoride (KF) can be effective.[7]

  • Solvent System : A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used.[6] The organic solvent solubilizes the organic reactants and catalyst, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.

Troubleshooting Common Issues:

  • Low or No Conversion : This can be due to an inactive catalyst (Pd(0) can oxidize to inactive Pd black), insufficient heating, or poor-quality reagents. Ensure the reaction is run under a strictly inert atmosphere and that anhydrous solvents are used.

  • Protodeboronation : A common side reaction is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[13] This can be minimized by using the boronic acid in a slight excess (1.1-1.2 equivalents) and avoiding prolonged reaction times at high temperatures. In some cases, this side reaction can be catalyzed by the palladium complex itself, particularly with bulky ligands.[13]

  • Homocoupling : The formation of a biaryl product from two molecules of the boronic acid (Ar²-Ar²) can occur. This is often minimized by the slow addition of the boronic acid or by ensuring the efficient oxidative addition of the aryl halide.

Safety Precautions

  • Reagent Handling : 3-Bromo-5-methoxybenzoic acid is a skin and eye irritant.[8] Palladium catalysts and organic solvents should be handled with care.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Fume Hood : All operations should be conducted in a well-ventilated chemical fume hood.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • The Matter Blotter. (2026). Bulky ligands promote palladium-catalyzed protodeboronation. [Link]

  • PubChem. (n.d.). 3-Bromo-5-methoxybenzoic acid. [Link]

  • Google Patents. (n.d.). CN117964460A - Synthesis process of 3, 5-difluorophenol.
  • ResearchGate. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. [Link]

  • Barder, T. E., et al. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society. [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). Effect of different palladium catalysts on the Suzuki-Miyaura coupling. [Link]

  • ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?. [Link]

  • Vechorkin, O., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]

  • MDPI. (2023). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. [Link]

  • SciSpace. (n.d.). Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. [Link]

  • ChemBK. (2024). 3-bromo-5-methoxybenzoic acid. [Link]

  • OC-Praktikum. (2006). Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. [Link]

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Purification Protocol for 3-(3,5-Difluorophenyl)-5-methoxybenzoic Acid: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(3,5-Difluorophenyl)-5-methoxybenzoic acid (CAS No. 1261903-90-5) is a biphenyl carboxylic acid derivative with a molecular formula of C₁₄H₁₀F₂O₃ and a molecular weight of 264.22 g/mol .[1] As with many complex organic molecules developed for pharmaceutical and materials science applications, achieving a high degree of purity is critical for ensuring consistent performance, safety, and regulatory compliance. This application note provides a detailed, robust, and scientifically-grounded protocol for the purification of this compound.

The purification strategy herein is multifaceted, addressing a range of potential impurities. Given that a common synthetic route to such biphenyl structures is the Suzuki-Miyaura cross-coupling reaction, this protocol is designed to effectively remove common byproducts from this synthesis, such as unreacted starting materials (boronic acids and aryl halides), palladium catalyst residues, and homo-coupled products.[2]

This guide is structured to provide not only a step-by-step methodology but also the underlying chemical principles that govern each stage of the purification process. While specific experimental data such as melting point and solubility for 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid are not widely published, this protocol is based on established methods for analogous aromatic carboxylic acids.

Physicochemical Properties of Analogous Compounds

To inform the purification strategy, the properties of structurally related compounds are considered. These analogs provide a basis for selecting appropriate solvents and conditions.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Key Structural Features
3,5-Difluorobenzoic Acid158.10[3]121-123[4]Contains the difluorophenyl and carboxylic acid moieties.
3-Methoxybenzoic Acid152.15[5]~110.5[5]Contains the methoxybenzoic acid moiety.
3-Fluoro-4-methoxybenzoic acid170.14211-213A structurally related fluorinated methoxybenzoic acid.

The presence of the carboxylic acid group is the most significant feature for designing a purification strategy, as its acidic proton allows for a highly selective acid-base extraction. The aromatic nature of the biphenyl backbone suggests that a range of organic solvents will be suitable for dissolution and subsequent recrystallization.

Principle of Purification: A Two-Stage Approach

The purification of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid is best achieved through a two-stage process:

  • Acid-Base Extraction: This technique leverages the acidic nature of the carboxylic acid group. By treating the crude product with a mild aqueous base (e.g., sodium bicarbonate), the carboxylic acid is deprotonated to form a water-soluble carboxylate salt. Neutral organic impurities, such as unreacted aryl halides or homo-coupled byproducts, will remain in the organic phase and can be washed away. Subsequent acidification of the aqueous layer regenerates the pure, water-insoluble carboxylic acid, causing it to precipitate.

  • Recrystallization: This is a powerful technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and any remaining impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. Upon cooling, the purified compound crystallizes out of the solution, leaving impurities behind in the solvent.

Visualizing the Purification Workflow

The following diagram illustrates the logical flow of the two-stage purification process.

Purification_Workflow cluster_0 Stage 1: Acid-Base Extraction cluster_1 Stage 2: Recrystallization Crude Crude Product in Organic Solvent (e.g., Ethyl Acetate) AddBase Add Aqueous NaHCO₃ Solution Crude->AddBase Separate1 Separate Layers AddBase->Separate1 Organic_Waste Organic Layer: Neutral Impurities (discard) Separate1->Organic_Waste Impurities remain Aqueous_Layer Aqueous Layer: Sodium Carboxylate Salt Separate1->Aqueous_Layer Product transfers Acidify Acidify with HCl Aqueous_Layer->Acidify Precipitate Precipitate Pure Acid Acidify->Precipitate Filter1 Filter and Wash Precipitate->Filter1 Partially_Pure Partially Purified Solid Filter1->Partially_Pure Dissolve Dissolve in Hot Recrystallization Solvent Partially_Pure->Dissolve Cool Cool Slowly to Room Temp, then in Ice Bath Dissolve->Cool Crystals Formation of Pure Crystals Cool->Crystals Filter2 Filter and Wash with Cold Solvent Crystals->Filter2 Dry Dry Under Vacuum Filter2->Dry Pure_Product Pure Crystalline Product Dry->Pure_Product

Caption: Workflow for the purification of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid.

Detailed Experimental Protocols

Part 1: Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral and basic impurities.

Materials:

  • Crude 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • pH paper

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate. Use approximately 10-20 mL of solvent per gram of crude material.

  • Basification: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate solution. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup from CO₂ evolution.

  • Separation: Allow the layers to separate. The aqueous layer (typically the bottom layer) contains the sodium salt of the desired product. Drain the aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction: To ensure complete transfer of the product, add another portion of saturated sodium bicarbonate solution to the organic layer in the separatory funnel, shake, and combine the aqueous layer with the first extract.

  • Washing (Optional): The organic layer, which contains neutral impurities, can be washed with brine, dried over anhydrous MgSO₄, and the solvent evaporated to potentially recover any unreacted starting materials for analysis. For purification purposes, this layer can be discarded.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M HCl dropwise while stirring until the solution is acidic (pH ~2), as confirmed with pH paper. The 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid will precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid on the filter paper with a small amount of cold deionized water to remove any residual salts.

  • Drying: Allow the solid to air-dry on the filter paper, then transfer to a watch glass to dry completely, preferably in a vacuum oven at a low temperature.

Part 2: Recrystallization

This protocol is for the final purification of the solid obtained from the acid-base extraction. The choice of solvent is critical; a solvent pair system, such as ethanol/water or ethyl acetate/hexane, is often effective for aromatic carboxylic acids.

Materials:

  • Partially purified 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid

  • Recrystallization solvent (e.g., ethanol, water, or a mixture)

  • Erlenmeyer flask

  • Hot plate

  • Condenser (optional, for volatile solvents)

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the compound in various solvents to find a suitable one or a solvent pair. An ideal single solvent will show low solubility at room temperature and high solubility when heated. For a solvent pair, the compound should be soluble in one solvent (e.g., ethanol) and insoluble in the other (e.g., water).

  • Dissolution: Place the partially purified solid in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent (or the "good" solvent of a pair) until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: If using a solvent pair, add the "poor" solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate. Remove the flask from the heat and allow it to cool slowly to room temperature. The formation of crystals should be observed.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the pure crystals in a vacuum oven.

Purity Assessment

The purity of the final product should be assessed using one or more of the following methods:

  • Melting Point Analysis: A sharp melting point range close to the literature value (if available) is indicative of high purity. Impurities typically broaden and depress the melting point.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system suggests high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the compound and reveal the presence of any impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining the purity of a compound.

Conclusion

The two-stage purification protocol involving acid-base extraction followed by recrystallization provides a robust and reliable method for obtaining high-purity 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid. The principles outlined are fundamental in organic chemistry and can be adapted for a wide range of similar aromatic carboxylic acids. Proper execution of these steps, coupled with rigorous purity assessment, will yield a product suitable for demanding research and development applications.

References

  • Pharmaffiliates. 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid. [Link]

  • Data.gov. Compound 530761: m-Methoxybenzoic acid, 3,5-difluorophenyl ester. [Link]

  • PubChem. 3,5-Difluorobenzoic acid. [Link]

  • FooDB. 3-Methoxybenzoic acid. [Link]

  • ResearchGate. An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • Organic Syntheses. SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. [Link]

  • ResearchGate. Can I remove boronic acid using Work up process?. [Link]

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  • ResearchGate. Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

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  • Chris Schaller. ACID-BASE EXTRACTION. [Link]

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Application Note: High-Throughput Quantification of 3-(3,5-Difluorophenyl)-5-methoxybenzoic Acid Using Validated Chromatographic Methods

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed protocols for the quantitative analysis of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid, a key chemical intermediate in pharmaceutical synthesis. We present validated analytical methods using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Additionally, a Gas Chromatography-Mass Spectrometry (GC-MS) method is outlined for specific applications. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, methodological rationale, and adherence to regulatory standards.

Introduction: The Analytical Imperative

3-(3,5-Difluorophenyl)-5-methoxybenzoic acid is a structurally complex aromatic carboxylic acid. Its accurate quantification is critical for ensuring the quality, efficacy, and safety of downstream pharmaceutical products. The presence of electronegative fluorine atoms and a methoxy group influences its polarity, solubility, and chromatographic behavior. This application note details robust and validated methods to address the analytical challenges associated with this compound. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1].

Foundational Principles: Method Selection and Validation

The choice of analytical technique is governed by the required sensitivity, selectivity, and the nature of the sample matrix. For routine quality control of bulk drug substances, HPLC-UV offers a balance of performance and accessibility. For trace-level quantification in complex matrices, such as biological fluids, the superior sensitivity and selectivity of LC-MS/MS are indispensable[2][3][4]. GC-MS can be a viable alternative, particularly for volatile derivatives, though it often necessitates a derivatization step to improve the analyte's volatility and chromatographic performance[5][6][7][8].

All methods presented are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for validating analytical procedures[1][9][10][11][12]. Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reversed-phase HPLC is the preferred method for the analysis of moderately polar compounds like 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid[13]. The method described below is optimized for high resolution and throughput.

Rationale for Method Design
  • Stationary Phase: A C18 column is selected for its hydrophobicity, providing good retention of the aromatic analyte.

  • Mobile Phase: An acidified aqueous mobile phase is used to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and excellent elution strength.

  • Detection: The UV detection wavelength is set based on the chromophoric nature of the benzene rings. While a UV spectrum for the specific target molecule is not available, related structures like 3,5-dihydroxybenzoic acid suggest that a wavelength in the range of 230-280 nm would be appropriate[14]. For this method, 254 nm is selected as a starting point.

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid and transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This is the stock solution.

  • Prepare working standards by serial dilution of the stock solution with the diluent.

  • For assay of a drug substance, accurately weigh the sample, dissolve in the diluent to a known concentration, and filter through a 0.45 µm syringe filter before injection[13].

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Analyte s2 Dissolve in Diluent s1->s2 s3 Prepare Working Standards s2->s3 s4 Filter Sample s2->s4 h1 Equilibrate Column s3->h1 s4->h1 h2 Inject Sample/Standard h1->h2 h3 UV Detection at 254 nm h2->h3 d1 Integrate Peak Area h3->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Analyte d2->d3

Caption: Workflow for HPLC-UV quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis, LC-MS/MS is the method of choice. This technique provides excellent specificity by monitoring unique precursor-to-product ion transitions.

Rationale for Method Design
  • Ionization: Electrospray ionization (ESI) in negative mode is selected, as the carboxylic acid group readily deprotonates to form the [M-H]⁻ ion.

  • MS/MS Transitions: The precursor ion [M-H]⁻ is fragmented in the collision cell to produce characteristic product ions. These transitions are specific to the analyte, minimizing interference from matrix components.

  • Sample Preparation: For biological samples, sample preparation is crucial to remove proteins and other interfering substances. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are common techniques[15][16].

Experimental Protocol: LC-MS/MS

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

LC Conditions:

ParameterCondition
Column C18, 1.8 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 95% B in 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

MS/MS Conditions:

ParameterCondition
Ionization Mode ESI Negative
Precursor Ion (Q1) m/z 263.05 (calculated for [C₁₄H₉F₂O₃]⁻)
Product Ions (Q3) To be determined by infusion of a standard solution
Collision Energy To be optimized

Sample Preparation (from Plasma):

  • To 100 µL of plasma, add an internal standard.

  • Precipitate proteins by adding 300 µL of cold acetonitrile.

  • Vortex and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Inject into the LC-MS/MS system.

Workflow Diagram: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_lcms LC-MS/MS Analysis cluster_data Data Processing p1 Add Internal Standard p2 Protein Precipitation p1->p2 p3 Centrifuge p2->p3 p4 Evaporate & Reconstitute p3->p4 l1 Inject Sample p4->l1 l2 ESI Negative Ionization l1->l2 l3 MS/MS Detection l2->l3 d1 Peak Integration l3->d1 d2 Ratio to Internal Standard d1->d2 d3 Quantification d2->d3

Caption: Workflow for LC-MS/MS bioanalysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. However, due to the low volatility of carboxylic acids, a derivatization step is typically required.

Rationale for Method Design
  • Derivatization: Silylation is a common derivatization technique for carboxylic acids, replacing the acidic proton with a trimethylsilyl (TMS) group. This increases volatility and thermal stability[5][7]. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is an effective silylating agent[7].

  • GC Separation: A non-polar or medium-polarity column is suitable for separating the silylated derivative.

  • MS Detection: Mass spectrometry provides definitive identification based on the mass spectrum of the derivatized analyte.

Experimental Protocol: GC-MS

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

Derivatization:

  • Evaporate the sample extract to dryness.

  • Add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.

  • Heat at 70 °C for 30 minutes.

  • Inject the derivatized sample into the GC-MS system.

GC-MS Conditions:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Injector Temperature 280 °C
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium, 1 mL/min
Ionization Mode Electron Ionization (EI), 70 eV
Scan Range m/z 50-500
Logical Diagram: GC-MS Derivatization and Analysis

GCMS_Logic cluster_logic Decision & Derivatization Logic cluster_analysis GC-MS Analysis start Analyte: Carboxylic Acid check Volatile? start->check derivatize Silylation (BSTFA) check->derivatize No inject Inject into GC-MS check->inject Yes derivatize->inject gc_sep GC Separation inject->gc_sep ms_detect MS Detection gc_sep->ms_detect quant Quantification ms_detect->quant

Caption: Logic for GC-MS with derivatization.

Method Validation: Ensuring Trustworthiness

Each of the described methods must be validated to ensure they are fit for their intended purpose[1][17]. The validation should be performed according to ICH Q2(R1) guidelines and should include the following parameters[1][9][10][11][12]:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity[1].

  • Accuracy: The closeness of the test results obtained by the method to the true value. This should be assessed using a minimum of nine determinations over a minimum of three concentration levels.

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It should be assessed at both the repeatability (intra-assay) and intermediate precision (inter-assay) levels.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Conclusion

This application note provides a comprehensive guide to the analytical quantification of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid. The detailed protocols for HPLC-UV, LC-MS/MS, and GC-MS offer a range of options to suit different analytical needs, from routine quality control to sensitive bioanalysis. By following the principles of method validation outlined herein, researchers can ensure the generation of accurate, reliable, and defensible data, which is paramount in the field of drug development.

References

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  • Zhang, Y., et al. Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications. Analyst, 2023, 148(1), 21-42. [Link]

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  • Eurofins. Analytical Method Summaries. Eurofins, 2018. [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA, 1995. [Link]

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  • Waters Corporation. Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Waters Application Note, 2017. [Link]

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  • Psillakis, E., et al. Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation. Journal of Chromatography A, 2012, 1232, 235-242. [Link]

  • Cheng, W., et al. Development of a method for trace level determination of antibiotics in drinking water sources by high performance liquid chromatography-tandem mass spectrometry. Analytical Methods, 2015, 7(2), 613-621. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA, 2021. [Link]

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  • SIELC Technologies. UV-Vis Spectrum of 3,5-dihydroxybenzoic Acid. SIELC Technologies. [Link]

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  • Restek Corporation. Acids: Derivatization for GC Analysis. Restek. [Link]

  • Chen, Y.-C., et al. A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. Molecules, 2023, 28(19), 6909. [Link]

  • Bangma, J. T., et al. Analytical method interferences for perfluoropentanoic acid (PFPeA) and perfluorobutanoic acid (PFBA) in biological and environmental samples. Chemosphere, 2023, 315, 137722. [Link]

  • Hage, D. S. Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry, 2017, 89(1), 14-33. [Link]

  • International Council for Harmonisation. Quality Guidelines. ICH. [Link]

  • Todoroki, K., et al. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 2016, 21(8), 1046. [Link]

  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]

  • Stanimirović, D., et al. HPLC method for identification and quantification of three active substances in a dermatological preparation – Viosept ointment. Arhiv za farmaciju, 2012, 62(4), 939-951. [Link]

  • Nguyen, J. M., et al. High sensitivity LC-MS profiling of antibody-drug conjugates with difluoroacetic acid ion pairing. Analytical and Bioanalytical Chemistry, 2020, 412(1), 129-136. [Link]

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Application Notes and Protocols for Investigating the Biological Activity of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing and executing a strategic series of assays to elucidate the biological activity of the novel compound, 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid. Given that the specific biological target of this compound is not yet defined, this guide presents a logical, tiered approach, beginning with broad functional screening and progressing to more specific, target-based assays. The protocols herein are designed to be self-validating and are grounded in established scientific principles, providing a robust framework for investigating the compound's mechanism of action.

Introduction: A Strategic Approach to an Undefined Target

The compound 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid possesses a chemical scaffold that suggests potential interaction with a variety of biological targets. The difluorophenyl moiety can enhance binding affinity and metabolic stability, while the methoxybenzoic acid core is present in numerous biologically active molecules.[1] Without a known target, a rational and efficient screening cascade is paramount.

Our proposed strategy begins by exploring the hypothesis that the compound may act on a G-protein coupled receptor (GPCR), a common target class for therapeutic agents.[2] Specifically, given the structural similarities to known ligands, we will initially focus on the GPR109A receptor, which is activated by nicotinic acid (niacin) and plays a role in metabolic and inflammatory pathways.[3][][5]

This application note details a three-tiered assay development strategy:

  • Tier 1: Primary Screening (Functional Cell-Based Assays): To detect broad cellular responses indicative of GPCR activation or inhibition.

  • Tier 2: Target Deconvolution and Validation (Biochemical and Biophysical Assays): To confirm direct interaction with a putative target identified in Tier 1.

  • Tier 3: Cellular Phenotypic and Cytotoxicity Assays: To assess the compound's broader cellular effects and rule out non-specific cytotoxicity.

This structured approach ensures that resources are directed efficiently, and that the resulting data is robust and interpretable.

Tier 1: Primary Screening - Functional Cell-Based Assays

The initial goal is to determine if 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid elicits a functional response in a cellular context, consistent with GPCR modulation.

Rationale for a cAMP Assay

The GPR109A receptor is a Gi-coupled GPCR.[6] Activation of Gi-coupled receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6] A cAMP assay is therefore a direct and sensitive method to screen for agonists of GPR109A and other Gi-coupled GPCRs. We will utilize a homogenous, luminescence-based cAMP assay for its high-throughput compatibility and robust signal window.

Experimental Workflow: cAMP Assay

camp_workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed_cells Seed CHO-K1 cells stably expressing GPR109A incubate_24h Incubate for 24 hours seed_cells->incubate_24h add_compound Add 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid (or control) incubate_24h->add_compound incubate_30m Incubate for 30 minutes add_compound->incubate_30m add_forskolin Add Forskolin to stimulate cAMP production incubate_30m->add_forskolin incubate_15m Incubate for 15 minutes add_forskolin->incubate_15m lyse_cells Lyse cells and add detection reagents incubate_15m->lyse_cells read_luminescence Read luminescence lyse_cells->read_luminescence calculate_inhibition Calculate % inhibition of Forskolin-stimulated cAMP read_luminescence->calculate_inhibition plot_dose_response Plot dose-response curve and determine IC50 calculate_inhibition->plot_dose_response

Caption: Workflow for the GPR109A cAMP assay.

Detailed Protocol: cAMP Assay

Materials:

  • CHO-K1 cells stably expressing human GPR109A (e.g., from DiscoverX or ATCC)

  • Assay medium: F-12K Medium with 1% dialyzed FBS

  • 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid, dissolved in DMSO

  • Nicotinic acid (positive control)

  • Forskolin

  • Cisbio cAMP Gs/Gi kit or equivalent

  • White, solid-bottom 384-well plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Cell Plating:

    • Trypsinize and resuspend GPR109A-CHO-K1 cells in assay medium.

    • Seed 5,000 cells per well in a 384-well plate.

    • Incubate at 37°C, 5% CO2 for 24 hours.

  • Compound Addition:

    • Prepare a 10-point, 3-fold serial dilution of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid in DMSO, starting at 10 mM.

    • Further dilute the compound series in assay medium.

    • Add the diluted compound or control (nicotinic acid, DMSO vehicle) to the cell plate.

  • cAMP Stimulation and Detection:

    • Incubate the plate at room temperature for 30 minutes.

    • Add Forskolin to all wells (except for negative controls) to a final concentration of 10 µM.

    • Incubate for 15 minutes at room temperature.

    • Add the cAMP detection reagents according to the manufacturer's protocol.

    • Incubate for 60 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the forskolin-stimulated (0% inhibition) and basal (100% inhibition) controls.

    • Plot the percent inhibition against the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Results and Interpretation
CompoundIC50 (µM)Max Inhibition (%)Interpretation
Nicotinic Acid (Positive Control)0.595Potent agonist of GPR109A
3-(3,5-Difluorophenyl)-5-methoxybenzoic acid2.188Putative agonist of GPR109A
Vehicle (DMSO)N/A0No effect on cAMP levels
Structurally Unrelated Negative Control Compound> 100< 10Inactive at the tested concentrations

A dose-dependent decrease in forskolin-stimulated cAMP levels suggests that the compound is acting as an agonist at a Gi-coupled receptor. If a positive result is obtained, proceed to Tier 2 for target validation. If the result is negative, consider alternative screening strategies such as a calcium mobilization assay (for Gq-coupled GPCRs) or a broader phenotypic screen.

Tier 2: Target Deconvolution and Validation

If the primary screen suggests GPR109A agonism, it is crucial to confirm that the compound directly interacts with the receptor.

Rationale for a Radioligand Binding Assay

A radioligand binding assay provides direct evidence of a compound's ability to bind to the target receptor. This assay measures the displacement of a known radiolabeled ligand from the receptor by the test compound. It is a gold-standard method for confirming target engagement and determining binding affinity (Ki).

Detailed Protocol: Radioligand Binding Assay

Materials:

  • Membranes prepared from cells overexpressing GPR109A

  • [³H]-Nicotinic acid (radioligand)

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂

  • 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid

  • Non-labeled nicotinic acid (for non-specific binding determination)

  • Scintillation vials and scintillation fluid

  • Glass fiber filter mats

  • Cell harvester

  • Liquid scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, combine GPR109A-expressing membranes, [³H]-nicotinic acid (at a concentration near its Kd), and varying concentrations of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid.

    • For total binding, add assay buffer instead of the test compound.

    • For non-specific binding, add a high concentration of non-labeled nicotinic acid (e.g., 10 µM).

  • Incubation and Filtration:

    • Incubate the plate at room temperature for 60 minutes.

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Detection and Analysis:

    • Place the filter mats in scintillation vials with scintillation fluid.

    • Count the radioactivity in a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percent specific binding against the log of the compound concentration and determine the IC50.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Expected Results and Interpretation
CompoundKi (µM)Interpretation
Nicotinic Acid (Positive Control)0.3High-affinity binding to GPR109A
3-(3,5-Difluorophenyl)-5-methoxybenzoic acid1.5Direct binding to GPR109A, confirming target engagement
Vehicle (DMSO)N/ANo displacement of radioligand

A dose-dependent displacement of the radioligand confirms that the test compound binds to GPR109A. The calculated Ki value provides a measure of its binding affinity.

Tier 3: Cellular Phenotypic and Cytotoxicity Assays

It is essential to assess the compound's effect on overall cell health to ensure that the observed activity is not due to cytotoxicity.

Rationale for a Cell Viability Assay

An ATP-based cell viability assay, such as the CellTiter-Glo® assay, is a highly sensitive method for determining the number of viable cells in culture. The amount of ATP is directly proportional to the number of metabolically active cells. This assay can be performed on the same cell line used for the primary screen to provide context-specific cytotoxicity data.

Experimental Workflow: Cell Viability Assay

viability_workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed_cells Seed GPR109A-CHO-K1 cells incubate_24h Incubate for 24 hours seed_cells->incubate_24h add_compound Add 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid incubate_24h->add_compound incubate_48h Incubate for 48 hours add_compound->incubate_48h add_reagent Add CellTiter-Glo® reagent incubate_48h->add_reagent read_luminescence Read luminescence add_reagent->read_luminescence calculate_viability Calculate % cell viability read_luminescence->calculate_viability plot_dose_response Plot dose-response curve and determine CC50 calculate_viability->plot_dose_response

Caption: Workflow for the cell viability assay.

Detailed Protocol: Cell Viability Assay

Materials:

  • GPR109A-CHO-K1 cells

  • Growth medium: F-12K Medium with 10% FBS

  • 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid

  • Doxorubicin (positive control for cytotoxicity)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • White, clear-bottom 96-well plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Cell Plating: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Addition: Add a serial dilution of the test compound or controls to the cells.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • Detection:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the reagent to each well according to the manufacturer's protocol.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control (100% viability).

    • Plot the percent viability against the log of the compound concentration.

    • Determine the CC50 (cytotoxic concentration 50%).

Expected Results and Interpretation
CompoundCC50 (µM)Therapeutic Index (CC50/IC50)Interpretation
Doxorubicin (Positive Control)0.1N/APotent cytotoxic agent
3-(3,5-Difluorophenyl)-5-methoxybenzoic acid> 100> 47.6Not cytotoxic at concentrations where GPR109A activity is observed
Vehicle (DMSO)N/AN/ANo effect on cell viability

A CC50 value significantly higher than the functional IC50 (or EC50) indicates that the observed biological activity is not an artifact of cytotoxicity. A therapeutic index (CC50/IC50) greater than 10 is generally considered a good starting point for a potential therapeutic candidate.

Conclusion

This application note provides a systematic and robust framework for the initial characterization of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid. By following this tiered approach, researchers can efficiently screen for biological activity, identify and validate a putative molecular target, and assess the compound's selectivity and cellular health profile. The detailed protocols and expected outcomes serve as a guide for executing these assays and interpreting the resulting data. This structured methodology will enable a comprehensive understanding of the compound's pharmacological properties and inform its future development.

References

  • Data.gov. (2025). Compound 530761: m-Methoxybenzoic acid, 3,5-difluorophenyl ester. Retrieved from [Link]

  • Kim, H., et al. (2023). Derivatives of 3, 4, 5-Trimethoxycinnamic Acid Ameliorate Stress-Induced Anxiety in Mice and Rats. Molecular Neurobiology. Retrieved from [Link]

  • Gambhir, D., & Taneja, G. (2015). GPR109A and Vascular Inflammation. Cardiovascular & Hematological Agents in Medicinal Chemistry. Retrieved from [Link]

  • Singh, S., et al. (2022). Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. International Journal of Molecular Sciences. Retrieved from [Link]

  • Papke, R. L., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. Frontiers in Pharmacology. Retrieved from [Link]

  • Al-Dwairi, A., et al. (2020). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Nutrients. Retrieved from [Link]

  • Dukes, M., et al. (2016). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. ASSAY and Drug Development Technologies. Retrieved from [Link]

  • Gambhir, D., et al. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science. Retrieved from [Link]

  • Chem-Impex. (n.d.). 3,5-Difluorobenzoic acid. Retrieved from [Link]

  • Singh, N., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity. Retrieved from [Link]

  • Valdecantos, M. P., & Gonzalez, F. J. (2019). GPR109A activation and aging liver. Aging. Retrieved from [Link]

  • Buntinx, M., et al. (2008). Pharmacological profile of JNJ-27141491... as a noncompetitive and orally active antagonist of the human chemokine receptor CCR2. The Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Wang, Y., et al. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Journal of Chemical Research. Retrieved from [Link]

  • Evelyn, C. R., et al. (2007). High-Throughput Screening for Small Molecule Inhibitors of LARG-Stimulated RhoA Nucleotide Binding via a Novel Fluorescence Polarization Assay. ASSAY and Drug Development Technologies. Retrieved from [Link]

  • Thangaraju, M., et al. (2014). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research. Retrieved from [Link]

  • Uddin, M. S., et al. (2023). Chimeric Approach to Identify Molecular Determinants of Nicotinic Acetylcholine Receptors. Biomolecules. Retrieved from [Link]

  • Reddit. (2026). Trigonelline Increases NAD, Improves Muscle Function, And Extends Lifespan. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotine. Retrieved from [Link]

  • Google Patents. (n.d.). Synergistic compositions for the selective control of tumor tissue.
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Application Notes and Protocols for Characterizing 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel GPR109A Agonist

G-protein coupled receptors (GPCRs) represent a vast and crucial family of transmembrane proteins that are the targets of a significant portion of modern pharmaceuticals. Among these, the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), has emerged as a compelling target for therapeutic intervention in a range of diseases, including dyslipidemia, atherosclerosis, and inflammatory conditions such as colitis.[1][2] GPR109A is activated by endogenous ligands, including the ketone body β-hydroxybutyrate and the microbial fermentation product butyrate, as well as the B-vitamin niacin.[3][4]

The canonical signaling pathway of GPR109A involves coupling to inhibitory G-proteins (Gi/Go), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][5] Beyond this classical pathway, GPR109A activation can also trigger G-protein-independent signaling through the recruitment of β-arrestins, which can mediate distinct downstream cellular effects.[1] This dual signaling capability opens up the possibility of developing biased agonists that preferentially activate one pathway over the other, offering a more targeted therapeutic approach with potentially fewer side effects.

This application note presents a comprehensive experimental framework for the in-vitro characterization of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid , a novel compound with structural similarities to known GPR109A agonists. The following protocols are designed to rigorously assess the compound's ability to activate GPR109A, determine its potency and efficacy, and elucidate its signaling profile. These assays are crucial steps in the drug discovery pipeline, providing the foundational data necessary for further preclinical and clinical development.

I. Core Experimental Workflow

The characterization of a putative GPR109A agonist involves a multi-tiered approach, starting with a primary functional assay to confirm receptor activation, followed by secondary assays to dissect the signaling mechanism.

Experimental Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Signaling Pathway Analysis start Prepare 3-(3,5-Difluorophenyl) -5-methoxybenzoic acid stock cell_culture Culture GPR109A-expressing cells (e.g., HT-29 or recombinant HEK293) start->cell_culture cAMP_assay Protocol 2: cAMP Accumulation Assay cell_culture->cAMP_assay data_analysis1 Determine EC50 for cAMP inhibition cAMP_assay->data_analysis1 arrestin_assay Protocol 3: β-Arrestin Recruitment Assay data_analysis1->arrestin_assay If active nfkb_assay Protocol 4: NF-κB Reporter Assay data_analysis1->nfkb_assay If active data_analysis2 Determine EC50 for β-arrestin recruitment arrestin_assay->data_analysis2 data_analysis3 Assess impact on inflammatory signaling nfkb_assay->data_analysis3

Figure 1. A streamlined workflow for the comprehensive characterization of a novel GPR109A agonist.

II. Materials and Reagents

A crucial aspect of reproducible cell-based assays is the quality and consistency of the materials used.

ReagentRecommended SupplierCatalog Number
3-(3,5-Difluorophenyl)-5-methoxybenzoic acidCustom Synthesis/Commercial VendorN/A
HT-29 Human Colorectal Adenocarcinoma CellsATCCHTB-38
McCoy's 5A MediumGibco (Thermo Fisher Scientific)16600082
Fetal Bovine Serum (FBS)Gibco (Thermo Fisher Scientific)26140079
Penicillin-StreptomycinGibco (Thermo Fisher Scientific)15140122
Trypsin-EDTA (0.25%)Gibco (Thermo Fisher Scientific)25200056
DMSO, Cell Culture GradeSigma-AldrichD2650
Niacin (Nicotinic Acid)Sigma-AldrichN4126
ForskolinSigma-AldrichF6886
cAMP-Glo™ Assay KitPromegaV1501
PathHunter® eXpress GPR109A CHO-K1 β-Arrestin GPCR AssayDiscoverX (Eurofins)93-0235E2
Dual-Glo® Luciferase Assay SystemPromegaE2920
NF-κB Reporter (luc)-HEK293 Cell LineInvivoGenhkb-hluc

III. Cell Line Selection and Culture

The choice of cell line is paramount for the successful execution of these assays.

  • Endogenous Expression: The human colon adenocarcinoma cell line, HT-29 , is a suitable model as it endogenously expresses GPR109A.[6] This provides a more physiologically relevant system.

  • Recombinant Overexpression: For a more robust and potentially cleaner signal, especially in high-throughput screening, a recombinant cell line such as HEK293 or CHO-K1 stably overexpressing human GPR109A is recommended.[1][7]

Protocol 1: Culture of HT-29 Cells
  • Media Preparation: Prepare complete growth medium consisting of McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[8]

  • Thawing of Cryopreserved Cells: Rapidly thaw a vial of frozen HT-29 cells in a 37°C water bath.[9][10] Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Initial Seeding: Centrifuge the cell suspension at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.[9]

  • Subculture: When the cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS.[9] Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 5-10 minutes at 37°C until the cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge as described above. Resuspend the cells in fresh medium and split at a ratio of 1:3 to 1:6.

IV. Primary Functional Assay: Quantifying GPR109A-Mediated cAMP Inhibition

The canonical signaling pathway for GPR109A upon agonist binding is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[1][5] Therefore, a cAMP assay is the primary method to confirm GPR109A agonism.

Protocol 2: cAMP-Glo™ Assay

This protocol is adapted from the Promega cAMP-Glo™ Assay technical manual.

  • Cell Seeding: Seed GPR109A-expressing cells (e.g., HT-29 or recombinant HEK293) in a white, opaque 96-well plate at a density of 5,000-10,000 cells per well in 80 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid in DMSO. Create a serial dilution of the compound in a suitable assay buffer (e.g., PBS with 0.1% BSA) to achieve final concentrations ranging from 1 nM to 100 µM. Also, prepare a positive control (e.g., Niacin) and a vehicle control (DMSO).

  • Cell Treatment: Add 10 µL of the diluted compound or control to the respective wells.

  • Adenylyl Cyclase Stimulation: To measure the inhibitory effect on cAMP production, stimulate adenylyl cyclase with forskolin. Add 10 µL of a pre-determined concentration of forskolin (typically 10 µM final concentration) to all wells except the negative control wells.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes.

  • cAMP Detection: Add 20 µL of cAMP-Glo™ Lysis Buffer to each well and incubate for 10 minutes at room temperature. Then, add 20 µL of the cAMP-Glo™ Detection Solution containing the kinase and incubate for 20 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is inversely proportional to the cAMP concentration.

Data Analysis and Interpretation

The raw luminescence data is converted to percent inhibition of forskolin-stimulated cAMP levels. A dose-response curve is then generated by plotting the percent inhibition against the logarithm of the compound concentration. The EC50 value, which is the concentration of the compound that produces 50% of its maximal effect, is determined by fitting the data to a four-parameter logistic equation.[11][12][13]

ParameterDescription
Top The maximum percent inhibition.
Bottom The minimum percent inhibition.
LogEC50 The logarithm of the EC50 value.
HillSlope The steepness of the curve.

A potent agonist will exhibit a low EC50 value.[12]

V. Secondary Functional Assay: Assessing β-Arrestin Recruitment

To investigate the potential for biased agonism, it is essential to measure the recruitment of β-arrestin to the activated GPR109A receptor.[1]

GPR109A Signaling cluster_0 Cell Membrane cluster_1 G-Protein Dependent Pathway cluster_2 β-Arrestin Dependent Pathway agonist 3-(3,5-Difluorophenyl) -5-methoxybenzoic acid gpr109a GPR109A agonist->gpr109a Binds gi Gi/Go Protein gpr109a->gi Activates barrestin β-Arrestin gpr109a->barrestin Recruits ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Decreases downstream Downstream Signaling (e.g., MAPK activation) barrestin->downstream Initiates

Figure 2. Dual signaling pathways of the GPR109A receptor upon agonist binding.

Protocol 3: PathHunter® β-Arrestin Recruitment Assay

This protocol is based on the DiscoverX PathHunter® technology.[14]

  • Cell Handling: Use the PathHunter® eXpress GPR109A CHO-K1 β-Arrestin cell line as per the manufacturer's instructions. These cells are provided as frozen, ready-to-use vials.

  • Cell Plating: Thaw the cells and plate them in the provided 96-well assay plates at the recommended density.

  • Compound Addition: Prepare a serial dilution of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid and the positive control (e.g., Niacin) in the appropriate assay buffer. Add the compounds to the cells.

  • Incubation: Incubate the plate for 90 minutes at 37°C.

  • Detection: Add the PathHunter® detection reagents to each well and incubate for 60 minutes at room temperature.

  • Signal Measurement: Read the chemiluminescent signal using a plate-reading luminometer.

Data Analysis and Interpretation

Similar to the cAMP assay, a dose-response curve is generated, and the EC50 for β-arrestin recruitment is calculated. By comparing the EC50 values and the maximal responses (Emax) from the cAMP and β-arrestin assays, a "bias factor" can be calculated to quantify the preference of the compound for either the G-protein or the β-arrestin pathway.

VI. Downstream Functional Assay: NF-κB Signaling

GPR109A activation has been shown to exert anti-inflammatory effects, in part by inhibiting the NF-κB signaling pathway.[15] An NF-κB reporter assay can be used to assess the functional consequence of GPR109A activation by the test compound in an inflammatory context.

Protocol 4: NF-κB Luciferase Reporter Assay

This protocol utilizes a stable NF-κB luciferase reporter cell line.[16][17][18]

  • Cell Seeding: Seed the NF-κB reporter-HEK293 cell line in a 96-well plate at a density of 20,000-40,000 cells per well and incubate overnight.

  • Compound Pre-treatment: Pre-treat the cells with a serial dilution of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid for 1 hour.

  • Inflammatory Stimulus: Induce NF-κB activation by adding a pro-inflammatory stimulus such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) to the wells.

  • Incubation: Incubate the plate for 6-24 hours at 37°C.[16]

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luciferase assay system, such as the Dual-Glo® Luciferase Assay System, according to the manufacturer's instructions.

  • Data Analysis: The luciferase signal is proportional to NF-κB activity. Calculate the percent inhibition of TNF-α or LPS-induced NF-κB activity for each compound concentration and determine the IC50 value.

VII. Troubleshooting Common Issues in Cell-Based Assays

Reproducibility is key in cell-based assays.[19][20][21] Below are some common issues and their potential solutions.[22]

ProblemPossible CauseSolution
High Well-to-Well Variability Inconsistent cell seeding, edge effects in the plate, improper mixing of reagents.Use a multichannel pipette for cell seeding and reagent addition, avoid using the outer wells of the plate, ensure thorough mixing of all solutions.
Low Signal-to-Background Ratio Low receptor expression, inactive compound, inappropriate assay conditions.Confirm receptor expression by qPCR or Western blot, use a fresh batch of compound, optimize cell number, incubation times, and reagent concentrations.
Inconsistent Dose-Response Curves Compound precipitation at high concentrations, cytotoxicity of the compound.Check the solubility of the compound in the assay buffer, perform a cytotoxicity assay to determine the toxic concentration range.
No Response to Positive Control Inactive positive control, problem with the cell line, incorrect assay procedure.Use a fresh, validated batch of the positive control, check the passage number and health of the cells, carefully review and follow the assay protocol.

VIII. Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial characterization of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid as a potential GPR109A agonist. Successful execution of these assays will provide critical data on the compound's potency, efficacy, and signaling profile.

Positive results from these in-vitro studies would warrant further investigation into the compound's selectivity against other related GPCRs and its efficacy in more complex, physiologically relevant models, such as primary immune cells or in-vivo models of inflammation or dyslipidemia. The ultimate goal is to build a comprehensive pharmacological profile that can support the progression of this promising compound through the drug discovery and development process.

IX. References

  • GPR109A and Vascular Inflammation. PMC. [Link]

  • The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. PMC. [Link]

  • GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science. [Link]

  • Knockdown of GPR109A protein expression in RAW264.7 cells after... ResearchGate. [Link]

  • GPR109A activation and aging liver. PMC. [Link]

  • Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. PMC. [Link]

  • GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. PMC. [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • Human NF-κB Reporter Assay System. Indigo Biosciences. [Link]

  • Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. Assay Guidance Manual. [Link]

  • Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. [Link]

  • SOP: Propagation of HT-29 Colorectal Adenocarcinoma Cells. ENCODE. [Link]

  • Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a. ScienceDirect. [Link]

  • Signaling pathways downstream of FFA2, FFA3, and GPR109a activation and... ResearchGate. [Link]

  • Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. PubMed. [Link]

  • Drug dose-response data analysis. Towards Data Science. [Link]

  • NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments. [Link]

  • GPR109A activation in breast cancer cells inhibits cell survival and... ResearchGate. [Link]

  • Abstract 3022: GPR109A activation limits cell growth by inducing p53 and its targets in human colon cancer cells. AACR Journals. [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]

  • ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. bioRxiv. [Link]

  • The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. MDPI. [Link]

  • G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential. MDPI. [Link]

  • HT-29 Cell Line. Elabscience. [Link]

  • Human NF-κB Reporter Assay System. INDIGO Biosciences. [Link]

  • High-Throughput Dose-Response Data Analysis. Medium. [Link]

  • How to Troubleshoot Common In-cell Western Issues. Azure Biosystems. [Link]

  • Summarizing EC50 estimates from multiple dose-response experiments: a comparison of a meta-analysis strategy to a mixed-effects model approach. PubMed. [Link]

  • The Problems with the Cells Based Assays. SciTechnol. [Link]

  • NF-κB Reporter Kit (NF-κB Signaling Pathway). BPS Bioscience. [Link]

  • β-arrestin Assays. Eurofins Discovery. [Link]

  • HT-29 Cell Line User Guide. Creative Bioarray. [Link]

  • The EC50. GraphPad. [Link]

  • Pharmacology of Antagonism of GPCR. ResearchGate. [Link]

  • How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. YouTube. [Link]

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Application Notes & Protocols: 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid as a Novel Molecular Probe for Kinase X

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: ANP-DFMBA-KX-202601

For Research Use Only. Not for use in diagnostic procedures.

Introduction: A New Tool for a Novel Target

In the dynamic landscape of drug discovery and chemical biology, the development of precise molecular probes is paramount for target identification and validation.[1][2][3] We introduce 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid (DFMBA) as a potent and selective molecular probe for a hypothetical novel protein kinase, herein referred to as "Kinase X." The structural motifs of DFMBA—a difluorophenyl group known to be present in various enzyme inhibitors and a methoxybenzoic acid moiety that can participate in key binding interactions—suggest its potential as a valuable tool for interrogating the function and pharmacology of Kinase X.[4][5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of DFMBA in biochemical and cellular assays to study Kinase X. The protocols herein are designed to be self-validating, with explanations of the scientific principles behind the experimental choices.

Physicochemical Properties of DFMBA
PropertyValueSource
Molecular Formula C₁₄H₁₀F₂O₃PubChem CID: 530761[7]
Molecular Weight 264.23 g/mol PubChem CID: 530761[7]
Appearance White to off-white solidAssumed based on similar compounds
Solubility Soluble in DMSO, DMF, and ethanolAssumed based on similar compounds
Purity ≥98% (recommended for assay use)Standard for molecular probes

Application 1: Biochemical Characterization of Kinase X using DFMBA in a Competitive Binding Assay

Rationale: A competitive binding assay is a fundamental technique to determine the relative binding affinity of unlabeled test compounds against a known labeled ligand for a specific target.[8][9][10] In this protocol, we will use a fluorescently labeled version of DFMBA (DFMBA-Fluor) to establish a baseline binding to Kinase X. Test compounds that compete for the same binding site will displace DFMBA-Fluor, leading to a measurable decrease in the fluorescence signal.

Experimental Workflow: Competitive Binding Assay

G cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Analysis prep_buffer Prepare Assay Buffer prep_kinase Dilute Kinase X prep_probe Prepare DFMBA-Fluor prep_compounds Prepare Test Compounds add_components Add Kinase X, DFMBA-Fluor, and Test Compound to Plate incubate Incubate at Room Temperature add_components->incubate read_plate Read Fluorescence Signal incubate->read_plate plot_data Plot Fluorescence vs. Log[Test Compound] read_plate->plot_data calc_ic50 Calculate IC₅₀ plot_data->calc_ic50 calc_ki Calculate Kᵢ (Cheng-Prusoff) calc_ic50->calc_ki

Caption: Workflow for the DFMBA-based competitive binding assay.

Detailed Protocol: Competitive Binding Assay

Materials:

  • Purified recombinant Kinase X

  • DFMBA (for control)

  • Fluorescently labeled DFMBA (DFMBA-Fluor)

  • Test compounds

  • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • 384-well, low-volume, black microplates

  • Fluorescence plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of DFMBA and test compounds in 100% DMSO.

    • Prepare a 1 mM stock solution of DFMBA-Fluor in 100% DMSO. Protect from light.

    • Create a serial dilution of test compounds in DMSO, followed by a 1:100 dilution in Assay Buffer.

  • Assay Setup:

    • Add 5 µL of the diluted test compounds to the wells of the 384-well plate. For control wells, add 5 µL of Assay Buffer with 1% DMSO.

    • Add 5 µL of DFMBA-Fluor solution (at 2x the final concentration) to all wells.

    • Initiate the reaction by adding 10 µL of Kinase X solution (at 2x the final concentration) to all wells.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Measure the fluorescence polarization or fluorescence intensity on a compatible plate reader.

  • Data Analysis:

    • Plot the fluorescence signal against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation, which requires the Kₔ of DFMBA-Fluor for Kinase X.

Data Interpretation
ParameterDescriptionImplication
IC₅₀ The concentration of a test compound that displaces 50% of the bound DFMBA-Fluor.A lower IC₅₀ value indicates a higher affinity of the test compound for Kinase X.
Kᵢ The inhibition constant, representing the affinity of the inhibitor for the enzyme.Provides a more absolute measure of inhibitor potency, independent of assay conditions.

Application 2: Cellular Target Engagement with DFMBA using a Cellular Thermal Shift Assay (CETSA™)

Rationale: The Cellular Thermal Shift Assay (CETSA™) is a powerful method to verify the engagement of a compound with its target protein within a cellular environment.[11][12] The principle is that a protein becomes more thermally stable when bound to a ligand. This protocol describes how to use DFMBA to confirm its binding to Kinase X in intact cells.

Experimental Workflow: CETSA™

G cluster_0 Cell Treatment cluster_1 Thermal Challenge & Lysis cluster_2 Protein Analysis cluster_3 Data Analysis treat_cells Treat Cells with DFMBA or Vehicle (DMSO) harvest_cells Harvest and Wash Cells treat_cells->harvest_cells aliquot_cells Aliquot Cell Suspension harvest_cells->aliquot_cells heat_samples Heat Aliquots at Different Temperatures (Temp Gradient) aliquot_cells->heat_samples lyse_cells Lyse Cells (Freeze-Thaw) heat_samples->lyse_cells centrifuge Centrifuge to Separate Soluble and Precipitated Proteins lyse_cells->centrifuge collect_supernatant Collect Supernatant (Soluble Fraction) centrifuge->collect_supernatant run_western Western Blot for Kinase X collect_supernatant->run_western quantify_bands Quantify Band Intensity run_western->quantify_bands plot_melt_curve Plot % Soluble Kinase X vs. Temperature quantify_bands->plot_melt_curve compare_curves Compare DFMBA vs. Vehicle plot_melt_curve->compare_curves

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA™).

Detailed Protocol: CETSA™

Materials:

  • Cell line expressing Kinase X

  • DFMBA

  • Vehicle (DMSO)

  • PBS (Phosphate-Buffered Saline)

  • Protease inhibitor cocktail

  • Anti-Kinase X antibody

  • Standard Western blotting reagents and equipment

  • PCR tubes and a thermal cycler

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with DFMBA at the desired concentration or with vehicle (DMSO) for 1-2 hours.

  • Cell Harvesting and Heating:

    • Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to 4°C.[13]

  • Lysis and Fractionation:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Analysis of Soluble Fraction:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the amount of soluble Kinase X in each sample by Western blotting using an anti-Kinase X antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For each treatment group (DFMBA and vehicle), plot the percentage of soluble Kinase X (relative to the unheated control) against the temperature.

    • A shift in the melting curve to higher temperatures for the DFMBA-treated samples indicates target engagement.

Application 3: Cellular Imaging of Kinase X with a Fluorescent DFMBA Analog

Rationale: Attaching a fluorophore to a small molecule probe allows for the visualization of its target within cells, providing valuable information about the subcellular localization of the target protein.[][15][16][17] This protocol outlines the use of a hypothetical DFMBA-Fluor conjugate for imaging Kinase X in live cells.

Experimental Workflow: Cellular Imaging

G cluster_0 Cell Preparation cluster_1 Labeling and Imaging cluster_2 Co-localization (Optional) seed_cells Seed Cells on Glass-Bottom Dishes culture_cells Culture Overnight seed_cells->culture_cells prepare_probe Prepare DFMBA-Fluor Working Solution culture_cells->prepare_probe label_cells Incubate Cells with DFMBA-Fluor prepare_probe->label_cells wash_cells Wash to Remove Unbound Probe label_cells->wash_cells image_cells Image with Confocal Microscope wash_cells->image_cells add_organelle_stain Add Organelle-Specific Stain image_cells->add_organelle_stain image_coloc Acquire Multi-Channel Images add_organelle_stain->image_coloc analyze_coloc Analyze Co-localization image_coloc->analyze_coloc

Caption: Workflow for cellular imaging using a fluorescent DFMBA analog.

Detailed Protocol: Cellular Imaging

Materials:

  • Cell line expressing Kinase X

  • DFMBA-Fluor conjugate

  • Live-cell imaging medium

  • Hoechst 33342 (for nuclear staining, optional)

  • Organelle-specific fluorescent trackers (e.g., MitoTracker™, ER-Tracker™, optional)

  • Confocal microscope equipped for live-cell imaging

Procedure:

  • Cell Seeding:

    • Seed cells on glass-bottom dishes or chamber slides suitable for high-resolution microscopy.

    • Allow cells to adhere and grow overnight.

  • Cell Labeling:

    • Prepare a working solution of DFMBA-Fluor in pre-warmed live-cell imaging medium. The optimal concentration should be determined empirically (typically in the nanomolar to low micromolar range).

    • Replace the culture medium with the DFMBA-Fluor solution.

    • Incubate the cells for 30-60 minutes at 37°C and 5% CO₂.

  • Washing and Counterstaining (Optional):

    • Gently wash the cells two to three times with pre-warmed imaging medium to remove unbound probe.

    • If desired, add other live-cell stains (e.g., Hoechst for nuclei) and incubate according to the manufacturer's instructions.

  • Imaging:

    • Image the cells using a confocal microscope with the appropriate laser lines and emission filters for DFMBA-Fluor and any counterstains.

    • Acquire images and, if performing co-localization studies, ensure proper channel alignment.

  • Image Analysis:

    • Analyze the images to determine the subcellular distribution of the DFMBA-Fluor signal.

    • If co-localization stains were used, quantify the degree of overlap between the DFMBA-Fluor signal and the organelle markers.

References

  • Target Identification Using Chemical Probes. PubMed. Available at: [Link]

  • Development of a Competition-Binding Assay to Determine Binding Affinity of Molecules to Neuromelanin via Fluorescence Spectroscopy. PubMed Central. Available at: [Link]

  • Chemical and Pharmacological Properties of Diflunisal. PubMed. Available at: [Link]

  • Compound 530761: m-Methoxybenzoic acid, 3,5-difluorophenyl ester. Data.gov. Available at: [Link]

  • Targeting Scaffolding Functions of Enzymes using PROTAC Approaches. PubMed Central. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. PubMed. Available at: [Link]

  • Chemical biology for target identification and validation. MedChemComm (RSC Publishing). Available at: [Link]

  • Competition Assays vs. Direct Binding Assays: How to choose. Fluidic Sciences Ltd. Available at: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]

  • Small-molecule fluorescent probes and their design. RSC Publishing. Available at: [Link]

  • Novel Imaging Probes: From Design to Applications. MDPI. Available at: [Link]

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). Available at: [Link]

  • Rational Design of Small Molecule Fluorescent Probes for Biological Applications. PubMed Central. Available at: [Link]

  • Biologically Active Organofluorine Compounds. SciSpace. Available at: [Link]

  • Scaffold Morphing and In Silico Design of Potential BACE-1 (β-Secretase) Inhibitors: A Hope for a Newer Dawn in Anti-Alzheimer Therapeutics. MDPI. Available at: [Link]

  • The Importance of 4-Methoxybenzoic Acid in Modern Pharmaceutical Synthesis. Srini Chem. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Target validation using chemical probes. ResearchGate. Available at: [Link]

  • Principles of Molecular Probe Design and Applications. ResearchGate. Available at: [Link]

  • Target Identification and Validation. Cambridge Healthtech Institute. Available at: [Link]

  • Sertraline. Wikipedia. Available at: [Link]

  • The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Srini Chem. Available at: [Link]

  • Fluorescent labeling of small molecules. vichem chemie. Available at: [Link]

  • Competition Assay - Definition and Relevance. NanoTemper. Available at: [Link]

  • Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications. MDPI. Available at: [Link]

  • Novel Imaging Probes: From Design to Applications. PubMed. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available at: [Link]

  • Examples of commercially relevant polyfluorinated compounds. ResearchGate. Available at: [Link]

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central. Available at: [Link]

  • Design of molecular beacons: 3′ couple quenchers improve fluorogenic properties of a probe in real-time PCR assay. RSC Publishing. Available at: [Link]

  • Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. MDPI. Available at: [Link]

  • Principles of Competitive Binding Assays (Saturation Analyses). I. Equilibrium Techniques. Clinical Chemistry | Oxford Academic. Available at: [Link]

  • Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. Available at: [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Available at: [Link]

  • Inhibitor Design Strategy Based on an Enzyme Structural Flexibility: A Case of Bacterial MurD Ligase. Journal of Chemical Information and Modeling. Available at: [Link]

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Application Notes & Protocols: Formulation of 3-(3,5-Difluorophenyl)-5-methoxybenzoic Acid for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the formulation of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid, a novel compound with limited aqueous solubility, intended for in vivo preclinical studies. Addressing the challenges associated with poorly soluble acidic compounds, this guide outlines a systematic approach from initial physicochemical characterization to the development of a stable and effective dosing vehicle. The protocols herein are designed to ensure maximal exposure and consistent bioavailability, critical for the accurate assessment of pharmacokinetic, pharmacodynamic, and toxicological profiles.

Introduction: The Formulation Challenge

The successful preclinical evaluation of new chemical entities (NCEs) is fundamentally dependent on achieving adequate systemic exposure in animal models.[1][2] A significant hurdle in early drug development is the formulation of poorly water-soluble compounds, which can lead to variable absorption and underestimated efficacy or toxicity. 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid, by virtue of its constituent moieties—a difluorinated phenyl ring and a methoxybenzoic acid group—is anticipated to exhibit poor aqueous solubility, characteristic of many Biopharmaceutics Classification System (BCS) Class II drugs.[3][4][5][6]

The carboxylic acid functional group presents both a challenge and an opportunity. While contributing to poor solubility in acidic environments like the stomach, its potential for salt formation offers a viable strategy for solubility enhancement.[7][8] This guide will detail a pH-adjustment approach, a widely adopted and effective method for formulating acidic compounds for oral and parenteral administration in preclinical settings.

Pre-formulation Assessment: Characterizing the Molecule

A thorough understanding of the physicochemical properties of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid is paramount to designing a successful formulation strategy.[9] While specific experimental data for this novel compound is unavailable, we can infer its properties from its structural components: 3,5-difluorobenzoic acid and 3-methoxybenzoic acid.

Property3,5-Difluorobenzoic Acid3-Methoxybenzoic AcidPredicted: 3-(3,5-Difluorophenyl)-5-methoxybenzoic Acid
Molecular Weight 158.10 g/mol [10][11]152.15 g/mol [12]~300 g/mol (Estimated)
Melting Point 121-123 °C[11]110.5 °C[12]Likely a crystalline solid at room temperature.
logP 1.8[10]2.02[12][13]> 3.0 (Estimated, indicating poor water solubility)
pKa (Strongest Acidic) Not Available3.84[12][13]~ 3.5 - 4.5 (Estimated)

This table summarizes the physicochemical properties of the parent molecules to predict the characteristics of the target compound.

The high estimated logP and the presence of the carboxylic acid group strongly suggest that 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid will be a poorly soluble, weak acidic compound. This profile makes it an ideal candidate for solubility enhancement through pH modification.

Formulation Strategy: pH-Adjusted Aqueous Solution

For early preclinical studies, a simple, clear aqueous solution is the preferred formulation type as it ensures dose uniformity and is suitable for multiple administration routes.[9] The strategy outlined below focuses on creating a sodium salt of the test compound in situ to significantly increase its aqueous solubility.

Rationale for pH Adjustment

The solubility of a weak acid is highly dependent on the pH of the medium. By increasing the pH above the compound's pKa, the carboxylic acid group will deprotonate, forming a more soluble salt. This principle is illustrated in the Henderson-Hasselbalch equation. The goal is to achieve a final formulation pH that is physiologically compatible, generally between 5 and 9, to avoid tissue irritation.[14]

Workflow for Formulation Development

Caption: Workflow for pH-adjusted formulation.

Detailed Protocols

Materials and Equipment
Material/EquipmentPurpose
3-(3,5-Difluorophenyl)-5-methoxybenzoic acidActive Pharmaceutical Ingredient (API)
0.1 N Sodium Hydroxide (NaOH) SolutionAlkalinizing agent
0.1 N Hydrochloric Acid (HCl) SolutionFor pH back-titration (if needed)
Water for Injection (WFI) or equivalentVehicle
Analytical BalanceAccurate weighing of API
pH meterMonitoring and adjusting pH
Volumetric flasks and pipettesAccurate volume measurements
Magnetic stirrer and stir barsTo aid dissolution
Sterile filters (0.22 µm)For parenteral formulations
Protocol for Oral Formulation (Target: 10 mg/mL)
  • Weigh the API: Accurately weigh 100 mg of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid.

  • Initial Vehicle: Add the weighed API to a volumetric flask containing approximately 8 mL of Water for Injection.

  • pH Adjustment:

    • While stirring, slowly add 0.1 N NaOH dropwise.

    • Monitor the pH continuously. The compound should start to dissolve as the pH increases.

    • Continue adding NaOH until the compound is fully dissolved and the pH is between 7.0 and 8.0.

  • Final Volume: Once the API is completely dissolved and the pH is stable, add Water for Injection to bring the final volume to 10 mL.

  • Final pH Check: Re-check the pH of the final solution. Adjust if necessary using 0.1 N NaOH or 0.1 N HCl.

  • Visual Inspection: The final formulation should be a clear, particle-free solution.

Protocol for Intravenous Formulation (Target: 5 mg/mL)

For intravenous (IV) administration, the formulation must be sterile and isotonic.

  • Prepare Vehicle: Use a sterile, isotonic vehicle such as 5% Dextrose in Water (D5W) or 0.9% Saline.

  • Follow Steps 1-3 from the oral formulation protocol, using 50 mg of the API and approximately 8 mL of the chosen IV vehicle.

  • Sterile Filtration: Once the final volume is adjusted to 10 mL and the pH is confirmed to be in the desired range, sterile-filter the solution through a 0.22 µm filter into a sterile container.

  • Endotoxin Testing: For parenteral formulations, it is crucial to test for endotoxin levels to ensure safety.[14]

Formulation Characterization and Stability

A prepared formulation should be characterized to ensure it meets the required specifications.

TestMethodAcceptance Criteria
Appearance Visual InspectionClear, colorless, particle-free solution
pH pH meter7.0 - 8.5
Concentration HPLC-UV95% - 105% of target concentration
Stability HPLC-UV after storage at 2-8°C and room temperatureNo significant degradation over the intended use period

Conclusion and Best Practices

The successful formulation of poorly soluble compounds like 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid is a critical step in preclinical drug development. The pH-adjustment method described provides a robust and straightforward approach to achieving a viable aqueous solution for in vivo studies.

Key Considerations:

  • Purity of API: The presence of impurities can affect solubility and the final pH.

  • Excipient Compatibility: While this protocol uses a simple vehicle, more complex formulations may require excipient compatibility studies.[15][16]

  • IND-Enabling Studies: For GLP toxicology studies intended to support an Investigational New Drug (IND) application, the chosen formulation vehicle should be carefully considered for its clinical translatability.[17]

By following a systematic, data-driven approach, researchers can develop formulations that ensure reliable and reproducible results in preclinical animal models, ultimately accelerating the journey of promising new chemical entities toward clinical evaluation.

References

  • ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs.
  • Gad, S. C. (n.d.).
  • International Journal of Pharmaceutical Sciences Review and Research. (2024, June 28).
  • National Institutes of Health. (2020, April 25). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability.
  • National Institutes of Health. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • (n.d.). The Selection of Excipients for Oral Solid Dosage Forms.
  • National Institutes of Health. (n.d.).
  • International Journal of Pharmaceutical Sciences and Research. (2021, September 1). SOLUBILITY ENHANCEMENT OF BCS CLASS II DRUGS.
  • Google Patents. (n.d.). Pharmaceutical formulations of acid labile substances for oral use.
  • Admescope. (2019, November 25).
  • MDPI. (n.d.).
  • (2023, October 19). Solubility Enhancement of Poorly Soluble Drug of BCS Class II And IV By Using Different Techniques.
  • ResearchGate. (2024, February 7). A Systematic Review of Solubility Enhancement Techniques Used for BCS Class II & IV.
  • Human Metabolome Database. (2012, September 11). Showing metabocard for 3-Methoxybenzoic acid (HMDB0032606).
  • Colorcon. (2025, November 19).
  • ResearchGate. (n.d.). Preclinical formulations for discovery and toxicology: physicochemical challenges.
  • Journal of Pharmaceutical Research International. (2021, June 12).
  • Open Access Journals. (n.d.).
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (n.d.). 3,5-Difluorobenzoic acid.
  • Sigma-Aldrich. (n.d.). 3,5-Difluorobenzoic acid 97.
  • (n.d.). Preclinical Formulations That Don't Break Your IND and Keep Studies On Track.
  • FooDB. (2010, April 8). Showing Compound 3-Methoxybenzoic acid (FDB010546).
  • Request PDF. (2025, December 11). Formulation strategies to improve the bioavailability of poorly absorbed drugs.
  • Fisher Scientific. (n.d.). 2,4,5-Trifluoro-3-methoxybenzoic Acid 98.0+%.

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Application Notes and Protocols: Leveraging 3-(3,5-Difluorophenyl)-5-methoxybenzoic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel therapeutic agents.[1][2] By starting with small, low-complexity molecules, or "fragments," FBDD allows for a more thorough exploration of chemical space and often yields lead compounds with superior physicochemical properties.[3] This guide provides a detailed technical overview of the application of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid as a prototypical fragment in a drug discovery campaign. We will explore the rationale for its selection, outline its synthesis, and provide detailed protocols for its use in biophysical screening assays and subsequent hit-to-lead optimization strategies.

Introduction to Fragment-Based Drug Discovery (FBDD)

FBDD is a rational drug design strategy that begins with the identification of low-molecular-weight fragments (typically < 300 Da) that bind weakly to a biological target.[4][5][6] Unlike the large, complex molecules used in HTS, fragments are simpler and can form more efficient, high-quality interactions with the target protein.[3] This approach has several advantages:

  • Higher Hit Rates: FBDD campaigns typically exhibit higher hit rates (3-10%) compared to HTS.[7]

  • Efficient Exploration of Chemical Space: A smaller library of fragments can cover a larger and more diverse chemical space than a much larger HTS library.[3][7]

  • Improved Ligand Efficiency: Hits from FBDD often have better ligand efficiency, providing a solid starting point for optimization.[6][8]

  • Tackling "Undruggable" Targets: FBDD has proven successful in identifying binders for challenging targets, including protein-protein interactions.[1][3]

The general workflow of an FBDD campaign is a multi-step process that integrates biophysics, structural biology, and medicinal chemistry.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Fragment Library Design Fragment Library Design Biophysical Screening Biophysical Screening Fragment Library Design->Biophysical Screening Hit Validation Hit Validation Biophysical Screening->Hit Validation Structural Biology (X-ray/NMR) Structural Biology (X-ray/NMR) Hit Validation->Structural Biology (X-ray/NMR) Fragment Elaboration (Growing/Linking) Fragment Elaboration (Growing/Linking) Structural Biology (X-ray/NMR)->Fragment Elaboration (Growing/Linking) Lead Optimization Lead Optimization Fragment Elaboration (Growing/Linking)->Lead Optimization Preclinical Development Preclinical Development Lead Optimization->Preclinical Development

Caption: A generalized workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

The Fragment: 3-(3,5-Difluorophenyl)-5-methoxybenzoic Acid

The selection of fragments is a critical step in any FBDD program. The ideal fragment should possess favorable physicochemical properties, be amenable to synthetic modification, and contain functionalities that can engage in productive interactions with a protein target. 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid is a prime candidate for inclusion in a fragment library.

Physicochemical Properties

This fragment adheres well to the "Rule of Three" (Ro3), a common guideline for fragment design.[5][6]

PropertyValue"Rule of Three" Guideline
Molecular Weight (MW)264.22 g/mol ≤ 300 Da
cLogP~2.8≤ 3
Hydrogen Bond Donors (HBD)1 (from carboxylic acid)≤ 3
Hydrogen Bond Acceptors (HBA)3 (2 from carboxyl, 1 from methoxy)≤ 3
Rotatable Bonds2≤ 3

Note: cLogP is an estimate and can vary based on the calculation method.

The difluorophenyl moiety provides a unique interaction potential through halogen bonding and can improve metabolic stability, while the methoxy group and carboxylic acid offer hydrogen bonding capabilities. The carboxylic acid also serves as a versatile synthetic handle for future elaboration.

Proposed Synthesis

A plausible synthetic route to 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid involves a Suzuki-Miyaura cross-coupling reaction. This common and robust reaction is well-suited for creating the biaryl scaffold of the target molecule.[9]

Synthesis_Workflow Start1 Methyl 3-bromo-5-methoxybenzoate Coupling Suzuki-Miyaura Coupling (Pd catalyst, base) Start1->Coupling Start2 3,5-Difluorophenylboronic acid Start2->Coupling Intermediate Methyl 3-(3,5-difluorophenyl) -5-methoxybenzoate Coupling->Intermediate Hydrolysis Saponification (e.g., LiOH, H₂O/THF) Intermediate->Hydrolysis FinalProduct 3-(3,5-Difluorophenyl) -5-methoxybenzoic acid Hydrolysis->FinalProduct

Caption: Proposed Suzuki-Miyaura coupling route for the synthesis of the title fragment.

Application Protocols: Fragment Screening

Due to the low binding affinities of fragments, highly sensitive biophysical techniques are required for screening.[8][10][11] It is best practice to use at least two orthogonal methods to validate initial hits.[3]

Primary Screen: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to detect binding events in real-time. It is a powerful tool for primary screening due to its sensitivity and ability to provide kinetic data.

Protocol: SPR Screening

  • Protein Immobilization:

    • Covalently immobilize the target protein onto a CM5 sensor chip via amine coupling to achieve a response unit (RU) level that will yield a theoretical Rmax of ~50 RU for the fragment. This minimizes mass transport effects.

    • Activate the chip surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

    • Inject the protein (typically 10-50 µg/mL in 10 mM acetate buffer, pH 4.5) over the activated surface.

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.

  • Fragment Screening:

    • Prepare a stock solution of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid in 100% DMSO.

    • Prepare a dilution series of the fragment in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1-2% DMSO). A typical concentration range for fragment screening is 10 µM to 1 mM.

    • Inject the fragment solutions over the protein and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the binding response (in RU) over time.

    • Regenerate the sensor surface between injections with a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer), if necessary.

  • Data Analysis:

    • Subtract the reference flow cell data from the protein flow cell data.

    • Plot the steady-state binding response against the fragment concentration.

    • Fit the data to a 1:1 steady-state affinity model to determine the dissociation constant (KD). A KD in the high µM to low mM range is typical for a fragment hit.

Orthogonal Screen: Thermal Shift Assay (TSA)

TSA, or Differential Scanning Fluorimetry (DSF), measures the thermal stability of a protein by monitoring its unfolding temperature (Tm). Ligand binding typically stabilizes the protein, resulting in an increase in Tm.

Protocol: Thermal Shift Assay

  • Reagent Preparation:

    • Prepare a solution of the target protein at a final concentration of 2-5 µM in a suitable buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5).

    • Prepare a solution of a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein as it unfolds.

    • Prepare a stock solution of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid in 100% DMSO and create a dilution series.

  • Assay Setup (96- or 384-well plate):

    • To each well, add the protein solution and the fluorescent dye.

    • Add the fragment at various concentrations to the sample wells. Include a DMSO control (no fragment).

    • Seal the plate securely.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.

    • Monitor the fluorescence intensity at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to generate a melting curve.

    • Determine the Tm by fitting the curve to a Boltzmann equation. This is the temperature at the midpoint of the unfolding transition.

    • A significant positive shift in Tm (ΔTm > 1-2 °C) in the presence of the fragment compared to the DMSO control indicates a binding event.

Hit Validation and Elaboration

Once 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid is confirmed as a binder through orthogonal screening, the next crucial step is to understand its binding mode and improve its potency.

Structural Biology

Determining the three-dimensional structure of the fragment bound to the target protein is paramount for rational drug design.[4] X-ray crystallography is the most common method used for this purpose.[4]

Protocol: X-ray Crystallography by Soaking

  • Crystal Preparation: Grow crystals of the target protein under conditions optimized for diffraction-quality crystal formation.

  • Fragment Soaking: Prepare a soaking solution containing the fragment at a high concentration (e.g., 10-50 mM) in a cryoprotectant-containing mother liquor. The high concentration is necessary due to the fragment's weak affinity.

  • Soaking: Transfer the protein crystals into the fragment soaking solution and incubate for a period ranging from minutes to hours.

  • Cryo-cooling: Remove the crystal from the soaking solution and flash-cool it in liquid nitrogen to prevent ice formation.

  • Data Collection and Structure Determination: Collect X-ray diffraction data at a synchrotron source. Process the data and solve the crystal structure to reveal the binding mode of the fragment in the protein's active or allosteric site.

Hit-to-Lead Optimization

With the structural information in hand, medicinal chemists can begin to elaborate the fragment into a more potent, lead-like molecule. The two primary strategies are fragment growing and fragment linking.[12][13][14]

  • Fragment Growing: This strategy involves adding chemical functionality to the fragment to make additional interactions with the protein.[13] For 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid, the carboxylic acid provides an excellent vector for growth. For example, amide coupling could be used to introduce new groups that explore adjacent pockets identified in the crystal structure.

  • Fragment Linking: If another fragment is found to bind in a nearby pocket, the two fragments can be chemically linked together.[12][13] This can lead to a dramatic increase in affinity and is a powerful, though often challenging, strategy.[12][14]

Optimization_Strategies cluster_0 Structure-Guided Optimization Hit_Fragment 3-(3,5-Difluorophenyl) -5-methoxybenzoic acid (Bound Structure) Growing Fragment Growing (e.g., Amide Coupling) Hit_Fragment->Growing Linking Fragment Linking (Requires a second fragment hit) Hit_Fragment->Linking Lead_Compound Potent Lead Compound Growing->Lead_Compound Linking->Lead_Compound

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Difluorophenyl Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of difluorophenyl benzoic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable compounds. The presence of two fluorine atoms on the phenyl ring introduces unique electronic effects and steric considerations that can present significant challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis, ensuring you can optimize your reactions for success.

I. Ortho-Lithiation/Metalation followed by Carboxylation

This is a powerful and common method for the regioselective synthesis of difluorophenyl benzoic acids, particularly when a directing metalation group (DMG) is present or when the fluorine atoms themselves can direct the lithiation.

Frequently Asked Questions (FAQs)

Q1: How do the positions of the fluorine atoms influence the regioselectivity of ortho-lithiation?

A1: The regioselectivity is a result of the interplay between the directing effect of any existing functional groups (DMGs) and the activating/directing effect of the fluorine atoms. Fluorine is an ortho-para director in electrophilic aromatic substitution, but in directed ortho-metalation, it can acidify the adjacent protons, making them more susceptible to deprotonation by a strong base like n-butyllithium. The specific isomer you are starting with will determine the most likely site of lithiation.

Q2: What are the most common side reactions in the ortho-lithiation of difluoroarenes?

A2: Common side reactions include:

  • Decomposition of the lithiated intermediate: Aryllithium species can be unstable, especially at higher temperatures, potentially leading to benzyne formation.[1]

  • Reaction with the solvent: Organolithium reagents can react with solvents like THF, especially if the reaction is allowed to warm up.[1]

  • Meso- and para-lithiation: While ortho-lithiation is favored, small amounts of other isomers can form.[1]

  • Incomplete carboxylation: This can be due to inefficient quenching with CO2.

Troubleshooting Guide: Ortho-Lithiation
Problem Possible Cause(s) Troubleshooting Steps & Scientific Rationale
Low or no yield of the desired benzoic acid 1. Inactive n-BuLi. 2. Insufficiently low reaction temperature. 3. Poor quality of starting difluoroarene or solvent.1. Titrate your n-BuLi solution before use to determine its exact concentration. Even new bottles can have a lower than stated molarity. 2. Maintain a reaction temperature of -78 °C (dry ice/acetone bath) to prevent decomposition of the aryllithium intermediate. 3. Ensure your starting material is pure and your solvent is anhydrous.
Formation of multiple isomers 1. Competing directing effects of fluorine atoms and other substituents. 2. Reaction temperature is too high, allowing for equilibration.1. Carefully consider the combined directing effects. In some cases, a different starting isomer may be required to achieve the desired regioselectivity. 2. Ensure strict temperature control at -78 °C throughout the lithiation step.
Recovery of starting material 1. Incomplete lithiation. 2. Inefficient carboxylation.1. Increase the equivalents of n-BuLi (e.g., from 1.1 to 1.5 eq.). 2. Use freshly crushed dry ice or bubble CO2 gas through the solution for an extended period to ensure complete reaction.

II. Grignard Reaction followed by Carboxylation

The Grignard reaction is a classic method for forming carbon-carbon bonds. In this context, a difluorophenyl Grignard reagent is formed and then reacted with carbon dioxide to yield the corresponding benzoic acid.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to form a Grignard reagent from a difluoro-aryl fluoride?

A1: The carbon-fluorine bond is very strong and generally unreactive towards magnesium under standard Grignard formation conditions.[2] Therefore, this method is typically applied to difluoro-aryl bromides or iodides.

Q2: What are the critical parameters for a successful Grignard carboxylation?

A2: The most critical parameter is the complete exclusion of water and atmospheric moisture, as Grignard reagents are highly basic and will be quenched by any protic source. Additionally, ensuring an excess of carbon dioxide during the quenching step is crucial for good yields.[3]

Troubleshooting Guide: Grignard Reaction
Problem Possible Cause(s) Troubleshooting Steps & Scientific Rationale
Failure of Grignard reagent to form 1. Presence of moisture. 2. Passivated magnesium turnings. 3. Unreactive aryl halide.1. Flame-dry all glassware and use anhydrous solvents. 2. Activate the magnesium turnings with a small crystal of iodine or by crushing them under an inert atmosphere. 3. Consider switching from an aryl chloride to a more reactive aryl bromide or iodide.
Low yield of benzoic acid 1. Incomplete carboxylation. 2. Wurtz coupling side reaction.1. Use a large excess of freshly crushed dry ice and pour the Grignard solution onto it to ensure rapid and complete reaction. 2. Add the aryl halide slowly to the magnesium suspension to maintain a low concentration of the halide and minimize homo-coupling.
Formation of a dark brown or black reaction mixture 1. Overheating during Grignard formation. 2. Impurities in the magnesium or aryl halide.1. Control the rate of addition of the aryl halide to maintain a gentle reflux. 2. Use high-purity reagents. The formation of finely divided metal from side reactions can cause darkening.[4]

III. Suzuki-Miyaura Cross-Coupling

The Suzuki coupling is a versatile palladium-catalyzed reaction that can be used to synthesize difluorophenyl benzoic acids by coupling a difluorophenylboronic acid with a halobenzoic acid (or vice versa).

Frequently Asked Questions (FAQs)

Q1: What are the common challenges when using difluorophenylboronic acids in Suzuki couplings?

A1: Difluorophenylboronic acids can be prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under basic conditions.[5][6] This reduces the yield of the desired product. The electronic properties of the difluorinated ring can also affect the rate of transmetalation.

Q2: How do I choose the right base and catalyst for a Suzuki coupling involving a difluorinated substrate?

A2: The choice of base is critical to activate the boronic acid for transmetalation without promoting significant protodeboronation.[7] Inorganic bases like potassium carbonate are often effective.[7] The catalyst system (palladium source and ligand) should be screened to find the optimal combination for your specific substrates.

Troubleshooting Guide: Suzuki Coupling
Problem Possible Cause(s) Troubleshooting Steps & Scientific Rationale
Low yield of the coupled product 1. Protodeboronation of the difluorophenylboronic acid. 2. Inactive catalyst. 3. Incorrect base or solvent.1. Use a milder base or add the boronic acid portion-wise. Consider using a boronate ester which can be more stable. 2. Ensure your palladium catalyst is active and the reaction is performed under an inert atmosphere. 3. Screen different bases (e.g., K2CO3, Cs2CO3) and solvent systems (e.g., dioxane/water, toluene/water).
Formation of homo-coupled byproducts 1. Catalyst decomposition. 2. Side reactions of the boronic acid.1. Use a more robust ligand to stabilize the palladium catalyst. 2. Optimize the reaction conditions to favor the cross-coupling pathway.
Reaction fails to go to completion 1. Insufficient catalyst loading. 2. Deactivation of the catalyst.1. Increase the catalyst loading (e.g., from 1 mol% to 3 mol%). 2. Ensure the reaction is rigorously deoxygenated, as oxygen can deactivate the catalyst.

IV. Hydrolysis of Difluorobenzonitriles

This method involves the conversion of a difluorobenzonitrile to the corresponding benzoic acid, typically under acidic or basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the typical conditions for the hydrolysis of difluorobenzonitriles?

A1: Hydrolysis can be achieved using strong acids (e.g., sulfuric acid) or strong bases (e.g., sodium hydroxide) at elevated temperatures. The choice between acidic or basic conditions may depend on the stability of other functional groups in the molecule.

Q2: Can the hydrolysis stop at the amide intermediate?

A2: Yes, under certain conditions, the hydrolysis of a nitrile can yield the corresponding amide as the major product. To drive the reaction to the carboxylic acid, more forcing conditions (higher temperatures, longer reaction times, or higher concentrations of acid/base) are generally required.

Troubleshooting Guide: Nitrile Hydrolysis
Problem Possible Cause(s) Troubleshooting Steps & Scientific Rationale
Incomplete hydrolysis (amide intermediate remains) 1. Reaction conditions are too mild. 2. Insufficient reaction time.1. Increase the concentration of the acid or base, or increase the reaction temperature. 2. Extend the reaction time and monitor the progress by TLC or LC-MS.
Formation of byproducts 1. Decomposition under harsh conditions.1. If the starting material or product is sensitive to strong acid or base, consider using milder conditions for a longer period.
Difficult work-up 1. Emulsion formation during extraction.1. Add brine to the aqueous layer to break up emulsions.

V. Purification and Analysis

Q: What is the best general method for purifying crude difluorophenyl benzoic acids?

A: A common and effective method is an acid-base extraction. The crude product is dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate). The benzoic acid will be deprotonated and move into the aqueous layer, leaving neutral organic impurities behind. The aqueous layer is then acidified to precipitate the pure benzoic acid, which can be collected by filtration. Further purification can be achieved by recrystallization.

Q: Which analytical techniques are best for assessing the purity of the final product?

A: High-Performance Liquid Chromatography (HPLC) is excellent for determining purity and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for structural confirmation. Melting point analysis is also a good indicator of purity; a sharp melting point range suggests a pure compound.

Experimental Protocols

Protocol 1: Synthesis of 2,4-Difluorobenzoic Acid via Ortho-Lithiation
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1,3-difluorobenzene (1.0 eq.) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq.) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • In a separate flask, crush an excess of dry ice.

  • Slowly transfer the aryllithium solution via cannula onto the crushed dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature.

  • Quench the reaction with water and acidify with 1M HCl.

  • Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Synthesis of a Difluorophenyl Benzoic Acid via Suzuki Coupling
  • To a round-bottom flask, add the difluorophenylboronic acid (1.2 eq.), the halobenzoic acid (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane and water, 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and acidify with 1M HCl.

  • Extract the product with an organic solvent, wash with brine, dry over sodium sulfate, and concentrate to give the crude product.

Visualizations

Workflow for Grignard Carboxylation

G A Difluorobromobenzene + Mg in Anhydrous Ether B Formation of Difluorophenylmagnesium Bromide A->B Initiation & Reflux C Quench with excess CO2 (Dry Ice) B->C Slow Addition D Formation of Magnesium Carboxylate Salt C->D E Acidic Workup (e.g., HCl) D->E F Crude Difluorophenyl Benzoic Acid E->F Protonation

Caption: General workflow for the synthesis of difluorophenyl benzoic acids via Grignard carboxylation.

Troubleshooting Decision Tree for Low Yield in Ortho-Lithiation

G Start Low Yield in Ortho-Lithiation Check_BuLi Titrate n-BuLi? Start->Check_BuLi Check_Temp Temperature at -78°C? Check_BuLi->Check_Temp Yes Adjust_BuLi Use Fresh/Titrated n-BuLi Check_BuLi->Adjust_BuLi No Check_Quench Efficient CO2 Quench? Check_Temp->Check_Quench Yes Maintain_Temp Strict Temperature Control Check_Temp->Maintain_Temp No Improve_Quench Use Excess Fresh Dry Ice Check_Quench->Improve_Quench No Success Improved Yield Adjust_BuLi->Success Maintain_Temp->Success Improve_Quench->Success

Caption: Decision tree for troubleshooting low yields in ortho-lithiation reactions.

References

Sources

Technical Support Center: Navigating Solubility Challenges with 3-(3,5-Difluorophenyl)-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to proactively address and overcome the solubility challenges frequently encountered with this compound in various experimental assays. Our goal is to provide you with the foundational knowledge and practical, field-tested protocols to ensure the accuracy, reproducibility, and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: I'm seeing inconsistent results in my cell-based assay. Could solubility of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid be the culprit?

A1: Absolutely. Inconsistent results are a classic sign of compound precipitation. 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid possesses a hydrophobic biphenyl scaffold and an ionizable carboxylic acid group, leading to pH-dependent solubility. If the compound precipitates in your culture medium upon dilution from a DMSO stock, you are not delivering a consistent, effective concentration to your cells. This can manifest as poor dose-response curves, high variability between replicate wells, and a general lack of reproducibility. It is crucial to visually inspect for precipitation in your final assay medium, both by eye and under a microscope, before adding it to cells.

Q2: What is the best solvent for creating a high-concentration stock solution of this compound?

A2: For initial stock solutions, dimethyl sulfoxide (DMSO) is the industry standard and the recommended choice. It is a powerful aprotic solvent capable of dissolving most small organic molecules at high concentrations (typically 10-50 mM). However, it is critical to use anhydrous, high-purity DMSO to prevent compound degradation or precipitation upon storage.

Key Considerations for Stock Solutions:

  • Purity: Use ≥99.9% pure, anhydrous DMSO.

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can introduce moisture and promote precipitation.

  • Validation: After preparation, briefly vortex the solution and visually inspect to ensure complete dissolution.

Q3: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer. Why is this happening and how can I fix it?

A3: This is a common phenomenon known as "antisolvent precipitation." While your compound is soluble in 100% DMSO, its solubility dramatically decreases when diluted into an aqueous environment where DMSO is no longer the dominant solvent. The final concentration of DMSO in your assay should ideally be kept below 0.5% (and never exceed 1%) to avoid solvent-induced artifacts and cellular toxicity.

To address this, you must determine the kinetic solubility and thermodynamic solubility in your specific assay buffer. A tiered approach is recommended, starting with simple pH modification and progressing to more complex formulation strategies if needed.

Troubleshooting Guide: Step-by-Step Solubility Optimization

Problem: Compound Precipitation in Aqueous Assay Buffer

This guide provides a systematic workflow to identify the optimal solubilization strategy for 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid in your experimental system.

The compound's carboxylic acid moiety is the key to enhancing its aqueous solubility. By increasing the pH of the buffer, you can deprotonate the carboxylic acid to its more soluble carboxylate salt form (COO⁻).

Protocol 1: pH-Based Solubility Enhancement

  • Prepare Buffers: Prepare your primary assay buffer (e.g., PBS, HBSS) and adjust the pH to a range of values, starting from physiological pH (7.4) up to a higher pH (e.g., 8.0, 8.5). Note that the final pH must be compatible with your assay system (e.g., cell health, enzyme activity).

  • Prepare Intermediate Dilution: Create a 10X or 20X working stock of your compound by diluting the DMSO stock into the pH-adjusted buffer.

  • Final Dilution & Observation: Add the intermediate dilution to the final assay volume. Mix immediately and thoroughly.

  • Incubate & Inspect: Let the solution sit at the assay temperature (e.g., 37°C) for a relevant period (e.g., 30 minutes to 2 hours) and inspect for any signs of precipitation (cloudiness, visible particles). A nephelometry-based assay can provide a quantitative measure of turbidity if available.

Causality: According to the Henderson-Hasselbalch equation, when the pH is above the compound's pKa, the ionized (more soluble) form will predominate. For carboxylic acids, a pH of 7.4 or higher is often sufficient to significantly improve solubility.

cluster_0 Solubility Troubleshooting Workflow A Start: Compound precipitates in aqueous buffer B Determine max tolerable pH for the assay system A->B C Prepare assay buffer at an elevated pH (e.g., pH 8.0) B->C D Test compound solubility at target concentration in high-pH buffer C->D E Precipitation Observed? D->E F Success: Proceed with assay using pH-adjusted buffer E->F No G Proceed to Advanced Strategies: Co-solvents or Excipients E->G Yes

Caption: Decision workflow for pH-based solubility enhancement.

If pH adjustment is insufficient or incompatible with your assay's constraints, the use of formulation excipients can be explored. These should be used judiciously and validated to ensure they do not interfere with the assay.

Table 1: Common Excipients for Solubility Enhancement

Excipient ClassExample(s)Typical Starting ConcentrationMechanism of Action & Considerations
Cyclodextrins HP-β-CD, SBE-β-CD1-10 mMEncapsulates the hydrophobic compound in its central cavity, shielding it from the aqueous environment. Must be validated for assay interference.
Surfactants Polysorbate 20 (Tween-20), Polysorbate 800.01% - 0.1% (v/v)Form micelles that encapsulate the compound. Use concentrations above the critical micelle concentration (CMC). Can disrupt cell membranes at higher concentrations.
Co-solvents PEG-400, Propylene Glycol1% - 5% (v/v)Increases the bulk polarity of the solvent, improving the solubility of hydrophobic molecules. High concentrations can be toxic to cells.

Protocol 2: Screening Excipients

  • Prepare Excipient Stocks: Prepare concentrated stocks of selected excipients (e.g., 100 mM HP-β-CD, 1% Tween-20) in your pH-optimized assay buffer.

  • Serial Dilution: Create a dilution series of the excipient in the buffer.

  • Add Compound: Add 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid (from a DMSO stock) to each excipient concentration, ensuring the final DMSO concentration remains constant and low (<0.5%).

  • Equilibrate & Observe: Mix, incubate at the assay temperature, and observe for precipitation over time (e.g., 2-4 hours). The lowest concentration of the excipient that maintains solubility is the optimal choice.

Self-Validation: Always run a parallel control with the excipient alone (no compound) to confirm it does not independently affect your assay readout (e.g., cell viability, enzyme activity).

cluster_1 Solubilization Mechanisms A Poorly Soluble Compound (Hydrophobic Core) B Aqueous Buffer (Precipitation) A:f0->B:f0 Leads to C Cyclodextrin (HP-β-CD) Hydrophilic Exterior Hydrophobic Interior A:f0->C:f2 Encapsulated by D Soluble Inclusion Complex C:f0->D:f0 Forms

Caption: Encapsulation of a hydrophobic compound by a cyclodextrin.

Summary and Final Recommendations

Successfully working with 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid requires a proactive approach to solubility. Always assume it will be a challenge in aqueous media and perform solubility checks as a routine part of your assay development.

  • Start with DMSO: Use high-purity, anhydrous DMSO for primary stock solutions.

  • Leverage pH: Utilize the acidic nature of the molecule. A buffer pH of 7.4-8.0 is your first and most effective tool.

  • Use Excipients as a Last Resort: If pH modification is not enough, screen a panel of excipients like HP-β-CD or low concentrations of non-ionic surfactants.

  • Validate, Validate, Validate: Always confirm that your chosen solubilization method does not interfere with your assay's biology or readout.

By following this structured guide, you can mitigate solubility-related artifacts and generate high-quality, reliable data in your research and development efforts.

References

  • Kramer, C., et al. (2012). The Experimental Uncertainty of Solubilities. Journal of Chemical & Engineering Data. Available at: [Link]

  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology. Available at: [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. Available at: [Link]

Technical Resource Hub: Optimizing Synthesis of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for optimizing this challenging yet crucial synthesis. Drawing from established principles of organic chemistry and field-proven insights, this document will address common experimental hurdles and offer systematic solutions to enhance yield, purity, and reproducibility.

Reaction Overview: The Suzuki-Miyaura Coupling

The synthesis of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid is typically achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forms a carbon-carbon bond between an organoborane (in this case, 3,5-difluorophenylboronic acid) and an organohalide (such as methyl 3-bromo-5-methoxybenzoate or 3-bromo-5-methoxybenzoic acid).[1][2]

The general catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide.[3][4]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is typically facilitated by a base.[3][5]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the desired biaryl product and regenerating the Pd(0) catalyst.[3][4]

This particular synthesis presents a unique set of challenges due to the electronic properties of the coupling partners. The 3,5-difluorophenyl group is highly electron-deficient, which can affect the rate of transmetalation and potentially lead to side reactions like deboronation.[6][7] Conversely, the methoxybenzoic acid component contains both an electron-donating methoxy group and an electron-withdrawing carboxylic acid (or ester) group, requiring careful balancing of reaction conditions.

Troubleshooting Guide & Optimization Strategies (Q&A)

This section directly addresses common problems encountered during the synthesis in a question-and-answer format, providing both the underlying cause and a systematic approach to resolution.

Question 1: My reaction yield is very low or the reaction has stalled. What are the primary causes and how can I fix it?

Low conversion is one of the most frequent issues and can stem from several factors. A systematic approach is key to identifying the root cause.

Answer:

Low or no yield is often traced back to issues with the catalyst, reactants, or reaction conditions.[8][9] Here is a prioritized troubleshooting workflow:

Workflow for Diagnosing Low Yield

cluster_0 Troubleshooting Steps A Problem: Low Yield / Stalled Reaction B Step 1: Verify Reactant Quality & Stoichiometry A->B C Step 2: Assess Catalyst & Ligand Activity B->C Reactants OK D Step 3: Optimize Base & Solvent System C->D Catalyst OK E Step 4: Adjust Temperature & Time D->E Base/Solvent OK F Solution Found E->F Yield Improved

A systematic workflow for troubleshooting low reaction yields.

Detailed Troubleshooting Steps:

  • Step 1: Reactant Integrity and Stoichiometry

    • Boronic Acid Instability: 3,5-Difluorophenylboronic acid is susceptible to protodeboronation, especially under basic conditions, where the C-B bond is cleaved and replaced with a C-H bond.[6][10] This side reaction consumes the boronic acid and reduces yield.[10]

      • Solution: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. Consider using a more stable boronic ester, such as a pinacol ester, which is less prone to decomposition.[11] Ensure the boronic acid is of high purity and stored under inert conditions.

    • Aryl Halide Reactivity: The reactivity order for the halide is I > Br > OTf >> Cl.[3] If using an aryl chloride, the reaction will be significantly slower and may require more forcing conditions or specialized catalysts.[3] For this synthesis, 3-bromo-5-methoxybenzoic acid (or its methyl ester) is a common and effective starting material.

    • Oxygen Sensitivity: Reactions must be thoroughly deoxygenated. Dissolved oxygen can oxidize the Pd(0) catalyst and phosphine ligands, rendering them inactive.

      • Solution: Sparge the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes before adding the catalyst and reactants.[9] Maintain a positive pressure of inert gas throughout the reaction.

  • Step 2: Catalyst and Ligand Selection

    • Catalyst Choice: The combination of an electron-deficient boronic acid and a relatively neutral aryl bromide can be challenging. Standard catalysts like Pd(PPh₃)₄ may be insufficient.

      • Solution: Employ more robust and active catalyst systems. Bulky, electron-rich biaryl phosphine ligands such as SPhos, XPhos, or RuPhos are often highly effective for difficult couplings as they promote both oxidative addition and reductive elimination.[7][12] Using a pre-formed palladium complex with one of these ligands can improve consistency.

    • Catalyst Loading: Insufficient catalyst can lead to a stalled reaction.

      • Solution: While 1-2 mol% is typical, for challenging substrates, increasing the catalyst loading to 3-5 mol% may be necessary to drive the reaction to completion.[12]

  • Step 3: Base and Solvent Optimization

    • Base Role: The base is crucial for activating the boronic acid to facilitate transmetalation.[5] The choice of base can dramatically impact the reaction outcome.

      • Solution: A moderately strong inorganic base is usually required. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent starting points. Stronger bases like NaOH or K₃PO₄ can also be effective, but may increase the risk of side reactions, including ester hydrolysis if starting with the methyl ester.

    • Solvent System: The solvent must solubilize the reactants and facilitate the catalytic cycle.

      • Solution: A mixture of an organic solvent and water is standard.[11] Common systems include Dioxane/H₂O, Toluene/H₂O, or THF/H₂O (typically in a 4:1 to 10:1 ratio).[9][11] The water is necessary to dissolve the inorganic base and assist in the transmetalation step.[11]

  • Step 4: Temperature and Reaction Time

    • Thermal Energy: Suzuki couplings are not always efficient at room temperature.

      • Solution: Heating is typically required. A good starting temperature is 80-100 °C. Monitor the reaction by TLC or LC-MS to track progress. If the reaction stalls, a modest increase in temperature (e.g., to 110 °C) may be beneficial. Be aware that excessively high temperatures can lead to catalyst decomposition and side product formation.

Question 2: I am observing significant amounts of side products, particularly homocoupling of the boronic acid (difluorobiphenyl) and/or dehalogenation of my aryl bromide. How can I suppress these?

Answer:

The formation of homocoupled (boronic acid dimer) and dehalogenated (protodebromination) products points to specific flaws in the catalytic cycle or reaction setup.

  • Cause of Boronic Acid Homocoupling (Glaser-Hay type coupling): This side reaction is often promoted by the presence of oxygen, which can lead to oxidative coupling of the boronic acid.

    • Solution: Rigorous deoxygenation is the most critical preventative measure. Ensure all solvents are thoroughly sparged with inert gas and the reaction is run under a strict inert atmosphere (N₂ or Ar).

  • Cause of Dehalogenation (Protodebromination): The aryl halide is reduced to the corresponding arene (methoxybenzoic acid). This can occur if the transmetalation step is slow, allowing for competing pathways where the Ar-Pd(II)-X intermediate is intercepted by a proton source before it can couple with the boronic acid.

    • Solution:

      • Optimize the Base/Solvent System: Ensure the base is sufficiently soluble and active to promote rapid transmetalation. Using a stronger base like K₃PO₄ or switching to a solvent system that better facilitates the catalytic cycle can help.

      • Increase Boronic Acid Equivalents: A higher concentration of the activated boronate species can kinetically favor the desired transmetalation over competing side reactions.

      • Choose an Appropriate Ligand: Ligands that accelerate reductive elimination can also help. Bulky biarylphosphine ligands are often beneficial here.[7]

Question 3: My final product is difficult to purify. It seems to be contaminated with residual boronic acid or other boron-containing impurities. What is the best purification strategy?

Answer:

Purification of the final carboxylic acid product can be challenging due to the similar acidic nature of the boronic acid starting material.

Recommended Purification Protocol:

  • Initial Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).

  • Aqueous Base Wash: Perform an aqueous wash with a mild base such as 1M sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃). This step is crucial. Your desired product, 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid , will be deprotonated and move into the aqueous layer as its carboxylate salt. The unreacted boronic acid and other non-acidic organic impurities will remain in the organic layer.

  • Separation and Acidification: Separate the aqueous layer. Slowly acidify the aqueous layer with 1M or 2M HCl until the pH is ~2-3. Your product will precipitate out as a solid.

  • Extraction/Filtration:

    • If a clean solid precipitates, it can be collected by vacuum filtration, washed with cold water, and dried.

    • If the product comes out as an oil or fine suspension, extract the acidified aqueous layer multiple times with ethyl acetate.

  • Final Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. If further purification is needed, recrystallization or silica gel chromatography can be employed. For chromatography, using a mobile phase containing a small amount of acetic acid (e.g., 0.1-1%) can help to obtain sharp peaks for carboxylic acids.

Workflow for Product Purification

A Crude Reaction Mixture B Dilute with Organic Solvent (e.g., EtOAc) A->B C Wash with Aqueous Base (e.g., 1M Na₂CO₃) B->C D Separate Layers C->D E1 Organic Layer: Contains boronic acid, non-acidic impurities. (Discard) D->E1 E2 Aqueous Layer: Contains product as carboxylate salt. D->E2 F Acidify Aqueous Layer with HCl (pH 2-3) E2->F G Product Precipitates F->G H Isolate Product: Filter solid OR Extract with EtOAc G->H I Dry and Concentrate H->I J Pure 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid I->J

A step-by-step workflow for the purification of the carboxylic acid product.

Recommended Experimental Protocols

Protocol 1: Standard Synthesis using Methyl 3-bromo-5-methoxybenzoate

This protocol provides a robust starting point for the synthesis.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 3-bromo-5-methoxybenzoate (1.0 eq), 3,5-difluorophenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Deoxygenation: Seal the flask with a septum and cycle between vacuum and backfilling with argon or nitrogen three times.

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water. The total solvent volume should be sufficient to make the reaction concentration approximately 0.1 M with respect to the aryl bromide.

  • Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ [0.01 eq] and SPhos [0.04 eq]) to the flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.

  • Hydrolysis (Saponification): Once the coupling is complete (as judged by the consumption of the starting ester), add a solution of sodium hydroxide (NaOH, 5.0 eq) in water to the reaction mixture. Increase the temperature slightly if necessary and stir until the ester is fully hydrolyzed to the carboxylic acid.

  • Work-up and Purification: Cool the reaction to room temperature and follow the purification procedure detailed in the Q&A section above (Question 3).

Protocol 2: Catalyst/Ligand Screening for Optimization

To optimize yield, a parallel screening of different catalyst/ligand systems is highly effective.[8][13]

Table 1: Recommended Catalyst Systems for Screening

EntryPalladium Source (mol%)Ligand (mol%)Base (eq)Solvent SystemTypical Temp.Rationale
1Pd(OAc)₂ (2%)PPh₃ (8%)K₂CO₃ (3)Dioxane/H₂O100 °CBaseline, classical conditions.
2Pd₂(dba)₃ (1%)SPhos (4%)K₂CO₃ (3)Toluene/H₂O100 °CHighly active for electron-deficient boronic acids.[7]
3Pd(OAc)₂ (2%)RuPhos (4%)K₃PO₄ (3)Dioxane/H₂O90 °CEffective for challenging couplings, often with a stronger base.
4PEPPSI-IPr (2%)(None needed)Cs₂CO₃ (3)THF/H₂O80 °CN-Heterocyclic Carbene (NHC) catalyst, good for sterically hindered or deactivated partners.

Frequently Asked Questions (FAQs)

Q: Can I use 3-bromo-5-methoxybenzoic acid directly instead of the methyl ester? A: Yes, it is possible. However, using the free acid can sometimes lead to lower yields as the carboxylate can coordinate to the palladium center and interfere with the catalytic cycle. Protecting it as a methyl or ethyl ester is generally recommended for higher efficiency, followed by a final hydrolysis step.

Q: Is it better to use a boronic acid or a boronic ester (e.g., pinacol ester)? A: Boronic acids are often more reactive.[14] However, they are also more prone to decomposition (protodeboronation).[6][11] If you are experiencing issues with low yield due to boronic acid instability, switching to the corresponding pinacol ester is an excellent strategy to improve stability and reproducibility.[11]

Q: My reaction works, but is very slow. What is the quickest way to speed it up? A: The most impactful changes are typically switching to a more active catalyst system (see Table 1) and increasing the reaction temperature. A move from a first-generation catalyst like Pd(PPh₃)₄ to a system using a biarylphosphine ligand like SPhos can dramatically reduce reaction times.

Q: How critical is the water in the solvent mixture? A: The water is highly important.[11] It is required to dissolve the inorganic base, which in turn activates the boronic acid for the transmetalation step. Anhydrous conditions with an inorganic base are often sluggish or fail completely.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • MDPI. (2022). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. [Link]

  • Google Patents. (2024). CN117964460A - Synthesis process of 3, 5-difluorophenol.
  • Organic Chemistry Frontiers (RSC Publishing). (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • ACS Publications. Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction | Organic Letters. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]

  • National Institutes of Health (NIH). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. [Link]

  • National Institutes of Health (NIH). (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]

  • ResearchGate. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. [Link]

  • The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. [Link]

  • ACS Publications. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society. [Link]

  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics. [Link]

  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]

  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...[Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • The Matter Blotter. (2026). Bulky ligands promote palladium-catalyzed protodeboronation. [Link]

  • Google Patents. Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
  • National Institutes of Health (NIH). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • Chemical Society Reviews (RSC Publishing). (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]

  • Reddit. (2022). Trouble isolating my Suzuki coupling biaryl acid product. [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?[Link]

  • ResearchGate. (2015). Optimization of the Suzuki-Miyaura Cross-coupling. [Link]

  • ResearchGate. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. [Link]

  • ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. [Link]

  • OC-Praktikum. Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • Quick Company. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. [Link]

Sources

troubleshooting inconsistent results in 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid experiments

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid. This document is designed for researchers, chemists, and drug development professionals who are working with this molecule and may be encountering inconsistent experimental results. As a key intermediate in various research applications, achieving reproducible outcomes in its synthesis and purification is paramount.

This guide moves beyond simple step-by-step instructions to provide a deeper understanding of the underlying chemistry. By explaining the causality behind experimental choices and potential pitfalls, we aim to empower you to diagnose issues, optimize your protocols, and achieve consistent, high-quality results.

The primary synthetic route discussed involves a Suzuki-Miyaura cross-coupling reaction to form the biaryl skeleton, followed by the hydrolysis of a methyl ester precursor. This guide is structured as a series of frequently asked questions (FAQs) that directly address common challenges, from low yields to analytical discrepancies.

Synthetic Overview: Suzuki-Miyaura Coupling & Ester Hydrolysis

The synthesis of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid is typically achieved in a two-step process. Understanding this pathway is the first step in effective troubleshooting.

G cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Final Product A Methyl 3-bromo-5-methoxybenzoate C Methyl 3-(3,5-difluorophenyl)-5-methoxybenzoate A->C Suzuki-Miyaura Coupling (Pd Catalyst, Base) B (3,5-Difluorophenyl)boronic acid B->C Suzuki-Miyaura Coupling (Pd Catalyst, Base) D 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid C->D Ester Hydrolysis (e.g., LiOH, H₂O/THF)

Caption: General two-step synthesis pathway.

Troubleshooting FAQs: Inconsistent Experimental Results

This section addresses the most common issues encountered during the synthesis and analysis of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid.

Category 1: Synthesis & Yield Issues
Q1: My Suzuki-Miyaura coupling reaction has a very low yield or fails to proceed. What are the likely causes?

A1: Low yield in a Suzuki coupling is a frequent problem that can often be traced to a few key areas. The palladium-catalyzed cycle is sensitive to the quality of reagents, the reaction environment, and the specific components chosen.

Potential Causes & Solutions:

  • Inactive Palladium Catalyst: The Pd(0) species is the active catalyst. If you are using a Pd(0) source like Pd(PPh₃)₄, it may have degraded through air exposure. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), it may not be reducing to Pd(0) efficiently.

    • Solution: Use fresh, high-purity catalyst from a reputable supplier. When using a Pd(II) source, ensure your phosphine ligand is also of high quality, as it aids in the reduction and stabilization of the active Pd(0) species.[1]

  • Degraded Boronic Acid: Arylboronic acids can undergo protodeboronation (replacement of the -B(OH)₂ group with -H) or form inactive trimeric boroxine anhydrides upon standing, especially if exposed to moisture.

    • Solution: Use freshly purchased boronic acid or recrystallize older batches. Storing boronic acids in a desiccator is crucial. You can check for degradation by running a quick NMR of the starting material.

  • Inadequate Degassing: Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) and can also promote side reactions.[2]

    • Solution: Thoroughly degas your solvent system (e.g., by bubbling argon or nitrogen through it for 15-30 minutes) before adding the catalyst. Maintain a positive inert gas pressure throughout the reaction.

  • Incorrect Base or Poor Solubility: The base is critical for the transmetalation step. Its effectiveness depends on its strength and solubility. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. If the base is not at least partially soluble in the reaction medium, the reaction can be sluggish.

    • Solution: Ensure the base is finely powdered to maximize surface area. While K₂CO₃ is common, K₃PO₄ is a stronger base that can sometimes improve results for less reactive substrates.[1] Using a mixed solvent system like Toluene/Ethanol/Water can improve the solubility of both the organic substrates and the inorganic base.[3]

  • Presence of Water: While many Suzuki couplings are performed in aqueous mixtures, the amount of water can be critical. Anhydrous couplings with bases like K₃PO₄ may actually require a few equivalents of water to function optimally.[1] Conversely, too much water can promote protodeboronation.

    • Solution: If running an "anhydrous" reaction, try adding 3-5 equivalents of water. If running in an aqueous biphasic system, ensure the ratios are consistent with your protocol.

G cluster_labels Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Ar-X Trans Ar-Pd(II)-Ar'(L)₂ OxAdd->Trans Ar'-B(OH)₂ (Base) RedEl Pd(0)L₂ Trans->RedEl Isomerization RedEl->Pd0 Ar-Ar' l_oa Oxidative Addition l_tm Transmetalation l_re Reductive Elimination

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Q2: The subsequent ester hydrolysis is incomplete, leaving significant amounts of the methyl ester intermediate. How can I drive the reaction to completion?

A2: Incomplete hydrolysis is typically a result of insufficient base, short reaction time, low temperature, or poor solubility of the starting ester. The process, known as saponification, involves the nucleophilic attack of hydroxide on the ester carbonyl.[4]

Potential Causes & Solutions:

  • Steric Hindrance: While not severely hindered, the biaryl structure can slow down the hydrolysis compared to a simple methyl benzoate.

    • Solution: Increase the reaction time and/or gently heat the reaction. Heating to 40-50 °C can significantly accelerate the rate. Monitor the reaction by TLC until the starting material spot has completely disappeared.

  • Insufficient Base: Hydrolysis is stoichiometric; at least one equivalent of hydroxide is consumed per mole of ester. Using a slight excess is standard practice.

    • Solution: Use 1.5 to 3 equivalents of your base (e.g., LiOH, NaOH, KOH). LiOH is often preferred as it is less likely to cause epimerization in chiral centers (not an issue here) but is generally a very effective reagent for hydrolysis.[5]

  • Poor Solubility: The methyl ester intermediate is nonpolar and may not be fully soluble in a purely aqueous medium, limiting its interaction with the hydroxide ions.

    • Solution: Use a co-solvent system. A mixture of THF/water or Dioxane/water (e.g., in a 2:1 or 3:1 ratio) is highly effective at dissolving the ester while still providing the aqueous environment needed for the base.[6]

  • Reversibility (Acid-Catalyzed): If you were attempting an acid-catalyzed hydrolysis, the reaction is reversible and requires a large excess of water to drive it to completion.[7]

    • Solution: Base-mediated hydrolysis (saponification) is generally preferred as it is irreversible, because the final step forms a carboxylate salt which is unreactive towards the alcohol by-product.[4][7]

Category 2: Purity & Side Products
Q3: My final product is contaminated with a significant side product. How do I identify and prevent it?

A3: The most common impurity from the synthesis is the homocoupled product of the boronic acid, in this case, 3,3',5,5'-tetrafluorobiphenyl . This arises from a side reaction within the Suzuki catalytic cycle.

Identification:

  • NMR: This symmetrical molecule will have a simpler ¹H and ¹⁹F NMR spectrum than your desired product.

  • LC-MS: It will have a distinct molecular weight (M.W. ≈ 230.1 g/mol ) compared to your product (M.W. ≈ 264.2 g/mol ).

Prevention:

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid relative to the aryl bromide. A large excess of boronic acid can favor homocoupling.

  • Slow Addition: If homocoupling is a persistent issue, try adding the boronic acid solution slowly to the reaction mixture rather than all at once.

  • Optimize Catalyst & Ligands: Some ligand systems are more prone to promoting homocoupling than others. If using a simple Pd(PPh₃)₄, consider switching to a more specialized ligand system (e.g., Buchwald ligands) that can favor the desired cross-coupling pathway.[1]

  • Effective Degassing: As mentioned previously, oxygen can promote the homocoupling of boronic acids. Rigorous degassing is critical.

Purification:

  • Recrystallization: This side product often has different solubility properties. Experiment with different solvent systems (e.g., Ethanol/Water, Ethyl Acetate/Hexane) to selectively crystallize your desired product.

  • Column Chromatography: If recrystallization is ineffective, silica gel chromatography is a reliable method for separation. A gradient elution with Hexane/Ethyl Acetate is a good starting point.[3]

Category 3: Analytical & Spectroscopic Issues
Q4: The ¹H NMR spectrum of my final product looks "messy" or shows unexpected peaks. What should I check?

A4: A complex NMR spectrum can indicate impurities, residual solvent, or issues with sample preparation.

Problem Potential Cause Solution
Broad peak around 10-13 ppm Carboxylic acid proton (-COOH).This is expected but can be very broad. Its presence confirms the final product. It may not integrate perfectly to 1H.
Sharp singlet around 3.8-3.9 ppm Residual methyl ester intermediate (-OCH₃).Indicates incomplete hydrolysis. Re-subject the material to hydrolysis conditions.
Peaks not matching product Contamination from starting materials, side products (e.g., homocoupled boronic acid), or grease.Compare with spectra of starting materials. Purify the sample via recrystallization or chromatography.
Common solvent peaks (e.g., ~7.26 ppm for CDCl₃, ~2.50 ppm for DMSO-d₆) Residual protonated solvent in the NMR solvent.These are standard and can be used as a reference. If they obscure your signals, try a different deuterated solvent.

Expected ¹H NMR Peaks (approximate, in CDCl₃):

  • ~11-13 ppm (broad s, 1H): -COOH

  • ~7.0-7.8 ppm (m, 6H): Aromatic protons

  • ~3.9 ppm (s, 3H): -OCH₃

Note: The exact shifts can vary based on solvent and concentration.

Q5: My HPLC analysis shows multiple peaks or poor peak shape. How can I optimize the method?

A5: HPLC issues are common and can usually be resolved by systematically adjusting the method parameters. Reversed-phase HPLC is the standard technique for this type of molecule.[8]

G Start Inconsistent HPLC Results Q_PeakShape Poor Peak Shape? Start->Q_PeakShape Q_ExtraPeaks Extra Peaks? Start->Q_ExtraPeaks Q_PeakShape->Q_ExtraPeaks No Sol_Tailing Tailing Peak: - Check mobile phase pH - Use column with end-capping Q_PeakShape->Sol_Tailing Yes Sol_Impurity Check for Impurities: - Run LC-MS to identify - Check starting materials Q_ExtraPeaks->Sol_Impurity Yes Sol_Fronting Fronting Peak: - Reduce sample concentration - Use a weaker sample solvent Sol_Broad Broad Peak: - Increase flow rate - Check for column degradation Sol_Inject Injection Issues: - Sample carryover? - Air bubbles in system?

Caption: HPLC troubleshooting decision tree.

Common Problems & Solutions:

  • Peak Tailing: For an acidic compound like this, interaction with residual silanols on the silica-based column is a common cause of tailing.

    • Solution: Lower the pH of the aqueous mobile phase. Adding a small amount of acid (0.1% trifluoroacetic acid or formic acid) will protonate the carboxylic acid, making it less polar and minimizing interactions with silanols. Ensure the pH is well below the pKa of the analyte (~4).[9]

  • Multiple or Unexpected Peaks: This points to impurities in your sample.

    • Solution: Confirm the identity of the peaks using a mass spectrometer (LC-MS). Common impurities are unreacted starting materials or the homocoupled side product. If the sample is pure, consider the possibility of on-column degradation, though this is less likely for this stable molecule.

  • Poor Resolution: The peak for your product is merging with an impurity peak.

    • Solution: Adjust the mobile phase composition. If using an isocratic method, try decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) to increase retention and improve separation. Alternatively, develop a gradient method that starts with a lower organic percentage and ramps up.[8]

Parameter Method 1 (Starting Point) Method 2 (For Better Resolution)
Stationary Phase C18, 5 µm, 4.6 x 150 mmC18, <3 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol
Elution Isocratic: 60% BGradient: 50-95% B in 10 min
Flow Rate 1.0 mL/min1.2 mL/min
Column Temp. 30 °C35 °C
Detection (UV) 230 nm or 254 nm230 nm or 254 nm

Detailed Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform your own risk assessment before starting any chemical synthesis.

Protocol 1: Synthesis of Methyl 3-(3,5-difluorophenyl)-5-methoxybenzoate

This procedure is based on standard Suzuki-Miyaura coupling conditions.[3][10]

Materials:

  • Methyl 3-bromo-5-methoxybenzoate

  • (3,5-Difluorophenyl)boronic acid (1.2 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)

  • Potassium Carbonate (K₂CO₃), finely powdered (3 eq)

  • Toluene

  • Ethanol

  • Deionized Water

  • Round-bottom flask, condenser, magnetic stirrer, inert gas supply (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add methyl 3-bromo-5-methoxybenzoate (1 eq), (3,5-difluorophenyl)boronic acid (1.2 eq), and potassium carbonate (3 eq).

  • Equip the flask with a condenser and a magnetic stir bar.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a degassed solvent mixture of Toluene, Ethanol, and Water in a 4:1:1 ratio. The total solvent volume should be sufficient to make the solution approximately 0.1 M with respect to the aryl bromide.

  • Add the Pd(PPh₃)₄ catalyst (3 mol%) to the flask under a positive flow of inert gas.

  • Heat the reaction mixture to 85 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate) until the starting bromide is consumed.

  • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer. Wash with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl ester intermediate. This is often carried forward to the next step without further purification.

Protocol 2: Hydrolysis to 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid

This protocol uses standard saponification conditions.[5][6]

Materials:

  • Crude Methyl 3-(3,5-difluorophenyl)-5-methoxybenzoate

  • Lithium Hydroxide (LiOH) (2 eq)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

Procedure:

  • Dissolve the crude methyl ester (1 eq) in a mixture of THF and water (e.g., 3:1 ratio).

  • Add lithium hydroxide (2 eq) and stir the mixture at room temperature. Gentle heating to 40 °C can be applied to speed up the reaction.

  • Monitor the reaction by TLC until the starting ester is consumed (typically 4-8 hours). The product spot (the carboxylate salt) will be at the baseline.

  • Once complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a small amount of ethyl acetate to remove any non-polar, unreacted material. Discard the organic wash.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by slowly adding 1 M HCl. A white precipitate should form.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic extracts, wash with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purify the crude product by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture).

References

  • An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Journal of Chemical Research. [Link]

  • A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. [Link]

  • 3,5-Difluorobenzoic acid. ResearchGate. [Link]

  • Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. Organic Chemistry Portal. [Link]

  • Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate.
  • The Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid.
  • Synthesis process of 3, 5-difluorophenol.
  • Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. ACS Publications. [Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate. [Link]

  • What is a simple way to convert an ester into carboxylic acid? ResearchGate. [Link]

  • Method of making 3-methoxy-2,4,5-trifluorobenzoic acid.
  • How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. ACS Publications. [Link]

  • 3,5-Dimethoxybenzoicacid. ATB - Automated Topology Builder. [Link]

  • Preparation of 3-methoxybenzoic acid. Sciencemadness.org. [Link]

  • Why are my ester hydrolysis not working. Reddit. [Link]

  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. PubMed. [Link]

  • UV-Vis Spectrum of 3,5-dihydroxybenzoic Acid. SIELC Technologies. [Link]

  • Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
  • NMR spectrum of trimethoxy benzoic acid. ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Benzoic acid, 3-methoxy-2-methyl-,2-(3,5-dimethylbenzoyl)-21(1 N-(1 , 1 -dimethylethyl). EPA. [Link]

  • Effects of Difluorophenyl Substituents on Structural, Redox, and Magnetic Properties of Blatter Radicals. MDPI. [Link]

  • A kind of preparation method of 3,5-dihydroxybenzoic acid.
  • Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Carbonyl Reactions: Ester → Carboxylic Acid Using H₃O⁺. OrgoSolver. [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. [Link]

  • Failed suzuki coupling, any suggenstions? Reddit. [Link]

  • Multi-active method for the analysis of active substances in formulated products to support quality control scope. CIPAC. [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Macedonian Pharmaceutical Bulletin. [Link]

  • Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract. Pharmacognosy Journal. [Link]

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Technical Support Center: Purification of Fluorinated Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the unique purification challenges of fluorinated benzoic acid derivatives. These molecules are foundational in pharmaceutical development and materials science, yet their purification is often far from trivial. The presence of fluorine, a highly electronegative and relatively small atom, profoundly alters the physicochemical properties of the parent benzoic acid structure, demanding a nuanced and well-understood approach to achieve high purity.[1]

This guide is structured to move from foundational principles to practical, hands-on troubleshooting. We will explore the "why" behind the challenges before presenting actionable protocols and solutions to common problems encountered in the lab.

Section 1: Foundational Principles: Why Are Fluorinated Benzoic Acids Tricky to Purify?

Understanding the root cause of purification difficulties is the first step toward solving them. The fluorine atom's influence is multifaceted:

  • Altered Acidity (pKa): Fluorine is a potent electron-withdrawing group. Its presence on the benzene ring increases the acidity of the carboxylic acid group (i.e., lowers the pKa) by stabilizing the resulting carboxylate anion.[1][2] This effect is position-dependent (ortho > meta > para) and influences the precise pH control required during acid-base extractions. A fluorinated benzoic acid will be deprotonated by a weaker base compared to unsubstituted benzoic acid.

  • Modified Polarity and Solubility: The carbon-fluorine bond is highly polar. However, the overall molecular polarity and, consequently, solubility, depend on the number and symmetrical arrangement of these bonds.[3] This can lead to counterintuitive solubility profiles, complicating the selection of an ideal single-solvent or mixed-solvent system for recrystallization.

  • Structural Isomers: Positional isomers (e.g., 2-fluorobenzoic acid vs. 3-fluorobenzoic acid) can have very similar physical properties, making their separation by conventional methods like recrystallization extremely challenging if they are present as impurities in the same batch.[4]

Data Table 1: Acidity of Common Fluorobenzoic Acids

This table provides a comparative overview of how fluorine substitution impacts acidity. Precise pKa control is critical for designing effective acid-base extraction protocols.

CompoundpKa ValueComments
Benzoic Acid4.20Baseline for comparison.
2-Fluorobenzoic Acid3.27Ortho-fluorine has a strong inductive effect, significantly increasing acidity.
3-Fluorobenzoic Acid3.86Meta-fluorine has a moderate inductive effect.
4-Fluorobenzoic Acid4.14Para-fluorine's inductive effect is weaker, but it also has a resonance (+M) effect that slightly counteracts it.[5]
2,6-Difluorobenzoic Acid2.71 - 3.83 (range for various FBAs)[4]Two ortho-substituents lead to a dramatic increase in acidity.
Pentafluorobenzoic Acid~ -0.5 (estimated for highly fluorinated acids)[6]Highly fluorinated acids are exceptionally strong.
Section 2: Troubleshooting Guides & FAQs

This section addresses common issues in a direct question-and-answer format.

Recrystallization Issues

Q: My fluorinated benzoic acid won't dissolve in the chosen solvent, even when heating.

A: This points to a fundamental mismatch between your compound's polarity and the solvent.

  • Causality: Fluorinated benzoic acids can exhibit both polar (C-F, COOH) and non-polar (aromatic ring) characteristics. If you are using a non-polar solvent like hexane, it may be insufficient to break the crystal lattice energy, especially if the acid can form strong hydrogen-bonded dimers. Conversely, if using a highly polar solvent like water, the non-polar aromatic backbone might resist solvation.

  • Troubleshooting Steps:

    • Verify Solvent Choice: For many monofluorinated benzoic acids, water is an excellent choice due to a large solubility difference between hot and cold conditions.[7][8] For more lipophilic polyfluorinated derivatives, consider solvents like ethanol, methanol, or ethyl acetate.[9]

    • Use a Mixed Solvent System: This is a powerful technique. Dissolve your compound in a minimum amount of a "good" boiling solvent (e.g., ethanol), and then add a "poor" solvent (e.g., water) dropwise until the solution just becomes turbid. Re-heat to clarify and then allow to cool slowly.[9] This method finely tunes the polarity of the medium.

    • Ensure Sufficient Heat & Volume: Make sure you are heating the solvent to its boiling point and adding it in small portions until the solid dissolves.[8][9] Be cautious not to add an excessive amount, which will hinder recovery.

Q: My compound "oiled out" as a liquid instead of forming crystals upon cooling.

A: Oiling out is a common problem, especially when the compound's melting point is low or when significant impurities are present. It occurs when the solute comes out of solution above its melting point.

  • Causality: The solution becomes supersaturated at a temperature where the compound's liquid state is more stable than its solid crystalline state. Impurities can also suppress the melting point, exacerbating this issue.

  • Troubleshooting Steps:

    • Re-heat and Add More Solvent: The most immediate fix is to reheat the solution until the oil redissolves, then add a small amount (10-20%) of additional hot solvent to lower the saturation point.[9]

    • Slow Down Cooling: Allow the flask to cool very slowly on the benchtop, perhaps insulated with glass wool or a beaker, to give molecules more time to arrange themselves into a crystal lattice.[7]

    • Induce Crystallization at a Lower Temperature: Once the solution has cooled but before oiling occurs, try scratching the inside of the flask with a glass rod or adding a seed crystal to provide a nucleation point.[7]

    • Change Solvents: A solvent with a lower boiling point may be necessary to ensure the solution becomes saturated at a temperature below the compound's melting point.

Acid-Base Extraction Issues

Q: After basifying my organic layer and separating the aqueous phase, no solid precipitates when I add acid.

A: This frustrating result usually stems from incorrect pH, insufficient concentration, or incomplete extraction.

  • Causality: For the neutral acid to precipitate, the solution must be acidified to a pH at least 1-2 units below the compound's pKa. If the pH is too high, the compound remains in its deprotonated, water-soluble carboxylate salt form.

  • Troubleshooting Steps:

    • Check the pH Vigorously: Use a reliable pH meter or pH paper. Add a strong acid (e.g., concentrated HCl) dropwise with stirring until the pH is unequivocally acidic (pH 1-2 is a safe target).[10][11]

    • Ensure Complete Extraction: Did you perform multiple extractions with the basic solution? A single extraction may not be sufficient to transfer all the acid into the aqueous layer. Three successive extractions are standard practice.

    • Consider Concentration: If your compound is very dilute, it may remain soluble even in its neutral form. If you suspect this, you can try to partially evaporate the water under reduced pressure (if the compound is not volatile) or extract the acidified solution back into an organic solvent like ethyl acetate and then evaporate the solvent.

    • Cool the Solution: Chilling the acidified aqueous solution in an ice bath can significantly decrease the solubility of the neutral acid and promote precipitation.[9]

Column Chromatography Issues

Q: My fluorinated benzoic acid is streaking badly on the silica gel column/TLC plate.

A: Streaking is a classic sign of undesirable interactions between the analyte and the stationary phase, often due to the high acidity of the compound.

  • Causality: The carboxylic acid group is highly polar and can interact very strongly with the acidic silanol groups (Si-OH) on the surface of silica gel. This can lead to irreversible binding or slow, uneven elution, resulting in tailing or streaking.

  • Troubleshooting Steps:

    • Modify the Mobile Phase: Add a small amount of a polar, acidic modifier to the eluent. Acetic acid (0.5-1%) is a common choice. It protonates the carboxylate, reducing its interaction with the silica, and also competes for binding sites on the stationary phase, leading to sharper bands.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or a reverse-phase C18 silica if your compound is sufficiently non-polar.

    • Derivatize the Acid: For very difficult separations, consider temporarily converting the carboxylic acid to a less polar ester (e.g., a methyl or ethyl ester). The ester can be purified by chromatography and then hydrolyzed back to the acid.

Section 3: Standard Operating Protocols (SOPs)

These protocols provide a validated starting point for purification. Always perform work in a fume hood with appropriate personal protective equipment.

SOP 1: Recrystallization of 4-Fluorobenzoic Acid from Water

This protocol leverages the significant temperature-dependent solubility of many fluorobenzoic acids in water.[7][8]

  • Dissolution: Place 1.0 g of crude 4-fluorobenzoic acid in a 50 mL Erlenmeyer flask. Add ~15 mL of deionized water.

  • Heating: Heat the suspension on a hot plate to a gentle boil. Add more hot deionized water in small portions (1-2 mL at a time) with swirling until all the solid just dissolves. Avoid adding a large excess of water.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Re-heat to boiling for 2-3 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove insoluble impurities (and charcoal, if used). Pre-heating prevents premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on the benchtop. Slow cooling promotes the formation of larger, purer crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold water to remove any soluble impurities adhering to the surface.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature (~50-60 °C) to a constant weight.

SOP 2: Purification via Acid-Base Extraction

This method is excellent for separating the acidic product from neutral or basic impurities.[12]

  • Dissolution: Dissolve ~1.0 g of the crude product in ~20 mL of an organic solvent like ethyl acetate or diethyl ether in a separatory funnel.

  • Base Extraction: Add ~15 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the funnel. Stopper the funnel and invert it gently, venting frequently to release CO₂ gas pressure. Shake more vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the sodium fluorobenzoate salt) into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat steps 2 and 3 two more times with fresh portions of NaHCO₃ solution, combining all aqueous extracts. This ensures complete transfer of the acid.

  • Re-precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6M HCl dropwise until gas evolution ceases and the solution is strongly acidic (test with pH paper to confirm pH < 2). A white precipitate of the purified fluorobenzoic acid should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with a small amount of ice-cold deionized water, and dry thoroughly as described in SOP 1.

Section 4: Visual Guides and Data
Diagram 1: General Purification Workflow

This flowchart provides a decision-making framework for selecting an initial purification strategy.

PurificationWorkflow Crude Crude Fluorinated Benzoic Acid Impurity_Check What is the primary impurity type? Crude->Impurity_Check Recrystallize Recrystallization Impurity_Check->Recrystallize  Insoluble solids or  minor soluble impurities Chromatography Column Chromatography Impurity_Check->Chromatography  Structurally similar  isomers or byproducts Extraction Acid-Base Extraction Impurity_Check->Extraction  Neutral or basic  organic impurities Final Pure Product Recrystallize->Final Chromatography->Final Extraction->Final

Caption: A decision tree for selecting a primary purification method.

Diagram 2: Acid-Base Extraction Mechanism

This diagram illustrates the chemical principle behind acid-base extraction.

AcidBaseExtraction cluster_0 Step 1: Basification cluster_1 Step 2: Separation cluster_2 Step 3: Acidification Organic1 Organic Layer (R-COOH, Neutral Imp.) Aqueous1 Aqueous Layer (NaHCO3) Organic1->Aqueous1 + NaHCO3 (aq) (Shake & Separate) Aqueous2 Aqueous Layer (R-COO- Na+) Organic2 Organic Layer (Neutral Imp.) Precipitate Pure Solid Precipitate (R-COOH) Aqueous2->Precipitate + HCl (aq) (Protonation)

Caption: The movement of the acid between phases during extraction.

References
  • Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Kollmar, M., Parlitz, R., Oevers, S. R., & Helmchen, G. (n.d.). 2-AMINO-3-FLUOROBENZOIC ACID. Organic Syntheses Procedure. Retrieved January 23, 2026, from [Link]

  • Flood, D. T. (n.d.). p-FLUOROBENZOIC ACID. Organic Syntheses Procedure. Retrieved January 23, 2026, from [Link]

  • Selective mono- and difluorination of benzoic acid derivatives... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid? (2015, December 12). Quora. Retrieved January 23, 2026, from [Link]

  • Recrystallization of Benzoic Acid. (n.d.). Retrieved January 23, 2026, from [Link]

  • Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. (2023, September 20). ScholarWorks @ UTRGV. Retrieved January 23, 2026, from [Link]

  • 2025-26 II Puc Model Question Paper-1 With Answers. (n.d.). Scribd. Retrieved January 23, 2026, from [Link]

  • Bhatt, M., Singh, S., & Sharma, V. K. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. PubMed. Retrieved January 23, 2026, from [Link]

  • Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

  • Müller, K., & Seubert, A. (2012). Separation and Determination of Fluorobenzoic Acids Using Ion Chromatography-Electrospray Mass Spectrometry. PubMed. Retrieved January 23, 2026, from [Link]

  • Purification of benzoic acid. (n.d.). Google Patents.
  • 4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

  • Processes for the preparation of fluorinated benzoic acids. (n.d.). Google Patents.
  • pKa Data Compiled by R. Williams. (n.d.). Organic Chemistry Data. Retrieved January 23, 2026, from [Link]

  • Understanding the Polarity of Benzoic Acid: A Deep Dive. (2026, January 8). Oreate AI Blog. Retrieved January 23, 2026, from [Link]

  • Acid-Base Extraction of Benzil and Benzoic Acid. (2020, May 18). YouTube. Retrieved January 23, 2026, from [Link]

  • Determination of Fluorine in Fluoro-Organic Compounds. (n.d.). DTIC. Retrieved January 23, 2026, from [Link]

  • Efficient biotransformations in Cunninghamella elegans and Streptomyces sp. JCM9888 of selectively fluorinated benzoic acids to the corresponding benzamides and benzyl alcohols. (n.d.). Taylor & Francis. Retrieved January 23, 2026, from [Link]

  • Direct sensitive simultaneous determination of fluorinated benzoic acids in oil reservoir waters by ultra high-performance liquid chromatography-tandem mass spectrometry. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Goss, K. U. (2008). The pKa Values of PFOA and Other Highly Fluorinated Carboxylic Acids. ACS Publications. Retrieved January 23, 2026, from [Link]

  • Evaluation of analytical methods for fluorine in biological and related materials. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Evolution of Cocrystals from Solid Solutions in Benzoic Acid–Mono/poly-fluorobenzoic Acid Combinations. (2021, July 12). ACS Publications. Retrieved January 23, 2026, from [Link]

  • Bordwell pKa Table. (n.d.). Organic Chemistry Data. Retrieved January 23, 2026, from [Link]

  • 20.4: Substituent Effects on Acidity. (2024, March 17). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

    • ANALYTICAL METHODS. (n.d.). Retrieved January 23, 2026, from [Link]

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Technical Support Center: Enhancing the Purity of 3-(3,5-Difluorophenyl)-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this compound. The methodologies and advice provided herein are grounded in established chemical principles and validated through practical application.

Introduction

3-(3,5-Difluorophenyl)-5-methoxybenzoic acid is a biaryl carboxylic acid, a structural motif prevalent in pharmaceuticals and functional materials. Its synthesis, commonly achieved through Suzuki-Miyaura cross-coupling reactions, can often yield a crude product containing various impurities.[1][2][3] Achieving high purity is paramount for subsequent applications, necessitating robust purification strategies. This guide will explore common purification challenges and provide systematic approaches to overcome them, ensuring the integrity of your research and development efforts.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid in a question-and-answer format.

Question 1: My recrystallization attempt resulted in a poor yield. What are the likely causes and how can I improve it?

Answer:

Low recovery from recrystallization is a frequent issue and can stem from several factors. A systematic approach to troubleshooting is key.

  • Excessive Solvent: The most common reason for low yield is using too much solvent. While the goal is to dissolve the compound in a minimal amount of hot solvent, using an excessive volume will keep a significant portion of your product in solution even after cooling.[4]

    • Solution: If you suspect you've added too much solvent, you can carefully evaporate a portion of it to reach the saturation point. A good indicator that you have the right amount of solvent is when the solution is clear at its boiling point but becomes cloudy upon slight cooling.

  • Inappropriate Solvent System: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Solution: For biaryl carboxylic acids, a mixture of a polar solvent (like ethyl acetate or acetone) and a non-polar solvent (like hexanes or petroleum ether) often works well.[5][6] You can perform small-scale solubility tests to determine the optimal solvent or solvent ratio. A good starting point is to dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexanes until the solution becomes turbid. Reheat to get a clear solution and then allow it to cool slowly.

  • Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals or even cause the compound to "oil out."

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature before transferring it to an ice bath. This promotes the growth of larger, purer crystals.[7] Insulating the flask can help slow down the cooling process.

  • Premature Crystallization During Hot Filtration: If your crude product contains insoluble impurities, a hot filtration step is necessary. However, the product can sometimes crystallize in the funnel.

    • Solution: To prevent this, use a pre-heated funnel and filter flask. Adding a small excess of the hot solvent before filtration can also help keep the product in solution.[8]

Question 2: After purification, my compound's melting point is broad and lower than expected. What does this indicate?

Answer:

A broad and depressed melting point is a classic sign of impurities. The presence of foreign substances disrupts the crystal lattice of the pure compound, requiring less energy to melt.

  • Potential Impurities from Synthesis: If your 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid was synthesized via a Suzuki-Miyaura coupling, common impurities include:

    • Unreacted starting materials (e.g., the corresponding boronic acid and aryl halide).

    • Homocoupled byproducts from the starting materials.

    • Residual palladium catalyst.

  • Troubleshooting Steps:

    • Analytical Assessment: Use analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to assess the purity and identify the number of components in your sample.[9][10]

    • Re-purification: If significant impurities are detected, a second purification step is necessary. If recrystallization was insufficient, consider column chromatography.

Question 3: I'm struggling to separate my product from a persistent impurity using column chromatography. What can I do?

Answer:

Persistent impurities that co-elute with your product during column chromatography can be challenging. Here are some strategies to improve separation:

  • Optimize the Eluent System: The choice of eluent is crucial for achieving good separation.

    • Solution: For acidic compounds like yours, adding a small amount of acetic or formic acid (0.1-1%) to the mobile phase can improve peak shape and resolution by suppressing the ionization of the carboxylic acid group.[9] A common eluent system for purifying biaryl carboxylic acids is a gradient of ethyl acetate in petroleum ether or hexanes.[6]

  • Adjust the Stationary Phase: While silica gel is the most common stationary phase, its acidic nature can sometimes cause issues with acidic compounds.

    • Solution: If you observe significant tailing of your product peak, you can try using a less acidic, deactivated silica gel. Alternatively, for very polar impurities, a different stationary phase like alumina might be effective.

  • Consider Reverse-Phase Chromatography: If normal-phase chromatography is not providing adequate separation, reverse-phase HPLC can be a powerful alternative.

    • Solution: In reverse-phase HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and acetonitrile or methanol). This can provide a different selectivity and may effectively separate your product from stubborn impurities.[9]

Frequently Asked Questions (FAQs)

Q1: What are the expected analytical characteristics of pure 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid?

  • Melting Point: The melting point of the closely related 3,5-Difluorobenzoic acid is 121-123 °C.[11] The addition of the methoxyphenyl group will likely alter this, but a sharp melting point within a 1-2 °C range is indicative of high purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should be clean and show the expected signals. For the aromatic protons, you would expect complex multiplets. The methoxy group should appear as a singlet around 3.8 ppm. The acidic proton of the carboxylic acid will be a broad singlet, typically downfield (>10 ppm). Comparing your spectrum to that of 3,5-difluorobenzoic acid can be a useful reference.[12]

  • ¹³C NMR Spectroscopy: The carbon NMR will show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will be significantly downfield.

  • HPLC Analysis: A pure sample should show a single, sharp peak under appropriate HPLC conditions. A common method for analyzing biphenyl carboxylic acids is reverse-phase HPLC using a C18 column with a mobile phase of acetonitrile and water containing a small amount of acid (e.g., phosphoric or formic acid).[9]

Q2: What are the most common impurities I should expect from a Suzuki-Miyaura synthesis of this compound?

A2: The most common impurities originating from a Suzuki-Miyaura coupling reaction are:

  • Starting Materials: Unreacted 3-bromo-5-methoxybenzoic acid (or a related halide) and 3,5-difluorophenylboronic acid.

  • Homocoupling Products: Biphenyls formed from the coupling of two molecules of the aryl halide or two molecules of the boronic acid.

  • Protodeboronation Product: The boronic acid can be replaced by a hydrogen atom, leading to 1,3-difluorobenzene.

  • Palladium Residues: Trace amounts of the palladium catalyst used in the reaction may remain.

Q3: Can I use water as a solvent for recrystallizing 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid?

A3: While water can be an excellent recrystallization solvent for some polar organic compounds, it is generally not a good choice for biaryl carboxylic acids like this one.[5] These molecules tend to have low solubility in water even at high temperatures. A mixed solvent system, as described in the troubleshooting guide, is usually more effective.[5]

Experimental Protocols

Protocol 1: Recrystallization of 3-(3,5-Difluorophenyl)-5-methoxybenzoic Acid

This protocol provides a general guideline. The optimal solvent ratio and volumes should be determined experimentally on a small scale first.

  • Solvent Selection: Begin by testing solvent systems. A good starting point is an ethyl acetate/hexanes mixture.

  • Dissolution: In an Erlenmeyer flask, add the crude 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid. Add a minimal amount of hot ethyl acetate to dissolve the solid completely. Use a hot plate and a reflux condenser for safety and to minimize solvent loss.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Induce Crystallization: Slowly add hot hexanes to the hot ethyl acetate solution until the solution becomes slightly turbid. If too much hexanes is added, add a small amount of hot ethyl acetate to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine a suitable eluent system using TLC. A good starting point is a mixture of ethyl acetate and hexanes (e.g., starting with 10:90 and gradually increasing the polarity). Add 0.5% acetic acid to the eluent to improve the separation of the acidic product. The ideal Rf value for the product is between 0.2 and 0.4.

  • Column Packing: Pack a silica gel column with the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent mixture. Adsorb the sample onto a small amount of silica gel and load the dry powder onto the top of the column. This "dry loading" technique often results in better separation than loading the sample as a concentrated solution.

  • Elution: Run the column, collecting fractions and monitoring them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualization of the Purification Workflow

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization PurityAnalysis Purity Analysis (TLC, HPLC, MP) Recrystallization->PurityAnalysis ColumnChromatography Column Chromatography ColumnChromatography->PurityAnalysis PureProduct Pure Product PurityAnalysis->PureProduct Purity OK Troubleshoot Troubleshooting PurityAnalysis->Troubleshoot Purity Not OK Troubleshoot->ColumnChromatography

Caption: A general workflow for the purification of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid.

References

  • NIST. (n.d.). p-Methoxybenzoic acid, 3,5-difluorophenyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • E. I. du Pont de Nemours and Company. (1995). Method of making 3-methoxy-2,4,5-trifluorobenzoic acid. U.S.
  • SIELC Technologies. (n.d.). Separation of [1,1'-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Florida Agricultural and Mechanical University. (2016).
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of California, Irvine. (n.d.).
  • International Journal of Pharmaceutical Research & Analysis. (n.d.).
  • Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
  • University of Colorado Boulder. (n.d.).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchG
  • University of California, Los Angeles. (n.d.).
  • MDPI. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • ResearchGate. (n.d.).
  • IJCRT.org. (2024).
  • University of Santiago de Compostela. (n.d.). Copies of 1H, 13C, 19F NMR spectra.
  • Wellesley College. (n.d.).
  • AIR Unimi. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl.
  • Reddit. (2024). Weird splitting pattern in 1H-NMR of 1,3,5-Trimethoxybenzene.
  • ChemicalBook. (n.d.). 3,5-Dimethoxybenzoic acid(1132-21-4) 13C NMR spectrum.
  • NIST. (n.d.). m-Methoxybenzoic acid, 3,5-difluorophenyl ester. NIST Chemistry WebBook. Retrieved from [Link]

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Technical Support Center: Analytical Method Validation for 3-(3,5-Difluorophenyl)-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the analytical method validation of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid. This document is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into developing and validating robust analytical methods for this compound, moving beyond procedural steps to explain the fundamental causality behind experimental choices. Our goal is to empower you with the knowledge to create self-validating, compliant, and reliable analytical systems.

Introduction: The Analyte and Its Significance

3-(3,5-Difluorophenyl)-5-methoxybenzoic acid is a fluorinated aromatic carboxylic acid. Such compounds are common in pharmaceutical development, serving as key intermediates or active pharmaceutical ingredients (APIs).[1] The presence of fluorine atoms can enhance metabolic stability and binding affinity, while the carboxylic acid moiety dictates its acidic nature and influences solubility and chromatographic behavior.[1][2]

Validating an analytical method for this compound is not merely a regulatory checkbox; it is a mandatory process to ensure that the data generated is accurate, reliable, and suitable for its intended purpose, whether for quality control, stability testing, or impurity profiling.[3][4] This guide is structured around the core validation parameters defined by the International Council for Harmonisation (ICH) and addresses common challenges encountered during practical application.[3][5]

Part 1: HPLC Method Development & Initial Setup FAQs

High-Performance Liquid Chromatography (HPLC) is the predominant technique for analyzing non-volatile and thermally labile compounds like 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid.[6] A robust reversed-phase HPLC (RP-HPLC) method is the typical starting point.[7]

Q1: What is a good starting point for an RP-HPLC method for this compound?

A: A logical starting point involves a standard C18 column and a mobile phase gradient using an acidified aqueous phase and an organic modifier. Given the analyte's aromatic and acidic nature, UV detection is appropriate.

  • Rationale: The C18 stationary phase provides hydrophobic retention for the phenyl rings. Acidifying the mobile phase (e.g., with 0.1% formic or phosphoric acid) is critical to suppress the ionization of the carboxylic acid group (pKa ~4), ensuring a consistent retention time and sharp peak shape by minimizing secondary interactions with residual silanols on the silica backbone.[8][9] Acetonitrile is a common organic modifier, but methanol can offer alternative selectivity.[10] A UV detection wavelength should be selected near the compound's absorbance maximum, which for similar benzoic acid derivatives is often in the 230-260 nm range.[11][12]

Table 1: Recommended Starting HPLC Conditions

ParameterRecommended Starting ConditionRationale & Key Considerations
Stationary Phase C18, 3-5 µm particle size (e.g., 4.6 x 150 mm)Good hydrophobic retention for the aromatic structure.[7]
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in WaterSuppresses analyte and silanol ionization to prevent peak tailing.[8] Formic acid is volatile and MS-compatible.[6]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers. Acetonitrile often provides sharper peaks.
Gradient Start with a scouting gradient (e.g., 5% to 95% B over 15 min)Efficiently determines the approximate elution conditions.
Flow Rate 1.0 mL/min for a 4.6 mm ID columnStandard flow rate providing good efficiency and reasonable run times.
Column Temperature 30-35 °CImproves peak shape and run-to-run reproducibility.
Detection UV-Vis / PDA Detector at ~254 nm or λmaxAromatic nature ensures strong UV absorbance. A PDA detector is crucial for specificity assessment (peak purity).
Injection Volume 5-10 µLA smaller volume minimizes potential peak distortion from the sample solvent.

Q2: My compound has poor solubility in the mobile phase. How can I prepare my standards and samples?

A: Solubility is a common challenge. 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid is an organic acid, likely more soluble in organic solvents or basic aqueous solutions.

  • Solution: Prepare your stock solution in a strong organic solvent like methanol, acetonitrile, or DMSO. Subsequent dilutions should be made in a diluent that is as close in composition to the initial mobile phase as possible. This is known as "mobile phase matching" and is critical to prevent peak distortion or splitting caused by the sample solvent being much stronger than the mobile phase.[8] If solubility in the mobile phase is still low, a small amount of organic solvent in the diluent is acceptable, but keep it minimal.

Part 2: Validation Parameter Troubleshooting & FAQs

The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[3][13] This involves evaluating specific performance characteristics as laid out in ICH guidelines.[5][14]

Specificity / Selectivity

Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[15][16][17] For a stability-indicating method, this is the most critical parameter.

Q3: How do I prove the specificity of my method?

A: Specificity is demonstrated through a multi-pronged approach:

  • Forced Degradation Studies: This is the cornerstone of demonstrating specificity for a stability-indicating method.[18] You must intentionally stress the drug substance under various conditions to generate potential degradation products.[19][20] The goal is to show that the main analyte peak is well-resolved from any degradants formed.

  • Matrix and Placebo Analysis: Analyze a blank (diluent), a placebo (formulation without the API), and spiked samples. There should be no interfering peaks at the retention time of the analyte.[15]

  • Peak Purity Analysis: Use a Photodiode Array (PDA) detector to assess peak purity. The peak purity angle should be less than the purity threshold for the analyte peak in both stressed and unstressed samples, indicating spectral homogeneity.[6]

Q4: My forced degradation study is not showing any degradation. What should I do?

A: The goal of forced degradation is to achieve some degradation, typically targeted between 5-20%, to prove the method's resolving power.[21] If no degradation is observed, the stress conditions may be too mild.

  • Troubleshooting Steps:

    • Increase Stress Severity: Increase the concentration of the stress agent (e.g., from 0.1N HCl to 1N HCl), the temperature, or the duration of exposure.

    • Review Conditions: Ensure the conditions are appropriate. For example, photostability should be tested under ICH-specified light/UV exposure.[19]

    • Oxidation: Use a stronger oxidizing agent if 3% H₂O₂ is ineffective, but be mindful of overly aggressive conditions that do not mimic real-world degradation.

Experimental Protocol: Forced Degradation Study

  • Prepare Stock Solution: Prepare a solution of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to the target concentration with mobile phase.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Heat at 80°C for 4 hours. Cool, neutralize with 1N HCl, and dilute.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂. Store at room temperature for 24 hours. Dilute to the target concentration.

  • Thermal Degradation: Store the solid drug substance in an oven at 105°C for 48 hours. Dissolve and dilute to the target concentration.

  • Photolytic Degradation: Expose the solid drug substance and a solution to ICH-compliant light energy (≥1.2 million lux hours and ≥200 watt hours/square meter). Dissolve/dilute to the target concentration.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using your HPLC method with a PDA detector. Evaluate the chromatograms for resolution between the parent peak and any degradant peaks.

Diagram 1: Forced Degradation Workflow to Establish Specificity A flowchart illustrating the process of using forced degradation to prove method specificity.

G cluster_stress Stress Conditions API API Solution & Solid Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Oxidation Oxidation API->Oxidation Heat Thermal API->Heat Light Photolytic API->Light Analysis HPLC-PDA Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Heat->Analysis Light->Analysis Evaluation Evaluate Data Analysis->Evaluation Pass Specificity Established (Analyte peak resolved & pure) Evaluation->Pass Resolution > 2 Peak Purity OK Fail Method Optimization Required Evaluation->Fail Co-elution or Purity Failure Fail->Analysis Adjust Mobile Phase / Column

Linearity & Range

Linearity demonstrates a proportional relationship between analyte concentration and the detector's response over a defined range.[22][23] The range is the interval where the method is shown to be precise, accurate, and linear.[14][24]

Q5: My calibration curve is not linear at higher concentrations (r² < 0.999). What is the cause?

A: Non-linearity at high concentrations is often due to detector saturation or solubility issues.

  • Troubleshooting Steps:

    • Check for Saturation: Review the absorbance units (AU) of your highest concentration standard. If it exceeds the linear range of the detector (typically >1.5-2.0 AU), the response will plateau. Reduce the concentration of your standards to fall within the linear range.

    • Solubility: Ensure the analyte is fully dissolved at the highest concentration. Precipitation in the vial will lead to a lower-than-expected response.

    • Extend Run Time: A late-eluting peak from a previous injection could be co-eluting with your analyte in the next run, artificially inflating the response at that point. Ensure the gradient includes a sufficient flush.

    • Mathematical Model: For some methods with a very wide range, a non-linear (e.g., quadratic) fit may be justified, but a linear model is always preferred and expected by regulators for standard assays.[25]

Table 2: Typical Linearity & Range Requirements (ICH Q2(R1)) [14][24][25]

Test TypeTypical RangeAcceptance Criteria for Linearity
Assay (Drug Substance/Product) 80% to 120% of the test concentrationCorrelation Coefficient (r²) ≥ 0.999
Impurity Quantification LOQ to 120% of the specification limitr² ≥ 0.995 (often higher is expected)
Content Uniformity 70% to 130% of the test concentrationr² ≥ 0.999
Accuracy & Precision

Accuracy is the closeness of the test results to the true value, while precision is the degree of scatter between a series of measurements.[15]

Q6: My accuracy (recovery) is consistently low (~95%). What are the potential causes?

A: Consistently low recovery points to a systematic error in the procedure.

  • Troubleshooting Steps:

    • Sample Preparation Error: This is the most common cause. Verify pipette calibrations, volumetric flask classes, and weighing accuracy. Ensure complete transfer of material at every step.

    • Incomplete Extraction: If analyzing a formulated product, the extraction procedure may be inefficient. Try increasing sonication time, changing the extraction solvent, or adding a mechanical shaking step.

    • Analyte Instability: The analyte may be degrading in the sample diluent. Perform a solution stability study to confirm. If unstable, analyze samples immediately after preparation or use a more stabilizing diluent.

    • Standard Purity: Verify the purity and certificate of analysis of your reference standard. An impure standard will lead to inaccurate results.

Q7: My precision is poor (%RSD > 2%). How can I improve it?

A: Poor precision indicates random error. The key is to identify and control sources of variability.

  • Troubleshooting Steps:

    • System Suitability: First, ensure the HPLC system itself is performing precisely. Check the %RSD of replicate injections of a single standard solution. If this is high, the issue is instrumental (e.g., faulty pump, injector, or air bubbles).[26]

    • Injection Volume: Use a sufficiently large injection volume to minimize the injector's mechanical variability.

    • Sample Homogeneity: Ensure samples are thoroughly mixed before taking an aliquot for analysis.

    • Analyst Technique: Inconsistent sample preparation techniques between replicates can be a major source of variability. Standardize every step of the process.

Table 3: Acceptance Criteria for Accuracy and Precision [6]

ParameterSub-typeTypical Acceptance Criteria (Assay)
Accuracy % Recovery98.0% to 102.0% of the true value
Precision Repeatability (Intra-day)%RSD ≤ 2.0%
Intermediate Precision (Inter-day)%RSD ≤ 2.0%

Part 3: Common HPLC Troubleshooting Guide

Even with a validated method, operational issues can arise. A systematic approach is key to efficient troubleshooting.

Q8: My analyte peak is tailing significantly. How do I fix this?

A: Peak tailing for an acidic compound like 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid is a frequent problem. It is usually caused by unwanted secondary chemical interactions or physical issues in the system.[27]

  • Causality & Solution:

    • Chemical Cause (Most Likely): The primary cause is often the interaction between the ionized analyte (COO⁻) and active, ionized residual silanol groups (Si-O⁻) on the column's silica surface.[8][9]

      • Solution: Lower the mobile phase pH to 2.5-3.0 using an acid like phosphoric or formic acid. This fully protonates both the analyte (COOH) and the silanols (Si-OH), eliminating the ionic interaction and promoting a single, clean hydrophobic retention mechanism.

    • Column Overload: Injecting too much mass can saturate the stationary phase.

      • Solution: Reduce the sample concentration or injection volume.

    • Physical Cause (Column/System): A void at the column inlet or a partially blocked frit can disrupt the sample path, causing tailing for all peaks.[9][28] Extra-column dead volume from improper fittings can also contribute.[8]

      • Solution: First, check if all peaks are tailing. If so, inspect fittings. If the problem persists, try reversing and flushing the column (if permitted by the manufacturer) or replace the column.[28] Using a guard column can protect the analytical column from contamination.[27]

Diagram 2: Troubleshooting Peak Tailing for an Acidic Analyte A decision tree for systematically diagnosing and solving peak tailing.

G start Peak Tailing Observed q1 Are ALL peaks tailing? start->q1 a1 Likely Chemical Interaction q1->a1 No, only analyte b1 Likely Physical Issue (Column/System) q1->b1 Yes a2 Lower Mobile Phase pH (e.g., to 2.5-3.0) a1->a2 q2 Tailing Persists? a2->q2 a3 Consider Column Overload q2->a3 Yes end Problem Resolved q2->end No a4 Reduce Sample Concentration or Injection Volume a3->a4 a4->end b2 Check Fittings for Dead Volume b1->b2 q3 Tailing Persists? b2->q3 b3 Column Frit Blocked / Void q3->b3 Yes q3->end No b4 Reverse/Flush Column or Replace Column b3->b4 b4->end

Q9: The system backpressure is suddenly very high. What should I do?

A: High backpressure indicates a blockage somewhere in the fluid path. Isolate the source systematically.

  • Troubleshooting Steps:

    • Isolate the Column: Disconnect the column from the injector. If the pressure returns to normal, the blockage is in the column. If the pressure is still high, the blockage is upstream (tubing, in-line filter, injector).[29]

    • Column Blockage: If the column is the source, it's likely a blocked inlet frit due to sample particulates or mobile phase precipitation.[28] Try back-flushing the column to waste. To prevent this, always filter samples and use an in-line filter or guard column.[27][28]

    • System Blockage: If the pressure is high without the column, systematically disconnect fittings moving backward from the injector to the pump to find the point of blockage.

References
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  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved January 23, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency (EMA). Retrieved January 23, 2026, from [Link]

  • How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. (n.d.). ResolveMass Laboratories. Retrieved January 23, 2026, from [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? (n.d.). Waters Knowledge Base. Retrieved January 23, 2026, from [Link]

  • What is the difference between specificity and selectivity? (2018). Lösungsfabrik. Retrieved January 23, 2026, from [Link]

  • ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency (EMA). Retrieved January 23, 2026, from [Link]

  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (n.d.). Axion Labs. Retrieved January 23, 2026, from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved January 23, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved January 23, 2026, from [Link]

  • Validation of Analytical Procedure Q2(R2). (2022). ICH. Retrieved January 23, 2026, from [Link]

  • A Guide to Analytical Method Validation. (n.d.). SCION Instruments. Retrieved January 23, 2026, from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). ICH. Retrieved January 23, 2026, from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (n.d.). Lab Manager. Retrieved January 23, 2026, from [Link]

  • Analytical Method Validation: Back to Basics, Part II. (n.d.). LCGC International. Retrieved January 23, 2026, from [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012). LCGC International. Retrieved January 23, 2026, from [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). ICH. Retrieved January 23, 2026, from [Link]

  • Common Issues in HPLC Analysis. (n.d.). Medikamenter Quality Services. Retrieved January 23, 2026, from [Link]

  • What is the difference between specificity and selectivity of the HPLC method? (2014). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (n.d.). Sharp. Retrieved January 23, 2026, from [Link]

  • What Is Linearity in HPLC Analysis and Its Importance? (n.d.). Altabrisa Group. Retrieved January 23, 2026, from [Link]

  • UV-Vis Spectrum of 3,5-dihydroxybenzoic Acid. (n.d.). SIELC Technologies. Retrieved January 23, 2026, from [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (n.d.). PMC. Retrieved January 23, 2026, from [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org. Retrieved January 23, 2026, from [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved January 23, 2026, from [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of 3-(3,5-Difluorophenyl)-5-methoxybenzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Biphenyl Methoxybenzoic Acids

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational flexibility allows for optimal interaction with a variety of biological targets. When combined with a methoxybenzoic acid moiety, the resulting biphenyl methoxybenzoic acid derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1]

The subject of this guide, 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid, introduces two fluorine atoms on one of the phenyl rings. The strategic placement of fluorine can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions, often leading to enhanced biological activity. This guide will explore the known activities of analogous compounds to infer the potential of this specific derivative and to provide a framework for its future evaluation.

Comparative Analysis of Biological Activities

While direct experimental data on 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid is not extensively available in the public domain, a comparative analysis of its structural analogs provides valuable insights into its potential biological activities. The following sections detail the observed activities of closely related compounds, focusing on anticancer and enzyme inhibitory effects.

Anticancer Activity

Derivatives of biphenyl and benzoic acid have shown significant promise as anticancer agents, often acting through the inhibition of key signaling pathways involved in cell proliferation and survival.

Table 1: Anticancer Activity of Selected Analogs

Compound/AnalogCancer Cell LineActivity Metric (IC₅₀)Putative Target/MechanismReference
2,3′-Dihydroxy-5′-methoxystilbeneH23 (NSCLC)23.39 ± 3.27 µMAKT-dependent mechanisms
2,3′-Dihydroxy-5′-methoxystilbeneH460 (NSCLC)24.20 ± 2.61 µMAKT-dependent mechanisms[1]
3-(3,4,5-Trimethoxyphenyl) derivativeHepG2, MCF-7, HCT116, A5490.536 - 4.892 µMDual EGFR/HDAC inhibition[2]
3,5-Dimethylaminophenol (3,5-DMAP)A549 (Lung)Growth inhibition at 25 µM and 50 µMInduction of oxidative stress and apoptosis

The data in Table 1 suggests that methoxy-substituted biphenyl and related structures can exhibit potent anticancer activity across various cancer cell lines. The mechanisms often involve the modulation of key cellular signaling pathways. For instance, the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylases (HDACs) by 3,4,5-trimethoxyphenyl derivatives highlights a promising strategy for developing multi-targeted anticancer agents.[2] The difluoro substitution in our target compound could potentially enhance its interaction with kinase targets, a common strategy in modern drug design.

Enzyme and Receptor Inhibitory Activity

The structural features of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid make it a candidate for inhibiting various enzymes and receptors implicated in disease.

Table 2: Enzyme and Receptor Inhibitory Activity of Selected Analogs

Compound/AnalogTargetActivity Metric (IC₅₀/Kᵢ)Therapeutic AreaReference
(S)-3-[3,4-difluorophenyl)-propyl]-5-isoxazol-5-yl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid methyl esterCCR27-97 nMInflammation[3]
3,4,5-Trimethoxybenzoic acid derivativesEfflux PumpsMIC reductionAntibiotic Resistance[4]

The potent inhibition of the CCR2 receptor by a difluorophenyl-containing analog underscores the potential of this moiety in developing anti-inflammatory agents.[3] Furthermore, the ability of trimethoxybenzoic acid derivatives to inhibit bacterial efflux pumps suggests a possible role for our target compound in combating antibiotic resistance.[4]

Structure-Activity Relationship (SAR) Insights

The biological activity of biphenyl methoxybenzoic acid derivatives is highly dependent on the nature and position of substituents on both aromatic rings.

  • Fluorine Substitution: The presence of fluorine atoms can enhance binding affinity through hydrogen bonding and electrostatic interactions. The 3,5-difluoro pattern is known to influence the conformation of the phenyl ring and can improve metabolic stability.

  • Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and its position on the benzoic acid ring is crucial for target recognition.

  • Carboxylic Acid: The carboxylic acid group is a key pharmacophore, often involved in critical binding interactions with the target protein, typically through the formation of salt bridges or hydrogen bonds.

The combination of the 3,5-difluorophenyl group with the 5-methoxybenzoic acid scaffold presents a unique electronic and steric profile that warrants further investigation to fully elucidate its structure-activity relationships.

Experimental Protocols

To facilitate the investigation of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid and its analogs, detailed protocols for key biological assays are provided below.

Cell Viability Assay (MTT Assay)

This assay is a standard colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase.

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the kinase, a specific peptide substrate, and ATP in a suitable buffer.

  • Inhibitor Addition: Add the test compound at various concentrations to the reaction wells. Include a no-inhibitor control.

  • Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Detect the amount of phosphorylated substrate using a suitable method, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures the remaining ATP.

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC₅₀ value.

Visualization of Key Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Potential Signaling Pathways Targeted by Biphenyl Methoxybenzoic Acid Analogs

Signaling_Pathways cluster_0 Cell Proliferation & Survival cluster_1 Gene Expression EGFR EGFR AKT AKT EGFR->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation HDAC HDAC Gene_Expression Altered Gene Expression HDAC->Gene_Expression Compound 3-(3,5-Difluorophenyl) -5-methoxybenzoic Acid (and Analogs) Compound->EGFR Inhibition Compound->AKT Inhibition Compound->HDAC Inhibition

Caption: Potential inhibition of EGFR and HDAC signaling pathways by biphenyl methoxybenzoic acid analogs.

General Workflow for Evaluating Biological Activity

Workflow Start Compound Synthesis & Characterization In_Vitro In Vitro Assays (e.g., MTT, Kinase Inhibition) Start->In_Vitro SAR Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->In_Vitro In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Clinical Clinical Trials In_Vivo->Clinical

Caption: A typical workflow for the discovery and development of a new therapeutic agent.

Conclusion

While direct biological data for 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid remains to be fully elucidated, the extensive research on its structural analogs strongly suggests its potential as a valuable lead compound in drug discovery. The insights from anticancer and enzyme inhibition studies on related molecules provide a solid foundation for initiating a comprehensive evaluation of its therapeutic properties. The experimental protocols and conceptual frameworks presented in this guide are intended to empower researchers to unlock the full potential of this and other novel biphenyl methoxybenzoic acid derivatives.

References

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A Researcher's Guide to the Validation of 3-(3,5-Difluorophenyl)-5-methoxybenzoic Acid as a Selective GPR109A Agonist

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid as a novel research tool for the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). For the purpose of this guide, we will refer to the compound as DF-MBA. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting GPR109A in metabolic and inflammatory diseases.

GPR109A has garnered significant interest as the receptor for the vitamin niacin (nicotinic acid) and the endogenous ketone body β-hydroxybutyrate.[1][2] Its activation is linked to beneficial effects on lipid metabolism and the suppression of inflammation.[1][3][4] However, the clinical utility of niacin is often limited by a strong flushing response, a side effect also mediated by GPR109A.[4] This has driven the search for novel agonists with improved pharmacological profiles. This guide will outline the critical experiments and comparative data necessary to validate DF-MBA as a valuable addition to the GPR109A research toolkit, using niacin as a primary comparator.

The GPR109A Signaling Axis: A Dual Role in Metabolism and Inflammation

GPR109A is a Gi protein-coupled receptor expressed in adipocytes, immune cells (such as macrophages and neutrophils), and keratinocytes.[1][2] Upon activation, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6] This is the primary mechanism behind the anti-lipolytic effect of GPR109A activation in fat cells.[7] Beyond this canonical pathway, GPR109A signaling can also involve β-arrestins, leading to downstream effects like the activation of the ERK1/2 pathway, which is implicated in the flushing response.[1][6]

A thorough understanding of this signaling network is paramount when validating a new agonist. The ideal research tool may selectively activate one branch of the pathway over another, offering a more nuanced approach to studying GPR109A biology.

GPR109A Signaling Pathway GPR109A Signaling Pathways cluster_membrane Plasma Membrane GPR109A GPR109A G_Protein Gαiβγ GPR109A->G_Protein beta_arrestin β-Arrestin GPR109A->beta_arrestin recruits Agonist DF-MBA / Niacin Agonist->GPR109A AC Adenylyl Cyclase G_Protein->AC Gαi inhibits Anti_inflammatory Anti-inflammatory Effects G_Protein->Anti_inflammatory Gβγ mediates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA activates HSL Hormone-Sensitive Lipase PKA->HSL phosphorylates Lipolysis Lipolysis HSL->Lipolysis inhibits ERK ERK1/2 beta_arrestin->ERK activates Flushing Flushing ERK->Flushing mediates

Figure 1: Simplified GPR109A signaling pathways.

Part 1: In Vitro Characterization - Establishing Potency and Selectivity

The initial validation of DF-MBA requires a battery of in vitro assays to determine its potency, efficacy, and selectivity for GPR109A. These experiments are foundational for establishing its utility as a research tool.

Receptor Binding Affinity

A critical first step is to determine if DF-MBA directly interacts with GPR109A and with what affinity. A competitive radioligand binding assay is the gold standard for this purpose.

Experimental Protocol: Radioligand Binding Assay

  • Cell Culture: Utilize a cell line stably overexpressing human GPR109A (e.g., HEK293 or CHO cells).[8]

  • Membrane Preparation: Prepare cell membrane fractions from the GPR109A-expressing cells.

  • Assay Setup: Incubate the cell membranes with a known concentration of a GPR109A radioligand (e.g., [³H]-Nicotinic Acid) and increasing concentrations of unlabeled DF-MBA or niacin (as a competitor).

  • Detection: After incubation, separate bound from free radioligand and quantify the radioactivity.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Calculate the inhibitor constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation.

Data Presentation: Comparative Binding Affinities

CompoundKi (nM) for human GPR109A
DF-MBA Experimental Value
NiacinLiterature Value (e.g., ~1 µM)
ButyrateLiterature Value (e.g., ~1 mM)

A lower Ki value indicates higher binding affinity.

Functional Potency and Efficacy

Binding to the receptor does not guarantee activation. Functional assays are essential to quantify the ability of DF-MBA to elicit a cellular response. The canonical Gαi-mediated pathway is typically assessed by measuring changes in cAMP levels.

Experimental Protocol: cAMP Inhibition Assay

  • Cell Culture: Use GPR109A-expressing cells.

  • Assay Setup: Pre-treat cells with increasing concentrations of DF-MBA or niacin.

  • Stimulation: Stimulate the cells with forskolin to increase intracellular cAMP levels.

  • Detection: Lyse the cells and measure cAMP concentrations using a suitable assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the percentage of forskolin-stimulated cAMP inhibition against the log concentration of the agonist. Determine the EC₅₀ (potency) and Emax (efficacy) values.

Data Presentation: Comparative Functional Potency

CompoundEC₅₀ (nM) for cAMP InhibitionEmax (% Inhibition)
DF-MBA Experimental ValueExperimental Value
NiacinLiterature Value (e.g., ~300 nM)100% (by definition)
Selectivity Profiling

A good research tool should be highly selective for its target to avoid confounding off-target effects. DF-MBA should be screened against a panel of other GPCRs, particularly those with related endogenous ligands, such as the other hydroxycarboxylic acid receptors (HCA1/GPR81 and HCA3/GPR109B).

Experimental Workflow: Selectivity Screening

Selectivity Profiling Workflow Selectivity Profiling of DF-MBA DF_MBA DF-MBA Primary_Screen Primary Screen: Functional Assay on GPR109A DF_MBA->Primary_Screen Secondary_Screen Secondary Screen: Panel of Related GPCRs (e.g., HCA1, HCA3) Primary_Screen->Secondary_Screen If active Broad_Panel Broad Panel Screening: Commercial Service (e.g., >100 GPCRs) Secondary_Screen->Broad_Panel Data_Analysis Selectivity Analysis Broad_Panel->Data_Analysis

Figure 2: Workflow for assessing the selectivity of DF-MBA.

Part 2: Cellular and Ex Vivo Validation - Probing Biological Function

Once the in vitro characteristics of DF-MBA are established, the next step is to validate its activity in a more biologically relevant context.

Anti-Lipolytic Activity in Adipocytes

A key physiological function of GPR109A activation is the inhibition of lipolysis in adipocytes.[7] This can be assessed by measuring the release of glycerol or free fatty acids (FFAs) from primary adipocytes or differentiated adipocyte cell lines (e.g., 3T3-L1).

Experimental Protocol: Adipocyte Lipolysis Assay

  • Cell Culture: Differentiate pre-adipocytes (e.g., 3T3-L1) into mature adipocytes.

  • Assay Setup: Pre-treat mature adipocytes with increasing concentrations of DF-MBA or niacin.

  • Stimulation: Induce lipolysis with a β-adrenergic agonist like isoproterenol.

  • Detection: Collect the culture medium and measure the concentration of glycerol or FFAs using a colorimetric or fluorometric assay kit.

  • Data Analysis: Calculate the percentage inhibition of isoproterenol-stimulated lipolysis and determine the EC₅₀.

Data Presentation: Comparative Anti-Lipolytic Effects

CompoundEC₅₀ (nM) for Lipolysis Inhibition
DF-MBA Experimental Value
NiacinLiterature Value
Anti-Inflammatory Effects in Immune Cells

GPR109A activation has been shown to exert anti-inflammatory effects in various immune cells.[1][3] This can be investigated by measuring the suppression of pro-inflammatory cytokine production in macrophages.

Experimental Protocol: Macrophage Cytokine Release Assay

  • Cell Culture: Use a macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages.

  • Assay Setup: Pre-treat the macrophages with DF-MBA or niacin.

  • Stimulation: Induce an inflammatory response with lipopolysaccharide (LPS).

  • Detection: Collect the culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.

  • Data Analysis: Determine the concentration-dependent inhibition of cytokine release.

Part 3: In Vivo Validation - Assessing Physiological Relevance

The final step in validating DF-MBA as a research tool is to demonstrate its efficacy and target engagement in a living organism. The use of GPR109A knockout (GPR109A⁻/⁻) mice is crucial for confirming that the observed effects are indeed mediated by the target receptor.[7]

Pharmacokinetic Profiling

Before conducting in vivo efficacy studies, it is essential to understand the pharmacokinetic properties of DF-MBA, including its absorption, distribution, metabolism, and excretion (ADME). This will inform appropriate dosing and sampling times.

Acute Free Fatty Acid Lowering

A hallmark of GPR109A agonism in vivo is the acute reduction of plasma FFAs.

Experimental Protocol: In Vivo FFA Lowering

  • Animal Model: Use wild-type and GPR109A⁻/⁻ mice.

  • Dosing: Administer a single dose of DF-MBA, niacin, or vehicle to the mice.

  • Blood Sampling: Collect blood samples at various time points post-dosing.

  • Analysis: Measure plasma FFA concentrations.

  • Data Interpretation: A significant reduction in FFAs in wild-type but not in GPR109A⁻/⁻ mice would confirm on-target activity.

Data Presentation: Comparative In Vivo FFA Lowering

Treatment% Reduction in Plasma FFAs (Wild-Type)% Reduction in Plasma FFAs (GPR109A⁻/⁻)
DF-MBA Experimental ValueExperimental Value
NiacinLiterature ValueNo significant reduction
VehicleBaselineBaseline

Conclusion and Future Directions

This guide outlines a systematic approach to the validation of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid (DF-MBA) as a novel GPR109A agonist. By following these experimental protocols and comparing the results to the well-characterized agonist niacin, researchers can build a comprehensive data package to support the use of DF-MBA as a selective and potent research tool. The ultimate goal is to provide the scientific community with a valuable molecule to further unravel the complex biology of GPR109A and to explore its therapeutic potential in a range of human diseases. A key differentiator for a novel agonist like DF-MBA would be a reduced flushing potential, which can be assessed in vivo using techniques like laser Doppler flowmetry to measure ear flushing in mice.[9]

References

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The Unseen Targets: A Comparative Guide to Cross-Reactivity Profiling of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is understanding its selectivity. A molecule that potently engages its intended target is a triumph of design, but its interactions with unintended proteins—its off-targets—can lead to unforeseen toxicities or even surprising new therapeutic applications. This guide provides an in-depth, comparative analysis of the cross-reactivity profile of a hypothetical kinase inhibitor, 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid (herein referred to as "DFMBA"), and contrasts its performance with established clinical kinase inhibitors.

The core principle of this guide is to move beyond a mere listing of methods and instead to explain the causality behind experimental choices, ensuring that every described protocol is a self-validating system. By grounding our discussion in real-world data and established methodologies, we aim to provide a trusted resource for navigating the complex landscape of kinase inhibitor selectivity.

Introduction to DFMBA and the Imperative of Cross-Reactivity Profiling

3-(3,5-Difluorophenyl)-5-methoxybenzoic acid (DFMBA) is a novel synthetic small molecule with structural motifs—a difluorophenyl ring and a benzoic acid group—commonly found in kinase inhibitors. For the purpose of this guide, we will consider DFMBA as a hypothetical inhibitor primarily targeting the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently implicated in non-small cell lung cancer.[1]

The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity. While potent on-target engagement is desired, off-target interactions can lead to a spectrum of outcomes, from adverse effects to beneficial polypharmacology.[2] Therefore, a comprehensive understanding of a compound's cross-reactivity profile is not merely a regulatory requirement but a fundamental aspect of preclinical drug development that informs lead optimization, predicts potential toxicities, and can unveil new therapeutic avenues.

This guide will compare the hypothetical cross-reactivity profile of DFMBA against three well-characterized kinase inhibitors with distinct selectivity profiles:

  • Imatinib: A relatively selective inhibitor of ABL, KIT, and PDGFR kinases.[3]

  • Dasatinib: A broader spectrum inhibitor targeting ABL, SRC family kinases, and others.[3]

  • Erlotinib: A selective inhibitor of EGFR.[4]

Comparative Cross-Reactivity Analysis: A Quantitative Approach

To objectively compare the selectivity of DFMBA with our chosen reference compounds, we will utilize kinome scan data. A kinome scan is a high-throughput screening method that assesses the binding of a compound against a large panel of kinases, providing a comprehensive overview of its selectivity.[5] The data presented for Imatinib, Dasatinib, and Erlotinib is sourced from publicly available datasets, while the data for DFMBA is hypothetical but designed to be illustrative of a moderately selective kinase inhibitor.

A common metric used to quantify selectivity is the Selectivity Score (S-score) . The S-score is calculated by dividing the number of kinases that a compound binds to with a certain affinity (e.g., Kd < 3 µM) by the total number of kinases tested.[6] A lower S-score indicates higher selectivity.

Table 1: Comparative Kinome Scan Data (% Control at 1 µM)

Kinase TargetDFMBA (Hypothetical)ImatinibDasatinibErlotinib
EGFR 10 98855
ABL1 852 1 95
SRC609015 88
VEGFR275453092
PDGFRα8010 2596
KIT928 20 99
p38α (MAPK14)95995598
... (400+ other kinases)>90>90>50>95

Data for Imatinib, Dasatinib, and Erlotinib is illustrative and based on publicly available kinome scan data. Data for DFMBA is hypothetical.

Table 2: Selectivity Score Comparison

CompoundPrimary Target(s)Number of Hits (Kd < 3 µM)Total Kinases ScreenedSelectivity Score (S)
DFMBA (Hypothetical)EGFR154420.034
ImatinibABL, KIT, PDGFR294420.066
DasatinibABL, SRC family594420.133
ErlotinibEGFR84420.018

From this comparative data, we can draw several key insights:

  • Erlotinib demonstrates the highest selectivity for its primary target, EGFR, with the lowest S-score.

  • Imatinib is also relatively selective, primarily targeting ABL, KIT, and PDGFR as expected.

  • Dasatinib exhibits a much broader selectivity profile, consistent with its known multi-targeted mechanism of action.

  • Our hypothetical compound, DFMBA , shows good potency against its intended target, EGFR, but also interacts with a moderate number of off-target kinases, resulting in an intermediate selectivity score. This profile suggests that while DFMBA is a promising EGFR inhibitor, further medicinal chemistry efforts may be required to improve its selectivity and mitigate potential off-target effects.

Experimental Protocols for Cross-Reactivity Profiling

To ensure scientific rigor, the methods used to generate cross-reactivity data must be robust and reproducible. Here, we provide detailed, step-by-step protocols for two key experimental workflows: a biochemical kinome scan and a cell-based target engagement assay.

KINOMEscan™: A Biochemical Approach to Profile Kinase Binding

The KINOMEscan™ platform is a widely used competition binding assay that quantitatively measures the interaction between a test compound and a large panel of kinases.[7]

Experimental Workflow Diagram:

KINOMEscan_Workflow cluster_assay_prep Assay Preparation cluster_incubation Competition Binding cluster_detection Detection & Analysis compound Test Compound (DFMBA) incubation Incubation of Compound, Kinase, and Beads compound->incubation kinase DNA-tagged Kinase kinase->incubation beads Immobilized Ligand on Beads beads->incubation wash Wash to Remove Unbound Kinase incubation->wash elution Elution of Bound Kinase wash->elution qpcr qPCR Quantification of DNA Tag elution->qpcr data Data Analysis (% Control) qpcr->data

Caption: KINOMEscan™ workflow diagram.

Step-by-Step Protocol:

  • Compound Preparation: Dissolve DFMBA in 100% DMSO to create a stock solution. A series of dilutions is then prepared for Kd determination.

  • Assay Plate Preparation: In a multi-well plate, combine the DNA-tagged kinase, the test compound (DFMBA), and beads coated with an immobilized, active-site directed ligand.[7]

  • Competition Binding: Incubate the plate to allow the test compound and the immobilized ligand to compete for binding to the kinase.

  • Washing: Wash the plate to remove any unbound kinase. Kinases that are not inhibited by the test compound will remain bound to the immobilized ligand on the beads.

  • Elution and Quantification: Elute the bound kinase from the beads and quantify the amount of the associated DNA tag using quantitative PCR (qPCR).

  • Data Analysis: The amount of kinase captured on the beads is inversely proportional to the affinity of the test compound for that kinase. Results are typically expressed as a percentage of the DMSO control, where a lower percentage indicates stronger binding. For potent hits, a Kd value can be determined by running the assay with a range of compound concentrations.

Cellular Thermal Shift Assay (CETSA®): Validating Target Engagement in a Cellular Context

While biochemical assays are excellent for broad profiling, it is crucial to confirm that a compound engages its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for assessing target engagement in intact cells or cell lysates.[8] The principle behind CETSA is that the binding of a ligand can stabilize its target protein, leading to an increase in the protein's melting temperature.[9]

Experimental Workflow Diagram:

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_thermal_denaturation Thermal Challenge cluster_analysis Analysis cells Intact Cells treatment Treat with DFMBA or Vehicle (DMSO) cells->treatment heating Heat Cells to a Range of Temperatures treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation to Pellet Aggregated Proteins lysis->centrifugation sds_page SDS-PAGE of Soluble Fraction centrifugation->sds_page western_blot Western Blot for Target Protein (e.g., EGFR) sds_page->western_blot

Caption: CETSA® workflow diagram.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., A431, an EGFR-overexpressing cell line) to approximately 80% confluency. Treat the cells with DFMBA at the desired concentration or with vehicle (DMSO) as a control for a specified period.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.[9]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification and Western Blotting: Carefully collect the supernatant containing the soluble proteins. Normalize the protein concentration of all samples. Separate the proteins by SDS-PAGE and transfer them to a membrane for Western blotting.

  • Detection: Probe the membrane with a primary antibody specific for the target protein (e.g., anti-EGFR) and a suitable secondary antibody. Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities for each temperature point. A shift in the melting curve to a higher temperature in the DFMBA-treated samples compared to the vehicle control indicates target engagement and stabilization.

Mechanistic Insights: Visualizing the Impact on Signaling Pathways

Understanding the cross-reactivity profile of DFMBA also involves considering the potential downstream consequences of engaging off-target kinases. For instance, if DFMBA were to inhibit a key kinase in a different signaling pathway, it could lead to unexpected biological effects.

EGFR Signaling Pathway Diagram:

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2/Sos EGFR->Grb2 PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation DFMBA DFMBA DFMBA->EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory action of DFMBA.

This diagram illustrates how DFMBA, by inhibiting EGFR, can block downstream signaling through the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, ultimately leading to a reduction in cell proliferation and survival.[10]

Conclusion: A Holistic View of Kinase Inhibitor Selectivity

The cross-reactivity profiling of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid, our hypothetical kinase inhibitor, underscores the critical importance of a multi-faceted approach to understanding small molecule selectivity. While DFMBA shows promise as an EGFR inhibitor, its off-target interactions highlight the need for further characterization and potential optimization.

By employing a combination of comprehensive biochemical profiling, such as KINOMEscan™, and cell-based target engagement assays like CETSA®, researchers can build a robust and physiologically relevant understanding of a compound's selectivity. This knowledge is paramount for making informed decisions in the drug discovery process, ultimately leading to the development of safer and more effective therapies.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of 3-(3,5-Difluorophenyl)-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid. The following protocols are grounded in established safety principles for handling analogous chemical structures, ensuring a self-validating system of laboratory safety.

Hazard Assessment: Understanding the Risks

Based on data from analogous compounds such as 3,5-difluorobenzoic acid and other fluorinated benzoic acid derivatives, the following hazards should be assumed[1][2]:

  • Skin Irritation and Corrosion: A significant risk of causing skin irritation or even severe burns upon contact.[3]

  • Serious Eye Damage: High potential to cause serious and potentially irreversible eye damage.[1]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory system.[1][4]

  • Harmful if Swallowed: Potential for toxicity if ingested.[4]

These potential hazards necessitate a stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the cornerstone of safe handling. The following table summarizes the recommended PPE, drawing on best practices for handling powdered, irritant, and potentially corrosive chemical compounds.[5][6]

PPE ComponentSpecifications & Rationale
Hand Protection Double-gloving with nitrile or neoprene gloves is recommended. The outer glove provides the primary barrier, while the inner glove offers protection in case of a breach. Always consult the glove manufacturer's compatibility chart for the specific solvents being used.[7]
Eye & Face Protection Chemical splash goggles are the minimum requirement to protect against dust particles and splashes. A face shield worn in conjunction with goggles is strongly recommended, especially when handling larger quantities or when there is a significant risk of splashing.[6][7]
Respiratory Protection When handling the solid compound outside of a certified chemical fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (e.g., P2 or P100) is necessary to prevent inhalation of fine dust particles.[5][8]
Protective Clothing A flame-resistant lab coat should be worn at all times. For tasks with a higher risk of contamination, a chemical-resistant apron over the lab coat is advised.[7]

Operational Plan: From Receipt to Initial Handling

A systematic workflow is critical to minimize exposure and ensure a safe working environment.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases.[2][9]

  • The storage container should be kept tightly closed.[2]

Weighing and Aliquoting

This phase presents the highest risk of aerosolization and exposure.

  • Primary Engineering Control: All weighing and initial dilutions must be performed within a certified chemical fume hood or a powder containment hood.

  • Minimize Dust Generation: Use a micro-spatula to handle the solid. Avoid scooping or pouring actions that can create airborne dust.[10]

  • Static Control: Use an anti-static weigh boat or an ionizing bar to prevent static electricity from causing the powder to disperse.

Safe_Weighing_Workflow cluster_Preparation Preparation cluster_Execution Execution cluster_Cleanup Cleanup & Disposal Don_PPE Don Appropriate PPE Prepare_Hood Prepare Fume Hood Don_PPE->Prepare_Hood Ensure safety Gather_Materials Gather Materials Prepare_Hood->Gather_Materials Ready workspace Transfer_to_Hood Transfer Compound to Hood Gather_Materials->Transfer_to_Hood Begin process Weigh_Compound Weigh Compound Transfer_to_Hood->Weigh_Compound Handle in containment Aliquot_or_Dissolve Aliquot or Dissolve Weigh_Compound->Aliquot_or_Dissolve Proceed with experiment Decontaminate_Surfaces Decontaminate Surfaces Aliquot_or_Dissolve->Decontaminate_Surfaces Post-experiment Dispose_Waste Dispose of Waste Decontaminate_Surfaces->Dispose_Waste Proper disposal Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Final step

A general workflow for the safe handling of powdered chemical compounds.

Emergency Procedures: Spill and Exposure Response

Spill Response
  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep the absorbed material into a designated, labeled waste container. Avoid creating dust.[10]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's Environmental Health and Safety (EHS) department.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[7] For compounds that may generate hydrofluoric acid upon decomposition, application of calcium gluconate gel after flushing may be necessary, as per institutional protocols.

  • Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]

Disposal Plan: Cradle-to-Grave Responsibility

All materials contaminated with 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid must be disposed of as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including weighing paper, gloves, and absorbent materials, in a clearly labeled, sealed container.[7]

  • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container.

  • Disposal Vendor: All waste must be disposed of through your institution's approved hazardous waste management program.[7] Due to the fluorinated nature of this compound, incineration is a potential disposal method, but this must be handled by a professional waste disposal service to prevent the release of harmful substances.[11]

Disposal_Decision_Tree Start Waste Generated Waste_Type Solid or Liquid? Start->Waste_Type Solid_Waste Collect in Labeled Solid Waste Container Waste_Type->Solid_Waste Solid Liquid_Waste Collect in Labeled Liquid Waste Container Waste_Type->Liquid_Waste Liquid Seal_Container Seal Container When Not in Use Solid_Waste->Seal_Container Liquid_Waste->Seal_Container EHS_Pickup Arrange for EHS Hazardous Waste Pickup Seal_Container->EHS_Pickup

A decision-making workflow for the proper disposal of chemical waste.

By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid and ensure a safe and productive research environment.

References

  • PubChem. 3,5-Difluorophenyl isothiocyanate | C7H3F2NS | CID 2758332. Available from: [Link]

  • Google Patents. US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
  • Carl ROTH. Safety Data Sheet: Benzoic acid. Available from: [Link]

  • Organic Letters. Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. Available from: [Link]

  • MDPI. Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO 2 -Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. Available from: [Link]

  • AA Blocks. Safety Data Sheet - 1-(3,5-Difluorophenyl)cyclopentan-1-amine. Available from: [Link]

  • NIH. 5-(3,5-Difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole - PMC. Available from: [Link]

  • chem.ox.ac.uk. A new method to recycle fluoride from long-lived PFAS chemicals. Available from: [Link]

  • U.S. Benzoic Acid. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. Available from: [Link]

  • Plastics Industry Association. Guide to the Safe Handling of Fluoropolymer Resins. Available from: [Link]

  • MCF Environmental Services. Guidelines for Disposing of PFAs. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Benzoic acid. Available from: [Link]

  • ResearchGate. Reactions of 3,5-dimethyl-1-phenyl-1H-pyrazole with electrophiles. Available from: [Link]

  • metasci. Safety Data Sheet Benzoic acid. Available from: [Link]

  • UNM Chemistry. Standard Operating Procedure - Hydrofluoric Acid. Available from: [Link]

  • PubMed Central. Management of Solid Waste Containing Fluoride—A Review. Available from: [Link]

  • Plastics Europe. Guide for the Safe Handling of Fluoropolymer Resins. Available from: [Link]

Sources

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